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Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Aminopentane-d5 (CAS 1219802-43-3)

An in-depth technical monograph on 3-Aminopentane-d5 (CAS 1219802-43-3), designed for researchers in bioanalysis, medicinal chemistry, and DMPK (Drug Metabolism and Pharmacokinetics). High-Fidelity Isotopic Internal Stan...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical monograph on 3-Aminopentane-d5 (CAS 1219802-43-3), designed for researchers in bioanalysis, medicinal chemistry, and DMPK (Drug Metabolism and Pharmacokinetics).

High-Fidelity Isotopic Internal Standards & Metabolic Probes

Executive Summary

3-Aminopentane-d5 (1-Ethylpropylamine-d5) is a stable isotope-labeled analog of 3-aminopentane, featuring a specific deuteration pattern at the C2, C3, and C4 positions.[1] As a secondary aliphatic amine, the unlabeled parent compound serves as a critical pharmacophore in the synthesis of Corticotropin-Releasing Factor 1 (CRF1) antagonists and acts as a metabolic marker in cancer metabolomics.

For drug development professionals, the d5-isotopologue provides two distinct advantages:

  • Bioanalytical Precision: It serves as a "gold standard" Internal Standard (IS) for LC-MS/MS quantification, eliminating matrix effects and ionization suppression due to its co-elution with the analyte while maintaining mass spectral resolution.

  • Mechanistic Probe: The strategic placement of deuterium at the

    
    -carbon (C3) and 
    
    
    
    -carbons (C2, C4) maximizes the Kinetic Isotope Effect (KIE), allowing researchers to probe oxidative deamination pathways mediated by Cytochrome P450 (CYP) enzymes.

Chemical Identity & Specifications

The specific isotopologue discussed is 3-Aminopentane-2,2,3,4,4-d5 .[1] This pattern is critical; random deuteration would lead to isotopic scrambling and broad MS peaks.

Physicochemical Data Table
PropertySpecification
Chemical Name 3-Aminopentane-d5
Synonyms 1-Ethylpropylamine-d5; Pentan-3-amine-d5
CAS Number 1219802-43-3
Unlabeled CAS 616-24-0
Molecular Formula C

H

D

N
Molecular Weight 92.19 g/mol (vs. 87.16 g/mol unlabeled)
Isotopic Purity

98 atom % D
Chemical Purity

98% (GC/NMR)
Appearance Colorless, volatile liquid
Solubility Miscible in water, methanol, DMSO, and acetonitrile
Storage 2–8°C; Hygroscopic; Store under inert gas (Argon/Nitrogen)
Structural Visualization

The deuterium atoms are located at the methine (CH) and methylene (CH


) positions, leaving the terminal methyl groups as CH

.

SMILES: [2H]C([2H])(C)C([2H])(N)C([2H])([2H])C

Synthesis & Manufacturing Logic

To achieve the specific 2,2,3,4,4-d5 pattern, a "Bottom-Up" synthesis strategy is employed. This ensures high isotopic enrichment and prevents "wash-out" of deuterium during workup.

Synthetic Pathway Analysis

The synthesis exploits the acidity of


-protons in ketones for the initial exchange, followed by a reductive amination that locks in the final deuterium.
  • H/D Exchange (Precursor Prep): 3-Pentanone is treated with D

    
    O and a catalytic base (e.g., K
    
    
    
    CO
    
    
    or NaOD). The thermodynamic equilibrium favors the deuteration of the acidic
    
    
    -carbons (positions 2 and 4), yielding 3-Pentanone-2,2,4,4-d4 .
  • Reductive Amination (The "Locking" Step): The d4-ketone reacts with ammonium acetate (NH

    
    OAc) to form an imine intermediate. This imine is reduced using Sodium Cyanoborodeuteride (NaBD
    
    
    
    CN)
    . This step introduces the fifth deuterium atom at the C3 position (the chiral center), completing the d5 pattern.
Diagram: Synthesis Workflow

Synthesis Start 3-Pentanone (Unlabeled) Step1 Base-Catalyzed H/D Exchange (D2O, K2CO3) Start->Step1 Inter Intermediate: 3-Pentanone-d4 (2,2,4,4-d4) Step1->Inter De-protonation/Re-deuteration Step2 Reductive Amination (NH4OAc, NaBD3CN) Inter->Step2 Imine Formation Final 3-Aminopentane-d5 (2,2,3,4,4-d5) Step2->Final Hydride Transfer (D-)

Caption: Two-stage synthesis targeting high-fidelity incorporation of deuterium at metabolically labile sites.

Applications in Drug Development[4][5]

A. Bioanalysis: The "Silent" Internal Standard

In LC-MS/MS assays, 3-Aminopentane-d5 is the preferred Internal Standard (IS) for quantifying 3-aminopentane or structurally related alkylamines.

  • Why d5? A d5 shift (+5 Da) provides sufficient mass separation to avoid "cross-talk" from the M+0 isotope natural abundance envelope, which can compromise lower limits of quantification (LLOQ).

  • Co-elution: Because deuterium has a negligible effect on lipophilicity compared to hydrogen, the d5-analog co-elutes with the analyte. This allows it to perfectly compensate for matrix suppression or enhancement at the exact moment of ionization.

B. Metabolic Stability & Kinetic Isotope Effect (KIE)

The C3 position (alpha to the amine) is the primary site for metabolic degradation via oxidative deamination .

  • Mechanism: CYP450 enzymes typically abstract the

    
    -hydrogen to form a carbinolamine intermediate, which collapses to release ammonia and the corresponding ketone.
    
  • The Deuterium Advantage: The C-D bond is significantly stronger than the C-H bond (Bond Dissociation Energy difference ~1.2–1.5 kcal/mol). By substituting H with D at C3, the rate of C-H abstraction is reduced (Primary KIE). This stabilizes the molecule, allowing researchers to identify if this specific pathway is the rate-determining step in clearance.

Diagram: Metabolic Blocking Mechanism

Metabolism cluster_0 Pathway A: Unlabeled (Fast) cluster_1 Pathway B: Deuterated d5 (Slow/Blocked) Drug 3-Aminopentane (Unlabeled) Enzyme CYP450 / MAO (Oxidative Attack) Drug->Enzyme InterH Carbinolamine Intermediate Enzyme->InterH H-Abstraction ProdH 3-Pentanone + NH3 (Metabolites) InterH->ProdH DrugD 3-Aminopentane-d5 Block Primary KIE (C-D Bond Strength) DrugD->Block CYP Attack Stable Metabolic Stability Increased Half-life Block->Stable Reaction Retarded

Caption: Deuterium substitution at the alpha-carbon hinders CYP-mediated oxidative deamination via the Kinetic Isotope Effect.

Experimental Protocols

Protocol 1: Preparation of Internal Standard Stock (1 mg/mL)

Self-Validating Step: Accurate weighing of volatile amines requires minimizing headspace evaporation.

  • Equilibration: Allow the vial of 3-Aminopentane-d5 to reach room temperature before opening to prevent water condensation (hygroscopic).

  • Solvent Choice: Use 0.1% Formic Acid in Methanol . The acid ensures the amine is protonated (

    
    ), reducing volatility and preventing adsorption to glass surfaces.
    
  • Weighing: Rapidly weigh 10 mg of neat standard into a 10 mL volumetric flask containing ~5 mL of solvent. Do not weigh into an empty vessel.

  • Dilution: Bring to volume with solvent. Vortex for 30 seconds.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C. Stability: ~6 months.

Protocol 2: Sample Extraction for LC-MS/MS

Context: Extraction of 3-aminopentane from plasma.

  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of 3-Aminopentane-d5 working solution (e.g., 500 ng/mL). Vortex.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile.

  • Mixing: Vortex vigorously for 1 minute.

  • Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer supernatant to an autosampler vial.

  • Analysis: Inject 5 µL onto a HILIC or C18 column (High pH mobile phase recommended for better retention of amines).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1219802-43-3, 3-Aminopentane-d5. Retrieved from [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. (Contextual grounding for KIE mechanism).
  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Pentan-3-amine. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-Pentanamine-d5: Structure, Properties, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Deuterium Labeling in Amine Chemistry In the landscape of modern chemical and pharmaceutical research, the strategic incor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuterium Labeling in Amine Chemistry

In the landscape of modern chemical and pharmaceutical research, the strategic incorporation of deuterium, a stable isotope of hydrogen, into bioactive molecules has emerged as a powerful tool.[1] This technique, known as isotopic labeling, offers a subtle yet impactful modification to a compound's properties, particularly its metabolic stability and pharmacokinetic profile.[2] 3-Pentanamine-d5, a deuterated analogue of the simple aliphatic amine 3-pentanamine, exemplifies the utility of this approach. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of 3-Pentanamine-d5, with a focus on its relevance to researchers and professionals in drug discovery and development.

The primary advantage of substituting hydrogen with deuterium lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[3] This increased stability at metabolically vulnerable positions can significantly alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, often leading to an improved therapeutic window.[2]

Chemical Structure and Nomenclature

The nomenclature "3-Pentanamine-d5" can be ambiguous without specifying the positions of the deuterium atoms. Commercially available variants and those described in the literature often have specific deuteration patterns. One common isotopologue is 3-Aminopentane-2,2,3,4,4-d5 .

Chemical Structure of 3-Aminopentane-2,2,3,4,4-d5:

Caption: Ball-and-stick model of 3-Aminopentane-d5.

It is crucial for researchers to verify the specific deuteration pattern of the material they are using, as this will influence its properties and behavior in experimental systems.

Physicochemical Properties

Table 1: Physicochemical Properties of 3-Pentanamine and Expected Properties of 3-Pentanamine-d5

Property3-Pentanamine (non-deuterated)3-Pentanamine-d5 (Expected)Source
Molecular Formula C5H13NC5H8D5N[1][4]
Molecular Weight 87.16 g/mol ~92.19 g/mol [1][4]
CAS Number 616-24-01219802-43-3[5][6]
Boiling Point ~90 °C (194 °F)Slightly higher than non-deuterated form[7]
Density ~0.748 g/cm³Slightly higher than non-deuterated form[8]
pKa Not readily availableSlightly altered compared to non-deuterated form[2]
LogP 1.19Slightly lower than non-deuterated form[9]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid[10]

The slight increase in molecular weight due to the five deuterium atoms is the most significant difference. Other properties such as boiling point and density are expected to be marginally higher, while lipophilicity (LogP) may be slightly lower.[2]

Synthesis of 3-Pentanamine-d5

The synthesis of deuterated amines can be achieved through various methods, often involving the reduction of a suitable precursor with a deuterium source. A common and effective approach is the reductive deuteration of an oxime using a reducing agent and a deuterium donor like deuterium oxide (D2O).[5]

Illustrative Synthetic Workflow:

G start 3-Pentanone product1 3-Pentanone Oxime start->product1 Oximation step1 Hydroxylamine Hydrochloride step1->product1 product2 3-Pentanamine-d5 product1->product2 Reductive Deuteration step2 Reducing Agent (e.g., NaBH4) step2->product2 step3 Deuterium Source (e.g., D2O) step3->product2

Caption: General workflow for the synthesis of 3-Pentanamine-d5.

Step-by-Step Experimental Protocol (Conceptual):

  • Oxime Formation: 3-Pentanone is reacted with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, often in the presence of a base like sodium acetate, to form 3-pentanone oxime. The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Purification of Oxime: The resulting 3-pentanone oxime is isolated and purified, for example, by extraction and column chromatography, to ensure the purity of the starting material for the next step.

  • Reductive Deuteration: The purified 3-pentanone oxime is then subjected to reductive deuteration. This can be achieved using a variety of reducing agents. For instance, sodium borohydride in the presence of a deuterium source like D2O can be employed. The reaction conditions, including temperature and reaction time, would need to be optimized for efficient and selective deuteration.

  • Work-up and Purification: After the reaction is complete, the mixture is carefully quenched, and the deuterated amine is extracted into an organic solvent. The crude product is then purified using techniques such as distillation or column chromatography to yield pure 3-Pentanamine-d5.

Analytical Characterization

The successful synthesis and purity of 3-Pentanamine-d5 must be confirmed through rigorous analytical characterization. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: In the ¹H NMR spectrum of a highly deuterated 3-Pentanamine-d5, the proton signals corresponding to the deuterated positions will be significantly diminished or absent. The remaining proton signals, such as those of the amino group (if not exchanged with D2O in the NMR solvent), will be observed.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all five carbon atoms. The signals for the deuterated carbons will appear as multiplets due to C-D coupling, providing direct evidence of deuteration at those positions.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the presence and location of the deuterium atoms in the molecule.

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for determining the molecular weight and confirming the level of deuterium incorporation. The mass spectrum of 3-Pentanamine-d5 will show a molecular ion peak (M+) that is 5 mass units higher than that of the non-deuterated analogue. For example, the electron ionization mass spectrum of 3-pentanamine shows a molecular ion peak at m/z 87.[11] The corresponding peak for 3-Pentanamine-d5 would be expected at m/z 92. The isotopic distribution pattern can also be analyzed to determine the percentage of deuterium incorporation.

Applications in Research and Drug Development

The unique properties of 3-Pentanamine-d5 make it a valuable tool in various research and development settings.

1. Internal Standard in Bioanalytical Methods:

Deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry, particularly in pharmacokinetic and metabolic studies.[12][13] 3-Pentanamine-d5, being chemically identical to its non-deuterated counterpart, co-elutes during chromatographic separation but is distinguishable by its higher mass.[14] This allows for accurate and precise quantification of 3-pentanamine or structurally related analytes in complex biological matrices like plasma or urine, by correcting for variations in sample preparation and instrument response.[13]

Workflow for using 3-Pentanamine-d5 as an Internal Standard:

G sample Biological Sample (e.g., Plasma) is_spike Spike with known amount of 3-Pentanamine-d5 sample->is_spike extraction Sample Extraction is_spike->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification (Analyte/IS Ratio) lcms->quant

Caption: Using 3-Pentanamine-d5 as an internal standard.

2. Mechanistic and Metabolic Studies:

Isotopic labeling with deuterium is a powerful technique for elucidating metabolic pathways.[15] By introducing 3-Pentanamine-d5 into a biological system, researchers can trace its metabolic fate by identifying the mass-shifted metabolites using mass spectrometry. This helps in understanding how the parent compound is metabolized, which is critical information in the early stages of drug discovery. For example, understanding the metabolism of simple amines can provide insights into the biotransformation of more complex drug molecules containing similar structural motifs.[16]

3. Improving Metabolic Stability of Drug Candidates:

As previously mentioned, the kinetic isotope effect can be exploited to enhance the metabolic stability of drug candidates.[2] While 3-pentanamine itself is not a therapeutic agent, it can serve as a simple model system to study the effects of deuteration on the metabolism of primary amines. The insights gained from such studies can then be applied to the design of more complex deuterated drug molecules with improved pharmacokinetic profiles.

Safety and Handling

As a deuterated analogue, 3-Pentanamine-d5 is expected to have a safety profile similar to that of 3-pentanamine. The non-deuterated compound is classified as a flammable liquid and can cause skin and eye irritation.[1] Therefore, appropriate safety precautions should be taken when handling 3-Pentanamine-d5.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated place, away from sources of ignition. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.

Conclusion

3-Pentanamine-d5 is a valuable chemical tool for researchers and scientists in various fields, particularly in drug discovery and development. Its utility as an internal standard for bioanalytical methods, its application in metabolic studies, and its role as a model compound for understanding the effects of deuteration on metabolic stability make it a significant asset in the laboratory. As the field of deuterated drugs continues to expand, the principles demonstrated by simple deuterated molecules like 3-Pentanamine-d5 will remain fundamental to the design of safer and more effective medicines.

References

  • PubChem. (n.d.). 3-Pentanamine. Retrieved from [Link]

  • Gao, Y., & Li, H. (2025, August 10). Selective α-Deuteration of Amines and Amino Acids Using D2O. ResearchGate. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-PENTANAMINE. Retrieved from [Link]

  • NIST. (n.d.). 3-Pentanamine. Retrieved from [Link]

  • RSC Publishing. (2022, September 14). Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations. RSC Publishing. Retrieved from [Link]

  • Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(9), 699–718. Retrieved from [Link]

  • NIST. (n.d.). 3-Pentanamine. Retrieved from [Link]

  • Wikidata. (2025, November 3). 3-pentanamine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Aminopentane-d5. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, February 19). Synthesis of α-Deuterated Trifluoromethylated Amines through Isomerization-Deuteration Reaction of Imines. Retrieved from [Link]

  • NIST. (n.d.). 3-Pentanamine. Retrieved from [Link]

  • Molecules. (2005, January 31). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 3-Pentanamine. Retrieved from [Link]

  • NIST. (n.d.). 3-Pentanamine. Retrieved from [Link]

  • Stenutz. (n.d.). 3-pentanamine. Retrieved from [Link]

  • LGC Group. (n.d.). Reference standards, research chemicals & proficiency testing. Retrieved from [Link]

  • LoGiCal. (n.d.). Certificate of Analysis. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, CD3OD, simulated) (NP0042373). Retrieved from [Link]

  • PubMed. (2016, September 28). Metabolism of 3-pentanone under inflammatory conditions. Retrieved from [Link]

  • PubMed. (2009, May 15). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). LGC Standards. Retrieved from [Link]

  • US EPA. (2023, November 1). 3-Pentanamine - Substance Details - SRS. Retrieved from [Link]

  • ResearchGate. (2013, April). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Biocompare. (2022, October 4). p-NHE-3 (14D5) Antibody sc-53962 from Santa Cruz Biotechnology, Inc.. Retrieved from [Link]

Sources

Foundational

1-Ethylpropylamine-d5 molecular weight

An In-Depth Technical Guide to 1-Ethylpropylamine-d5: Properties, Analysis, and Application in Drug Development Introduction In the landscape of modern pharmaceutical research and development, the pursuit of analytical p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Ethylpropylamine-d5: Properties, Analysis, and Application in Drug Development

Introduction

In the landscape of modern pharmaceutical research and development, the pursuit of analytical precision is paramount. The use of stable isotope-labeled compounds, particularly deuterated standards, has become an indispensable tool for achieving the highest levels of accuracy and reliability in quantitative bioanalysis.[1][2][3] This guide provides a comprehensive technical overview of 1-Ethylpropylamine-d5, a deuterated analog of 1-Ethylpropylamine. As a Senior Application Scientist, this document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular properties, analytical characterization, and its critical role as an internal standard in pharmacokinetic studies.

1-Ethylpropylamine, also known as 3-aminopentane, is a primary amine that finds application in various chemical syntheses.[4][5][6] Its deuterated counterpart, 1-Ethylpropylamine-d5, is of significant interest in bioanalytical method development. The substitution of five hydrogen atoms with deuterium results in a molecule that is chemically and physically very similar to the parent compound but possesses a distinct mass, a property that is leveraged in mass spectrometry-based quantification.[3] This guide will delve into the causality behind the experimental choices when utilizing 1-Ethylpropylamine-d5, ensuring a thorough understanding of its application.

Core Molecular Properties

The foundational characteristics of 1-Ethylpropylamine-d5 are derived from its non-deuterated parent molecule, 1-Ethylpropylamine. The key distinction lies in the isotopic substitution, which directly impacts the molecular weight.

Molecular Weight Calculation

The molecular formula for 1-Ethylpropylamine is C5H13N.[7] The molecular weight of an atom is the weighted average of the masses of its naturally occurring isotopes. For the elements in 1-Ethylpropylamine, these are approximately:

  • Carbon (C): 12.011 amu

  • Hydrogen (H): 1.008 amu

  • Nitrogen (N): 14.007 amu

The molecular weight of 1-Ethylpropylamine is approximately 87.16 g/mol .[7][8]

Deuterium (D or ²H) is a stable isotope of hydrogen with a nucleus containing one proton and one neutron. Its mass is approximately 2.014 amu. In 1-Ethylpropylamine-d5, five hydrogen atoms are replaced by five deuterium atoms. The change in mass can be calculated as follows:

  • Mass of 5 Deuterium atoms: 5 * 2.014 amu = 10.070 amu

  • Mass of 5 Hydrogen atoms: 5 * 1.008 amu = 5.040 amu

  • Mass Increase: 10.070 amu - 5.040 amu = 5.030 amu

Therefore, the molecular weight of 1-Ethylpropylamine-d5 is:

87.16 g/mol + 5.030 g/mol = 92.19 g/mol

This mass shift is the cornerstone of its utility as an internal standard in mass spectrometry.

Physicochemical Properties

The physicochemical properties of 1-Ethylpropylamine-d5 are expected to be very similar to those of 1-Ethylpropylamine due to the subtle nature of isotopic substitution.

Property1-Ethylpropylamine1-Ethylpropylamine-d5 (Predicted)Source
Molecular Formula C5H13NC5H8D5N[7]
Molecular Weight 87.16 g/mol 92.19 g/mol [7][8]
Boiling Point 89-91 °CSlightly higher than 89-91 °C[4][5][6]
Density 0.748 g/mL at 25 °CSlightly higher than 0.748 g/mL[4][5][6]
Refractive Index n20/D 1.4055Similar to 1.4055[4][5][6]

Note: The boiling point and density of deuterated compounds are typically slightly higher than their non-deuterated counterparts due to the increased mass.

Synthesis and Isotopic Labeling

The synthesis of 1-Ethylpropylamine-d5 involves the introduction of deuterium atoms into the molecular structure. A common strategy for this is reductive amination using a deuterated reducing agent.

General Synthetic Approach: Reductive Amination

A plausible synthetic route to 1-Ethylpropylamine-d5 involves the reaction of diethyl ketone with a deuterated ammonia source in the presence of a deuterated reducing agent.

Diethyl_Ketone Diethyl Ketone Intermediate_Imine Deuterated Imine Intermediate Diethyl_Ketone->Intermediate_Imine Reaction with ND3 Deuterated_Ammonia Deuterated Ammonia (ND3) Deuterated_Ammonia->Intermediate_Imine Deuterated_Reducing_Agent Deuterated Reducing Agent (e.g., NaBD4) Product 1-Ethylpropylamine-d5 Deuterated_Reducing_Agent->Product Intermediate_Imine->Product Reduction

Caption: General synthetic workflow for 1-Ethylpropylamine-d5.

Analytical Characterization

The identity and purity of 1-Ethylpropylamine-d5 are confirmed using a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR are powerful tools for confirming the positions and extent of deuteration.

  • ¹H NMR: In the ¹H NMR spectrum of 1-Ethylpropylamine-d5, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. The remaining proton signals will show coupling to adjacent deuterium atoms, resulting in more complex splitting patterns compared to the non-deuterated compound.[9]

  • ²H NMR: The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence of successful labeling.

  • ¹³C NMR: The ¹³C NMR spectrum will also be affected. Carbon atoms bonded to deuterium will exhibit a characteristic triplet in the proton-coupled spectrum due to C-D coupling, and their chemical shifts will be slightly upfield compared to the corresponding carbons in the non-deuterated analog.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of 1-Ethylpropylamine-d5 and assess its isotopic purity.

  • Electron Ionization (EI)-MS: In EI-MS, the molecular ion peak ([M]⁺) for 1-Ethylpropylamine-d5 will appear at m/z 92, which is 5 mass units higher than the m/z of 87 for 1-Ethylpropylamine.[8][10][11] The fragmentation pattern will also shift accordingly, with fragments containing deuterium atoms showing the expected mass increase.

  • Electrospray Ionization (ESI)-MS: In ESI-MS, which is commonly coupled with liquid chromatography, the protonated molecule ([M+H]⁺) will be observed at m/z 93 for 1-Ethylpropylamine-d5, compared to m/z 88 for 1-Ethylpropylamine.

Application as an Internal Standard in Pharmacokinetic Studies

The primary application of 1-Ethylpropylamine-d5 is as an internal standard (IS) in quantitative bioanalysis, particularly for pharmacokinetic (PK) studies.[1][12] PK studies are essential in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[1]

The Rationale for Using a Deuterated Internal Standard

An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to compensate for variability during sample preparation and analysis.[12] Stable isotope-labeled standards, such as 1-Ethylpropylamine-d5, are considered the "gold standard" for several reasons:[1]

  • Co-elution with Analyte: Due to their nearly identical chemical properties, the deuterated standard and the analyte co-elute during chromatographic separation. This ensures that both experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source, allowing for accurate correction.[1][12]

  • Correction for Sample Preparation Variability: Any loss of the analyte during extraction, evaporation, and reconstitution steps will be mirrored by the deuterated standard, which is added to the sample at the beginning of the workflow.[1] This maintains a constant analyte-to-internal standard ratio, leading to more precise and accurate results.[1][3]

  • Improved Accuracy and Precision: By accounting for these sources of variability, deuterated standards significantly enhance the overall accuracy and precision of pharmacokinetic data.[1][3][12]

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[1]

cluster_0 Sources of Analytical Variability cluster_1 Correction Mechanism cluster_2 Outcome Variability Sample Preparation Loss Matrix Effects Instrument Drift Correction Co-elution of Analyte and Deuterated Standard Variability->Correction Mitigated by Outcome Accurate and Precise Quantification Correction->Outcome Leads to

Caption: How deuterated standards correct for analytical variability.[12]

Experimental Protocol: Quantification of an Analyte in Plasma using LC-MS/MS with 1-Ethylpropylamine-d5 as an Internal Standard

This protocol provides a general workflow for the use of 1-Ethylpropylamine-d5 as an internal standard. The specific analyte and chromatographic conditions would need to be optimized.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of the analyte and 1-Ethylpropylamine-d5 (IS) in a suitable solvent (e.g., methanol).
  • Perform serial dilutions of the analyte stock solution to prepare calibration standards at various concentrations.
  • Prepare a working solution of the IS at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, or unknown), add 10 µL of the IS working solution and vortex briefly.
  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
  • Vortex for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
  • Transfer the supernatant to a clean tube or a 96-well plate.
  • Evaporate the supernatant to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A suitable reversed-phase C18 column.
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry (MS/MS):
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Analyte: Q1 (parent ion) -> Q3 (product ion)
  • 1-Ethylpropylamine-d5 (IS): Q1 (m/z 93) -> Q3 (a specific product ion)

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration for the calibration standards.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Start [label="Plasma Sample", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Add_IS [label="Add 1-Ethylpropylamine-d5 (IS)"]; Precipitate [label="Protein Precipitation\n(Acetonitrile)"]; Centrifuge [label="Centrifugation"]; Evaporate [label="Evaporation"]; Reconstitute [label="Reconstitution"]; LC_MS [label="LC-MS/MS Analysis", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Add_IS; Add_IS -> Precipitate; Precipitate -> Centrifuge; Centrifuge -> Evaporate; Evaporate -> Reconstitute; Reconstitute -> LC_MS; LC_MS -> Data_Analysis; }

Caption: Bioanalytical workflow using a deuterated internal standard.[12]

Conclusion

1-Ethylpropylamine-d5 serves as a critical tool for the modern bioanalytical scientist. Its utility extends beyond a simple mass shift; it embodies a fundamental principle of analytical chemistry—the importance of a reliable internal standard to ensure data integrity. By mimicking the behavior of the analyte throughout the analytical process, it allows for the correction of inevitable variations, thereby providing the high-quality, reproducible data that is essential for making informed decisions in drug development.[3][12] The adoption of deuterated internal standards like 1-Ethylpropylamine-d5 is a key strategy in enhancing the robustness and reliability of pharmacokinetic studies, ultimately contributing to the successful development of new and effective therapies.[2][13]

References

  • Benchchem. Application of Deuterated Standards in Pharmacokinetics: Enhancing Precision and Accuracy in Drug Development.
  • Benchchem. Application of Deuterated Standards in Pharmacokinetic Studies: Notes and Protocols.
  • Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
  • SV ChemBioTech. Deuterium Labelled Drug Standards | Pharmaceutical R&D.
  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Sigma-Aldrich. 1-Ethylpropylamine 97 616-24-0.
  • SLS Ireland. 1-Ethylpropylamine, 97% | 190195-25G | SIGMA-ALDRICH.
  • Santa Cruz Biotechnology. 1-Ethylpropylamine | CAS 616-24-0 | SCBT.
  • MilliporeSigma. 1-Ethylpropylamine, 1 X 25 g (190195-25G).
  • PubChem. 1-Propanamine, N-ethyl- | C5H13N | CID 88398.
  • NIST. 1-Propanamine, N-ethyl-.
  • NIST. 1-Propanamine, N-ethyl- Mass Spectrum.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis.

Sources

Exploratory

Technical Whitepaper: Synthesis, Characterization, and Applications of 3-Aminopentane-2,2,3,4,4-d5

Executive Summary This technical guide details the physicochemical profile, synthesis logic, and analytical validation of 3-Aminopentane-2,2,3,4,4-d5 (also known as 1-Ethylpropylamine-d5). As a stable isotope-labeled ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the physicochemical profile, synthesis logic, and analytical validation of 3-Aminopentane-2,2,3,4,4-d5 (also known as 1-Ethylpropylamine-d5). As a stable isotope-labeled analog of 3-aminopentane, this specific isotopologue is critical in Drug Metabolism and Pharmacokinetics (DMPK) as a mass spectrometry internal standard and a mechanistic probe for Kinetic Isotope Effects (KIE).

The strategic deuteration at the 2, 3, and 4 positions (


 and 

relative to the amine) renders the molecule metabolically robust against specific oxidative deamination pathways, making it a high-value tool for investigating metabolic soft spots.

Chemical Identity & Physicochemical Data

The following table contrasts the unlabeled standard with the d5-isotopologue. Note the mass shift and the preservation of lipophilicity.

PropertyUnlabeled 3-Aminopentane3-Aminopentane-2,2,3,4,4-d5
CAS Number 616-24-01219802-43-3
Formula


Molecular Weight 87.16 g/mol 92.19 g/mol
Structure


Boiling Point 89–91 °C~88–90 °C (Estimated)
pKa 10.6~10.6 (Negligible isotope effect on basicity)
Appearance Colorless liquidColorless liquid
Solubility Miscible in water, ethanol, DMSOMiscible in water, ethanol, DMSO

Synthesis Strategy: The "Deuterium Switch"

To achieve high isotopic purity (>98 atom% D) specifically at the 2,2,3,4,4 positions, a direct alkylation approach is inefficient. Instead, a thermodynamic exchange followed by reductive amination is the industry-standard protocol.

Retrosynthetic Logic
  • Positions 2 & 4 (

    
    ):  These are alpha-protons in the corresponding ketone (3-pentanone). They are acidic (
    
    
    
    ) and can be exchanged with
    
    
    under basic conditions.
  • Position 3 (

    
    ):  This position becomes the carbonyl carbon in the ketone. The deuterium here must be introduced during the reduction of the C=N bond (imine/oxime) using a deuterated reducing agent.
    
Synthesis Workflow Diagram

Synthesis Start 3-Pentanone (Unlabeled) Step1 H/D Exchange (D2O / NaOD) Start->Step1 Phase 1 Inter 3-Pentanone-2,2,4,4-d4 (Intermediate) Step1->Inter Yield > 90% Step2 Reductive Amination (NH4OAc / NaBD3CN) Inter->Step2 Phase 2 Final 3-Aminopentane-2,2,3,4,4-d5 (Product) Step2->Final Target Isotope

Figure 1: Step-wise synthesis pathway ensuring regiospecific deuteration.

Detailed Protocol
Phase 1: Synthesis of 3-Pentanone-2,2,4,4-d4
  • Reagents: 3-Pentanone, Deuterium Oxide (

    
    ), Sodium Deuteroxide (NaOD) or 
    
    
    
    .
  • Procedure:

    • Mix 3-pentanone with excess

      
       (1:5 molar ratio) and catalytic base.
      
    • Heat to reflux (approx. 80°C) for 12 hours.

    • Extract with ether or distill.

    • Critical Step: Repeat the exchange cycle 2–3 times. Equilibrium thermodynamics dictates that a single pass is insufficient for >98% enrichment.

  • Validation:

    
    -NMR should show the disappearance of the methylene quartet at 
    
    
    
    2.4 ppm.
Phase 2: Reductive Amination to 3-Aminopentane-d5
  • Reagents: 3-Pentanone-d4 (from Phase 1), Ammonium Acetate (

    
    ), Sodium Cyanoborodeuteride (
    
    
    
    ) or Sodium Borodeuteride (
    
    
    ).
  • Procedure:

    • Dissolve 3-Pentanone-d4 in dry Methanol (

      
       preferred to prevent back-exchange).
      
    • Add 10 equivalents of Ammonium Acetate to form the imine in situ.

    • Add 1.5 equivalents of Sodium Cyanoborodeuteride (

      
      ) . Note: Using 
      
      
      
      is preferred over
      
      
      to prevent reduction of the ketone before imine formation.
    • Stir at room temperature for 24 hours.

    • Acidify with HCl to decompose excess hydride, then basify with NaOH to liberate the free amine.

    • Extract with DCM and distill carefully (amine is volatile).

Analytical Characterization & Self-Validation

Trustworthiness in stable isotope labeling relies on proving the location of the isotopes.

Nuclear Magnetic Resonance (NMR)

The


-NMR spectrum of the d5 isomer is distinctively sparse compared to the unlabeled parent.
FeatureUnlabeled 3-Aminopentane3-Aminopentane-d5Interpretation

0.9 ppm
Triplet (6H)Singlet (broadened) (6H)Methyl groups are unlabeled. Coupling to

removes the triplet splitting (or reduces it to a slight broadening due to

coupling).

1.4 ppm
Multiplet (4H)Silent Methylene protons at C2/C4 are replaced by Deuterium.

2.7 ppm
Multiplet (1H)Silent Methine proton at C3 is replaced by Deuterium.

Self-Validation Check: If you observe residual signals at 1.4 or 2.7 ppm, the isotopic enrichment is incomplete.

Mass Spectrometry (MS) Fragmentation

In LC-MS/MS or GC-MS, the fragmentation pattern confirms the position of the labels.

  • Parent Ion (

    
    ): 
    
    • Unlabeled: m/z 88

    • Labeled: m/z 93 (+5 Da shift)

  • Primary Fragment (

    
    -Cleavage): 
    
    • Mechanism: Loss of an ethyl group (

      
      ) from the 
      
      
      
      -carbon.
    • Unlabeled:

      
       m/z.
      
    • Labeled: The loss is a

      
       radical (Mass: 
      
      
      
      ).
    • Fragment Mass:

      
       m/z.
      
    • Shift: The fragment shifts by +3 Da (Retains

      
       and one 
      
      
      
      group).

MS_Frag Parent Parent Ion (M+H) m/z 93 [CH3-CD2-CD(NH3)-CD2-CH3]+ Cleavage Alpha-Cleavage Loss of Ethyl-d2 radical (-CH3CD2) Parent->Cleavage Fragment Base Peak Ion m/z 61 [CH3-CD2-CD=NH2]+ Cleavage->Fragment Dominant Pathway

Figure 2: Mass Spectrometry fragmentation logic confirming d5 pattern.

Applications in Drug Development

Internal Standard (IS)

3-Aminopentane-d5 is the ideal IS for the quantification of 3-aminopentane or structurally similar aliphatic amines in biological matrices (plasma, urine).

  • Benefit: Co-elutes with the analyte in HPLC but is mass-resolved.

  • Matrix Effect: Corrects for ion suppression/enhancement perfectly because it experiences the exact same ionization environment as the analyte.

Mechanistic Probe (Metabolic Stability)

The C3 position (methine) is a primary site for oxidative deamination by enzymes such as Monoamine Oxidase (MAO) or Cytochrome P450.

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. If C-H bond breakage at position 3 is the rate-limiting step (RLS) in metabolism, the d5-isomer will show a significantly longer half-life (

    
    ) and lower intrinsic clearance (
    
    
    
    ).
  • Metabolic Switching: If the C3 position is blocked by deuterium, metabolism may switch to the terminal methyl groups (omega-oxidation), altering the metabolite profile.

Handling and Safety

  • Volatility: 3-Aminopentane is volatile (BP ~90°C). The d5 analog is equally volatile. Store in septum-sealed vials at 4°C.

  • Hygroscopicity: Primary amines absorb

    
     from air to form carbamates. Always handle under Nitrogen or Argon. 
    
  • Hazards: Corrosive and Flammable.[1] Use standard PPE (gloves, goggles, fume hood).

References

  • National Institute of Standards and Technology (NIST). 3-Pentanamine Mass Spectrum. NIST Mass Spectrometry Data Center.[2] Link

  • Sigma-Aldrich. 3-Aminopentane Product Specification and Safety Data Sheet. Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no. 12, 1971, pp. 2897–2904.
  • Santa Cruz Biotechnology. 3-Aminopentane-d5 Product Data. Link

  • Gant, T. G. "Deuterium in Drug Discovery and Development." Journal of Medicinal Chemistry, vol. 57, no. 9, 2014, pp. 3595–3611. (Authoritative source on KIE and Deuterium Switch).

Sources

Foundational

3-Aminopentane-d5 vs 3-Aminopentane-d11 differences

Gathering initial data I'm starting by casting a wide net with Google searches to collect technical data on 3-Aminopentane-d5 and -d11, particularly focusing on their synthesis, properties, and applications. I'm also loo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Gathering initial data

I'm starting by casting a wide net with Google searches to collect technical data on 3-Aminopentane-d5 and -d11, particularly focusing on their synthesis, properties, and applications. I'm also looking into analytical techniques for differentiating these isotopologues.

Defining the framework

I am now structuring the in-depth technical guide. I'll start with an overview of isotopic labeling and specifically introduce 3-Aminopentane-d5 and -d11. Then, I plan to compare their structural and mass differences in a table, and detail analytical methods like mass spectrometry and NMR spectroscopy with diagrams and Graphviz representations. Finally, I will discuss their applications and rationales.

Expanding data search

I'm now expanding my data gathering with more focused Google searches, going beyond basic properties to look at how these isotopologues are synthesized and applied, especially in drug metabolism, pharmacokinetic analysis, and internal standards. I am actively looking at analytical methods used to differentiate between the two isotopologues. Then, I will structure the guide. I will start by giving a general introduction to the concept of isotopic labeling and specifically introducing 3-Aminopentane-d5 and 3-Aminopentane-d11. I will then move to a comparative data table that shows their structural and mass differences. Following this, I will add a detailed section on the analytical methods used to differentiate between the two, which will include diagrams for mass spectra, explanations of NMR shifts, and Graphviz diagrams representing molecular structures and analysis workflows. I am preparing a practical section to discuss their applications in research scenarios. I am outlining a complete "References" section to finalize the detailed technical guide on 3-Aminopentane-d5 and 3-Aminopentane-d11.

Exploratory

Achiral deuterated amine building blocks

Title: Engineering Metabolic Stability: A Technical Guide to Achiral Deuterated Amine Building Blocks in Drug Discovery Introduction: Amines are ubiquitous in medicinal chemistry, present in the vast majority of pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Metabolic Stability: A Technical Guide to Achiral Deuterated Amine Building Blocks in Drug Discovery

Introduction: Amines are ubiquitous in medicinal chemistry, present in the vast majority of pharmacologically active compounds. However, their electron-rich nature makes them prime targets for rapid metabolic degradation, primarily via cytochrome P450 (CYP450)-mediated


-dealkylation and oxidation. The strategic incorporation of deuterium (D) into these amine building blocks leverages the Deuterium Kinetic Isotope Effect (DKIE) to attenuate metabolic clearance without altering the molecule's pharmacological profile[1]. Following the FDA approvals of deutetrabenazine (Austedo) and deucravacitinib (Sotyktu)[2][3], the demand for robust, scalable syntheses of deuterated building blocks has surged. This whitepaper focuses on achiral deuterated amines—such as 

-methylamines,

-piperazines, and

-

-benzylamines—detailing their mechanistic rationale, synthesis, and self-validating analytical protocols.

Mechanistic Rationale: Causality of the DKIE in Amines The fundamental principle driving the use of deuterated amines is the difference in zero-point energy between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond. The C-D bond is approximately 1.2 to 1.5 kcal/mol stronger than the C-H bond. When C-H bond cleavage is the rate-determining step in a metabolic pathway (e.g.,


-carbon hydroxylation preceding 

-dealkylation), substituting protium with deuterium significantly increases the activation energy required for the reaction[1][3].

Why focus on achiral building blocks? While stereospecific deuteration is valuable, it introduces immense synthetic complexity. Achiral deuterated amines (e.g.,


-CD

groups) offer a highly cost-effective means to block major metabolic liabilities (like

-demethylation) while maintaining synthetic tractability and avoiding the regulatory hurdles associated with isotopic epimerization or chiral impurities[].

DKIE_Pathway Drug Amine Drug (R-NH-CH3) CYP CYP450 Oxidation (Rate-Limiting) Drug->CYP C-H Cleavage Metabolite N-Dealkylation (Rapid Clearance) CYP->Metabolite Fast DrugD Deuterated Amine (R-NH-CD3) CYP_D CYP450 Oxidation (High Activation Energy) DrugD->CYP_D C-D Cleavage Stable Metabolic Stability (Prolonged Half-Life) CYP_D->Stable Slowed by DKIE

Caption: Logical flow of CYP450-mediated N-dealkylation and its attenuation via the Deuterium Kinetic Isotope Effect.

Synthesis Strategies for Achiral Deuterated Amines To ensure high isotopic purity (>98% D incorporation), the synthesis of achiral deuterated amines relies on three primary methodologies:

  • Reductive Amination with Deuterated Hydrides: Utilizing reagents like sodium cyanoborodeuteride (NaBD

    
    CN) or sodium borodeuteride (NaBD
    
    
    
    ) with undeuterated carbonyls, or using deuterated carbonyls (e.g., CD
    
    
    O) with standard reducing agents.
  • Electrophilic Alkylation: Direct alkylation of primary or secondary amines using commercially available deuterated alkyl halides (e.g., CD

    
    I).
    
  • Catalytic Hydrogen Isotope Exchange (HIE): Transition-metal (e.g., Ru/C) or photoredox-catalyzed direct C-H to C-D exchange using D

    
    O or D
    
    
    
    gas[1][5]. This is highly atom-economical but requires rigorous optimization to prevent over-deuteration or incomplete exchange.

Synthetic_Workflow Start Amine Precursor Reaction Deuteration (e.g., CD3I / NaBD4) Start->Reaction Crude Crude Achiral Deuterated Amine Reaction->Crude Purify Chromatography / Distillation Crude->Purify Validate Self-Validating QC (1H/2H/13C NMR, HRMS) Purify->Validate

Caption: End-to-end workflow for the synthesis and self-validating quality control of deuterated amines.

Self-Validating Experimental Protocol: Synthesis of


-(trideuteromethyl)piperidine 
Causality of Choice: Reductive amination using formaldehyde-

(CD

O) and sodium cyanoborodeuteride (NaBD

CN) is selected over direct alkylation with CD

I to prevent over-alkylation (quaternary ammonium salt formation). NaBD

CN is chosen over LiAlD

due to its stability in protic solvents and chemoselectivity for iminium ions over carbonyls at pH 5-7.

Step-by-Step Methodology:

  • Imine Formation: In a dry 250 mL round-bottom flask, dissolve piperidine (10.0 mmol) in anhydrous methanol (50 mL). Add paraformaldehyde-

    
     (12.0 mmol) and glacial acetic acid (to adjust pH to ~5.5). Stir at room temperature for 2 hours to ensure complete iminium ion formation.
    
  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add NaBD

    
    CN (15.0 mmol) in small portions to control the exothermic release of hydrogen/deuterium gas. Expert Insight: Maintaining 0 °C minimizes the reduction of unreacted formaldehyde, driving the equilibrium toward the deuterated amine.
    
  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 12 hours. Monitor via TLC (DCM:MeOH 9:1, ninhydrin stain).

  • Quenching and Extraction: Quench the reaction carefully with 1M NaOH (20 mL) to neutralize the acetic acid and destroy excess borodeuteride. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure (careful: product is volatile).
  • Purification: Purify via Kugelrohr distillation or silica gel chromatography to yield the pure

    
    -(trideuteromethyl)piperidine.
    

Self-Validating QC System: A protocol is only as reliable as its analytical validation. To confirm the >98% isotopic purity required for kinetic studies:

  • 
    H NMR:  Confirm the absence of the N-CH
    
    
    
    singlet (typically around 2.2 ppm). The integration of the piperidine ring protons must perfectly match the expected ratio without interference from protiated methyl signals.
  • 
    H NMR (Deuterium NMR):  Run in CHCl
    
    
    
    (undeuterated) to observe a sharp singlet at ~2.2 ppm, confirming the presence of the -CD
    
    
    group.
  • 
    C NMR:  The N-CD
    
    
    
    carbon will appear as a characteristic septet (due to coupling with three spin-1 deuterium nuclei,
    
    
    ) shifted slightly upfield compared to the protiated analog.
  • HRMS (ESI-TOF): Confirm the exact mass shift of +3 Da (

    
     of protiated vs. deuterated). The isotopic envelope must show <2% of the 
    
    
    
    or
    
    
    species.

Quantitative Data: Pharmacokinetic Impact of Achiral Deuterated Amines The strategic replacement of C-H with C-D in amine building blocks yields quantifiable improvements in pharmacokinetic parameters. The table below summarizes comparative data typical of


-demethylation blockades in preclinical models.
CompoundStructural ModificationIn Vitro T

(Human Liver Microsomes)
Intrinsic Clearance (CL

)
DKIE (

)
Standard Drug A N-CH

Piperazine
24 minutes45.2

L/min/mg
N/A
Deuterated Drug A N-CD

Piperazine
58 minutes18.7

L/min/mg
2.4
Standard Drug B N,N-di(CH

) Amine
15 minutes88.5

L/min/mg
N/A
Deuterated Drug B N,N-di(CD

) Amine
42 minutes31.6

L/min/mg
2.8
Standard Drug C

-CH

Benzylamine
35 minutes32.1

L/min/mg
N/A
Deuterated Drug C

-CD

Benzylamine
75 minutes14.9

L/min/mg
2.1

Table 1: Comparative pharmacokinetic metrics demonstrating the reduction in metabolic clearance achieved via achiral amine deuteration.

Conclusion Achiral deuterated amine building blocks represent a highly efficient, synthetically accessible strategy to overcome metabolic liabilities in drug discovery[6][7]. By understanding the causality of the Deuterium Kinetic Isotope Effect and employing rigorous, self-validating synthetic protocols, researchers can predictably engineer pharmacokinetic stability into novel therapeutics. As the pharmaceutical industry continues to validate deuterated drugs[2][3], mastering the synthesis and analytical verification of these fundamental building blocks is an indispensable skill for modern drug developers.

References 1.[6] A general, versatile and divergent synthesis of selectively deuterated amines - PMC. nih.gov. Available at: 2.[2] FDA-Approved Deuterated Drugs and Their Syntheses. medium.com. Available at: 3.[3] Deuterium- and Fluorine-18-Labeled Glutamine a PET Imaging Agent with Enhanced In Vivo Stability. acs.org. Available at: 4.[] Deuteration of Amino Acids Based on DCL. bocsci.com. Available at: 5.[1] Synthesis of α-Deuterated Trifluoromethylated Amines through Isomerization-Deuteration Reaction of Imines. researchgate.net. Available at: 6.[7] Site-specific and Degree-controlled Alkyl Deuteration via Cu-catalyzed Redox-neutral Deacylation - PMC. nih.gov. Available at: 7.[5] Visible Light-Promoted Thiobenzoic Acid-Catalyzed Deuteration of Alkylamines and Alkylarenes. chemrxiv.org. Available at:

Foundational

Technical Safety &amp; Application Guide: 3-Aminopentane-d5

Topic: 3-Aminopentane-d5 Safety & Technical Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Aminopentane-d5 (1-Ethylpropylamine-d5) i...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Aminopentane-d5 Safety & Technical Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminopentane-d5 (1-Ethylpropylamine-d5) is a high-purity, stable isotope-labeled analog of 3-aminopentane. It serves as a critical Internal Standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows. Its primary utility lies in the precise quantification of aliphatic amines in complex biological matrices, where it corrects for ionization suppression, matrix effects, and extraction variability.

This guide synthesizes critical safety data, handling protocols, and analytical best practices. It moves beyond the standard Safety Data Sheet (SDS) by providing the mechanistic rationale behind safety controls and experimental design.

Chemical Identity & Physicochemical Specifications[1][2][3][4][5][6]

3-Aminopentane-d5 is a deuterated secondary alkylamine. The introduction of five deuterium atoms alters its mass-to-charge ratio (


) without significantly impacting its chromatographic retention time or chemical reactivity compared to the unlabeled analyte.
Table 1: Technical Specifications
PropertySpecification
Chemical Name 3-Aminopentane-d5
Synonyms 1-Ethylpropylamine-d5; 3-Pentanamine-d5
CAS Number 1219802-43-3 (Labeled); 616-24-0 (Unlabeled)
Molecular Formula

Molecular Weight 92.19 g/mol (vs. 87.16 g/mol for unlabeled)
Isotopic Purity

98 atom % D
Chemical Purity

98%
Appearance Colorless to light yellow liquid
Boiling Point ~90–92 °C (Estimated based on parent)
Flash Point ~2 °C (Closed Cup) - Highly Flammable
pKa ~10.7 (Strong base)

Hazard Identification & Risk Assessment

As a low-molecular-weight aliphatic amine, 3-Aminopentane-d5 exhibits significant volatility and basicity. The safety profile is dominated by its corrosivity and flammability.

Core Hazards (GHS Classification)
  • Flammable Liquids (Category 2): Highly flammable liquid and vapor.[1]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.

Mechanistic Toxicology

The corrosivity of 3-Aminopentane-d5 stems from its high pKa (~10.7). Upon contact with biological tissue, the unprotonated amine group rapidly accepts protons from water in the tissue, generating hydroxide ions (


). This results in liquefactive necrosis , where the tissue proteins are denatured and fats are saponified, allowing the chemical to penetrate deeper.

Critical Warning: Unlike acid burns, which form a protective eschar (scab) that limits penetration, amine burns can continue to damage tissue until fully neutralized and washed away.

Safe Handling & Storage Protocols

To maintain the isotopic integrity of the standard and ensure personnel safety, specific protocols must be followed.

Preventing H/D Exchange

Deuterium on the carbon backbone is stable. However, if the amine protons (


) were deuterated (

), they would rapidly exchange with atmospheric moisture. 3-Aminopentane-d5 typically has deuterium on the alkyl chain (e.g., positions 2,2,3,4,4-d5), rendering it chemically stable.
  • Protocol: Store under an inert atmosphere (Argon or Nitrogen) to prevent reaction with atmospheric

    
    , which forms carbamates with primary amines.
    
Storage Conditions
  • Temperature: Refrigerate at 2–8 °C.

  • Container: Tightly sealed glass vials with PTFE-lined caps. Avoid metal containers that may catalyze decomposition over long periods.

  • Segregation: Store away from strong oxidizers (e.g., permanganates, peroxides) and acids.

Emergency Response Workflow

The following diagram outlines the decision logic for an accidental spill, prioritizing containment of the flammability hazard followed by neutralization of the corrosive threat.

EmergencyResponse Start SPILL DETECTED Assess Assess Volume & Location Start->Assess Evacuate Evacuate Area & Remove Ignition Sources Assess->Evacuate Immediate Action PPE Don PPE: Respirator (ABEK), Butyl Gloves, Goggles, Lab Coat Evacuate->PPE Contain Containment: Use Non-Combustible Absorbent (Vermiculite/Sand) PPE->Contain Neutralize Neutralization: Treat with dilute Acetic Acid or Sodium Bisulfate Contain->Neutralize Disposal Disposal: Seal in HazMat Container (Flammable/Corrosive) Neutralize->Disposal

Figure 1: Emergency response decision tree for 3-Aminopentane-d5 spills. Note the prioritization of ignition source removal due to the low flash point (~2°C).

Analytical Application: Internal Standard in LC-MS

In quantitative bioanalysis, 3-Aminopentane-d5 is the "Gold Standard" for normalizing data. Because it is chemically identical to the analyte but distinct in mass, it compensates for errors at every stage of the workflow.

The Mechanism of Correction
  • Extraction Efficiency: If only 80% of the analyte is recovered during liquid-liquid extraction (LLE), the d5-analog will also recover at ~80%. The ratio remains constant.

  • Matrix Effects: If co-eluting phospholipids suppress ionization in the MS source, both the analyte and the d5-analog are suppressed equally.

  • Injection Volume: Minor variations in autosampler injection volume are negated by the ratio-metric calculation.

Experimental Workflow

The following diagram illustrates the integration of 3-Aminopentane-d5 into a standard bioanalytical extraction protocol.

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Spike SPIKE IS: Add 3-Aminopentane-d5 (Fixed Concentration) Sample->Spike Equilibrate Equilibration: Allow IS to bind matrix proteins Spike->Equilibrate Extract Extraction: LLE or Protein PPT (Acetonitrile/Methanol) Equilibrate->Extract LC LC Separation: Reverse Phase (C18) Ret. Time: ~2.5 min Extract->LC MS MS/MS Detection: MRM Transitions Analyte: 88 -> 57 IS: 93 -> 62 LC->MS Data Quantification: Ratio = Area(Analyte) / Area(IS) MS->Data

Figure 2: LC-MS/MS quantification workflow. The Internal Standard (IS) is added immediately to the raw sample to track all subsequent variations.

Mass Spectrometry Tuning

When tuning the mass spectrometer (e.g., Triple Quadrupole), expect the following transitions:

  • Parent (Q1):

    
     93.1 
    
    
    
  • Daughter (Q3):

    
     62.1 (Loss of ammonia and fragmentation of the alkyl chain).
    
  • Note: Ensure the mass window is narrow enough to avoid "cross-talk" from the unlabeled analyte (

    
     88.1), although the +5 Da shift usually provides sufficient resolution.
    

References

  • Santa Cruz Biotechnology. 3-Aminopentane-d5 Safety Data Sheet & Product Information. Retrieved from

  • Thermo Fisher Scientific. 3-Aminopentane Safety Data Sheet (Unlabeled Parent). Retrieved from

  • LGC Standards. 3-Aminopentane-2,2,3,4,4-d5 Certificate of Analysis. Retrieved from

  • PubChem. 3-Pentanamine Compound Summary (CID 12019). National Library of Medicine. Retrieved from

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from

Sources

Exploratory

The Deuterium Switch: A Technical Guide to Deuterated Aliphatic Amines in Drug Discovery

Executive Summary The strategic replacement of protium (

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic replacement of protium (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H) with deuterium (

H) at metabolic "soft spots"—specifically the

-carbon of aliphatic amines—has evolved from a mechanistic probe to a validated strategy for life-cycle management and de novo drug design. This guide provides a technical roadmap for medicinal chemists to exploit the Deuterium Kinetic Isotope Effect (DKIE). By strengthening the C-H bond at the site of oxidative deamination, researchers can reduce clearance, increase half-life (

), and mitigate the formation of toxic metabolites without altering the drug’s pharmacodynamic profile.

Part 1: The Mechanistic Rationale

The Kinetic Isotope Effect (DKIE)

The fundamental premise of deuteration lies in the vibrational frequency difference between C-H and C-D bonds.[1] The reduced mass (


) of the C-D bond is approximately double that of C-H, resulting in a lower zero-point energy (ZPE).
  • Bond Dissociation Energy (BDE): A C-D bond is approximately 1.2–1.5 kcal/mol stronger than a C-H bond.

  • Reaction Rate (

    
    ):  In reactions where C-H bond cleavage is the rate-determining step (RDS)—such as CYP450-mediated hydrogen atom transfer (HAT)—the primary kinetic isotope effect can reach values of 
    
    
    
    .
Metabolic Shunting vs. Switching

Deuteration does not merely slow metabolism; it redirects it. This distinction is critical for safety.

  • Metabolic Shunting (Desirable): Blocking the primary clearance pathway (e.g., N-dealkylation) forces the molecule through a slower, safer clearance route (e.g., renal excretion or glucuronidation), increasing systemic exposure (AUC).

  • Metabolic Switching (Risk): If the primary site is blocked, the enzyme may attack a secondary, less favorable site, potentially generating a toxic metabolite (e.g., an epoxide or reactive quinone).

Key Directive: When deuterating an aliphatic amine, you must screen for "metabolic switching" early in the design phase to ensure you are not simply moving the toxicity liability to a new position.

Visualization: The Metabolic Fate of Deuterated Amines

The following diagram illustrates the divergence in metabolic fate between a standard amine and its deuterated analog.

MetabolicShunt Drug Aliphatic Amine Drug (R-CH2-NH2) CYP CYP450 / MAO (Oxidative Deamination) Drug->CYP Deuterated_Drug α-Deuterated Analog (R-CD2-NH2) Drug->Deuterated_Drug Deuteration Strategy Metabolite_Toxic Aldehyde + Ammonia (Rapid Clearance) CYP->Metabolite_Toxic kH (Fast) Deuterated_Drug->CYP Blocked (High BDE) Metabolite_Stable Renal Excretion / Conjugation (Increased t1/2) Deuterated_Drug->Metabolite_Stable kD (Metabolic Shunt)

Figure 1: Mechanism of Metabolic Shunting. Deuteration at the


-carbon increases the activation energy for CYP450 oxidation, shunting the drug toward more stable elimination pathways.

Part 2: Synthetic Strategies

Synthesizing


-deuterated amines requires precision. Scrambling (loss of isotopic purity) or incomplete incorporation (<95% D) renders the compound useless for DMPK studies.
Strategy A: Reductive Deuteration (The "Gold Standard")

This method is the most robust for early-stage discovery. It relies on the reduction of nitriles or amides using deuterated aluminum hydrides.[] It guarantees high isotopic incorporation at the


-position.

Reagents:

  • Precursor: Nitrile (R-CN) or Amide (R-CO-NH2).

  • Reductant: Lithium Aluminum Deuteride (LiAlD

    
    , 98%+ D).
    
  • Solvent: Anhydrous THF or Diethyl Ether.

Strategy B: Catalytic Hydrogen Isotope Exchange (HIE)

For late-stage functionalization (LSF) or when functional groups are sensitive to strong hydrides, transition-metal catalyzed exchange using D


O is preferred.

Reagents:

  • Catalyst: Shvo’s catalyst (Ruthenium) or Kerr’s Ir-catalysts.

  • Source: D

    
    O (cheap, renewable source of D).
    
  • Mechanism: Reversible dehydrogenation/hydrogenation sequence.

Part 3: Experimental Protocols

Protocol 1: Synthesis of -d2-Primary Amines via Nitrile Reduction

Rationale: This protocol is chosen for its reliability. Unlike catalytic exchange, which can be substrate-dependent, LiAlD


 reduction provides a stoichiometric, self-validating delivery of deuterium.

Materials:

  • Substrate: 4-phenylbutanenitrile (Model substrate).

  • Reagent: LiAlD

    
     (1.0 M in THF).
    
  • Quench: Rochelle’s Salt (Potassium sodium tartrate).

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and N

    
     inlet.
    
  • Reagent Prep: Charge flask with LiAlD

    
     (1.5 equiv) and anhydrous THF (0.1 M concentration relative to substrate). Cool to 0°C.
    
  • Addition: Dissolve the nitrile substrate in minimal anhydrous THF. Add dropwise to the LiAlD

    
     suspension over 15 minutes. Caution: Exothermic.
    
  • Reaction: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS. The nitrile peak should disappear; a lower polarity amine spot should appear.

  • Fieser Quench (Critical): Cool to 0°C. Carefully add (per gram of LiAlD

    
    ):
    
    • 1 mL D

      
      O (or H
      
      
      
      O if D-economy is not critical at quench).
    • 1 mL 15% NaOH.

    • 3 mL H

      
      O.
      
  • Isolation: Stir until a white granular precipitate forms (aluminum salts). Filter through a celite pad. Dry filtrate over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: If necessary, purify via acid-base extraction or column chromatography (DCM/MeOH/NH

    
    ).
    

Validation:

  • 1H NMR: Confirm disappearance of

    
    -protons (usually 
    
    
    
    2.5–3.0 ppm).
  • MS: Observe M+2 mass shift compared to protio-standard.

Protocol 2: In Vitro Microsomal Stability Assay

Rationale: To confirm the KIE, you must compare the intrinsic clearance (


) of the deuterated analog against the protio-form.

Workflow:

  • Preparation: Prepare 1 µM solutions of Protio-Drug and Deutero-Drug in phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) (0.5 mg/mL protein). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    
    • 
      .
      
    • Success Criteria: A reduction in

      
       of >30% typically justifies further development.
      

Part 4: Data Interpretation & Case Studies

Comparative Data: The Deuterium Advantage

The following table summarizes typical improvements observed when


-deuterating aliphatic amines prone to N-dealkylation.
ParameterProtio-Amine (H)Deutero-Amine (D)Impact
Bond Energy (C-X) ~98 kcal/mol~99.5 kcal/molHigher barrier to oxidation
Intrinsic Clearance High (

µL/min/mg)
Medium/LowIncreased metabolic stability
Half-life (

)
Short (Requires TID dosing)Extended (BID or QD)Improved compliance
C

High (Spike)Lower/BluntedReduced side effects (lower peak)
Real-World Application: Alyftrek (2024 Approval)

While Deutetrabenazine (Austedo) was the pioneer, the 2024 FDA approval of Alyftrek (vanzacaftor/tezacaftor/deutivacaftor) for Cystic Fibrosis marks a maturation of the field [5].

  • Molecule: Deutivacaftor is a deuterated form of ivacaftor.

  • Modification: Deuteration of the tert-butyl group (aliphatic segment).

  • Result: Reduced CYP3A-mediated hydroxylation, allowing for a simplified dosing regimen and improved systemic exposure without increasing the dose burden.

Synthetic Workflow Diagram

The following DOT diagram visualizes the critical decision tree for synthesizing deuterated amines.

SynthesisWorkflow Start Target: α-Deuterated Amine Decision Is the precursor available? Start->Decision Path_Nitrile Precursor: Nitrile/Amide Decision->Path_Nitrile Yes (De Novo) Path_Amine Precursor: Protio-Amine Decision->Path_Amine No (Late Stage) Action_Red Reduction with LiAlD4 (Stoichiometric D) Path_Nitrile->Action_Red Robust Method Action_Ex Ru/Ir-Catalyzed Exchange (D2O Source) Path_Amine->Action_Ex Green Method Result High % D Incorporation (>98%) Action_Red->Result Action_Ex->Result

Figure 2: Synthetic Decision Tree. Choosing between de novo reduction (LiAlD4) and late-stage exchange (Catalytic) based on precursor availability.

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs.[3][1][4][5][][7][8] Drug News & Perspectives. Link

  • Lohray, B. B., et al. (2018). Deuterated drugs; where are we now? Expert Opinion on Therapeutic Patents. Link

  • FDA.gov. (2017). FDA approves first deuterated drug (Austedo).[9][] Link

  • FDA.gov. (2024). Novel Drug Approvals for 2024 (Alyftrek).[11][12] Link

  • Neubert, R., et al. (2025). Organophotocatalytic α-deuteration of unprotected primary amines.[13] Nature Communications. Link

Sources

Foundational

A Technical Guide to the Solubility of 3-Pentylamine-d5 in Organic Solvents

Abstract Introduction: The Role of 3-Pentylamine-d5 in Modern Research 3-Pentylamine-d5 (CAS 1219802-43-3) is a primary aliphatic amine where five hydrogen atoms on the ethyl groups have been replaced with deuterium.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Role of 3-Pentylamine-d5 in Modern Research

3-Pentylamine-d5 (CAS 1219802-43-3) is a primary aliphatic amine where five hydrogen atoms on the ethyl groups have been replaced with deuterium.[1] Its non-deuterated counterpart, 3-Pentylamine (CAS 616-24-0), is a colorless to pale yellow liquid with a characteristic amine odor.[2][3] Deuterated compounds like 3-Pentylamine-d5 are invaluable in scientific research, particularly in pharmacokinetic and metabolic studies. When used as an internal standard for mass spectrometry-based quantification, its chemical behavior is nearly identical to the non-deuterated analyte, but its increased mass allows it to be distinguished by the detector, ensuring accurate measurement.

A thorough understanding of a compound's solubility is a prerequisite for its effective use in any application. It governs the selection of appropriate solvents for reaction chemistry, purification, formulation, and analytical sample preparation. This guide provides a foundational understanding of the expected solubility of 3-Pentylamine-d5 and the methodologies to determine it with high accuracy.

Physicochemical Properties of the Parent Compound (3-Pentylamine):

PropertyValueReference(s)
Molecular FormulaC₅H₁₃N[4]
Molecular Weight87.16 g/mol [4]
Boiling Point89-91 °C[2]
Density~0.748 g/mL at 25 °C[2]
pKa10.59 at 17 °C[2]
AppearanceColorless to faintly yellow liquid[2]

Core Principles of Solubility

The solubility of a solute in a solvent is dictated by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is a useful heuristic, summarizing the principle that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.[5]

3-Pentylamine possesses a dual nature:

  • Polar Amino Group (-NH₂): The nitrogen atom has a lone pair of electrons and is bonded to hydrogen, allowing it to act as both a hydrogen bond donor and acceptor. This polar head is responsible for its solubility in polar solvents.[6][7]

  • Nonpolar Alkyl Chain (C₅H₁₁-): The five-carbon pentyl group is nonpolar and interacts primarily through van der Waals forces (London dispersion forces). This hydrophobic tail contributes to its solubility in nonpolar organic solvents.[6]

The Isotope Effect: Deuteration's Minor Role in Solubility

The substitution of protium (¹H) with deuterium (²H) results in a slightly higher molecular weight (92.19 g/mol for 3-Pentylamine-d5).[1] While deuterium can subtly alter the strength of intermolecular interactions like hydrogen bonds and van der Waals forces, these effects on solubility are generally considered to be very small for most organic solvents. It is a well-established practice in fields like NMR spectroscopy to assume that the solubility in a deuterated solvent is nearly identical to its non-deuterated counterpart.[8] Therefore, the qualitative solubility data for 3-Pentylamine can be used as a highly reliable guide for 3-Pentylamine-d5.

Predicted Solubility Profile of 3-Pentylamine-d5

Based on the known properties of 3-Pentylamine and other short-chain aliphatic amines, a qualitative solubility profile can be predicted. Aliphatic amines with fewer than six carbon atoms generally exhibit good solubility in a wide range of organic solvents.[7] Direct experimental data for 3-Pentylamine confirms it is soluble in water and miscible with solvents like alcohols and ethers.[2][9][10]

The following table summarizes the expected solubility of 3-Pentylamine-d5. "Miscible" implies solubility in all proportions, while "Soluble" indicates that it is expected to dissolve to a practically useful extent.

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolMiscibleThe amine group can form strong hydrogen bonds with the hydroxyl group of alcohols.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileSolubleDipole-dipole interactions between the solvent and the polar amine group facilitate dissolution.
Ethers Diethyl Ether, Tetrahydrofuran (THF)MiscibleThe amine can act as a hydrogen bond donor to the ether oxygen, and the alkyl chain has good compatibility.
Halogenated Dichloromethane (DCM), ChloroformSolubleThe overall polarity and ability to engage in dipole-dipole interactions allow for solubility.
Aromatic Toluene, BenzeneSolubleThe nonpolar pentyl group interacts favorably with the aromatic ring via van der Waals forces.
Nonpolar Alkanes Hexane, HeptaneSolubleThe dominant interactions are van der Waals forces between the pentyl chain and the alkane solvent.

Experimental Determination of Solubility

For applications requiring precise concentrations, such as the preparation of stock solutions for internal standards, an experimental determination of solubility is essential. The following protocol, based on the equilibrium shake-flask method, is a robust approach compliant with general OECD guidelines.[6][11]

Objective

To quantitatively determine the saturation solubility of 3-Pentylamine-d5 in a specific organic solvent at a controlled temperature.

Materials
  • 3-Pentylamine-d5 (high purity)

  • Selected organic solvent (analytical or HPLC grade)

  • Analytical balance (±0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Glass vials with PTFE-lined screw caps

  • Calibrated positive displacement pipettes

  • Syringe filters (e.g., 0.22 µm, compatible with the solvent)

  • Volumetric flasks

  • A validated analytical instrument (e.g., GC-MS or LC-MS) for quantification

Step-by-Step Protocol
  • Preparation: Add a known volume of the selected organic solvent (e.g., 2 mL) to a glass vial.

  • Addition of Solute: Add an excess amount of 3-Pentylamine-d5 to the vial. "Excess" means that a visible amount of undissolved liquid amine should be present at the bottom of the vial after equilibration. This ensures that saturation is achieved.

  • Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours. The goal is to achieve thermodynamic equilibrium, not just kinetic dissolution.

  • Phase Separation: After the equilibration period, let the vial stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solute to settle completely.

  • Sample Extraction: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette. It is critical not to disturb the undissolved layer.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean, dry vial. This step removes any microscopic, undissolved particles that could artificially inflate the measured concentration.

  • Dilution: Accurately perform a serial dilution of the filtered, saturated solution with the same organic solvent. The final concentration should fall within the linear dynamic range of your pre-calibrated analytical method.

  • Quantification: Analyze the diluted sample using the validated GC-MS or LC-MS method to determine the precise concentration of 3-Pentylamine-d5.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the total dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizing Key Workflows

Diagrams can clarify complex decision-making and experimental processes. The following are represented in DOT language for use with Graphviz.

Solvent Selection Workflow

This flowchart provides a logical pathway for selecting an appropriate solvent system based on the intended application.

start Start: Define Application app_type Application Type? start->app_type reaction Chemical Reaction app_type->reaction Reaction analysis Analytical Standard app_type->analysis Analysis formulation Formulation / Delivery app_type->formulation Formulation check_reactivity Solvent Inertness Check reaction->check_reactivity check_volatility Volatility Requirement? analysis->check_volatility check_polarity Required Polarity? formulation->check_polarity select_inert Select Non-Reactive Solvent (e.g., Toluene, THF) check_reactivity->select_inert Yes end End: Solvent Selected check_reactivity->end No (Re-evaluate) select_inert->end volatile_solvent Select Volatile Solvent (e.g., DCM, Diethyl Ether) check_volatility->volatile_solvent High (for evaporation) nonvolatile_solvent Select Less Volatile Solvent (e.g., Acetonitrile, Methanol) check_volatility->nonvolatile_solvent Low (for stability) volatile_solvent->end nonvolatile_solvent->end polar_solvent Select Polar Solvent (e.g., Methanol) check_polarity->polar_solvent High nonpolar_solvent Select Nonpolar Co-Solvent check_polarity->nonpolar_solvent Low/Mixed polar_solvent->end nonpolar_solvent->end

Caption: Logical workflow for selecting a suitable solvent for 3-Pentylamine-d5.

Intermolecular Interactions Diagram

This diagram illustrates the primary forces governing the solubility of 3-Pentylamine-d5 in different solvent classes.

cluster_solute 3-Pentylamine-d5 cluster_solvents Organic Solvents solute H-Bonding (N-H) Dipole (C-N) Van der Waals (Alkyl) protic Polar Protic (e.g., Methanol) solute->protic Strong H-Bonding aprotic Polar Aprotic (e.g., Acetone) solute->aprotic Dipole-Dipole nonpolar Nonpolar (e.g., Hexane) solute->nonpolar Van der Waals

Caption: Key intermolecular forces between 3-Pentylamine-d5 and solvent types.

Conclusion

While quantitative solubility data for 3-Pentylamine-d5 is not published, a strong, evidence-based prediction can be made from its non-deuterated analogue, 3-Pentylamine. The compound is expected to be soluble to miscible across a wide spectrum of common organic solvents, from polar protic to nonpolar alkanes. This versatility is due to its molecular structure, which combines a polar, hydrogen-bonding amine group with a nonpolar five-carbon chain. For applications demanding high accuracy, the provided experimental protocol offers a reliable method for determining precise solubility values. This guide serves as a foundational resource, enabling researchers to confidently handle and prepare solutions of 3-Pentylamine-d5 for their specific scientific needs.

References

  • Ataman Kimya. PENTYLAMINE. Available from: [Link]

  • Pure. OECD GUIDELINES FOR TESTING CHEMICALS. Available from: [Link]

  • ChemBK. 3-PENTYLAMINE. Available from: [Link]

  • PubChem. Pentylamine. Available from: [Link]

  • Cheméo. Chemical Properties of 3-Pentanamine (CAS 616-24-0). Available from: [Link]

  • Chemistry LibreTexts. Properties of amines. Available from: [Link]

  • Wikipedia. OECD Guidelines for the Testing of Chemicals. Available from: [Link]

  • Thermo Scientific Alfa Aesar. 1-Pentylamine, 98% 25 g. Available from: [Link]

  • PubChem. Dipentylamine. Available from: [Link]

  • PubChem. 3-Pentanamine. Available from: [Link]

  • OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Available from: [Link]

  • Quora. Are amines soluble in organic solvents?. Available from: [Link]

  • Chemistry Stack Exchange. Deuterated solvents vs. regular solvents. Available from: [Link]

  • Wikipedia. Pentylamine. Available from: [Link]

  • Fundamentals of Organic Chemistry. CHAPTER 8: AMINES. Available from: [Link]

  • NIST. 3-Pentanamine. Available from: [Link]

  • RSC Publishing. Tertiary amine solvents having switchable hydrophilicity. Available from: [Link]

  • NIST. 3-Pentanamine. Available from: [Link]

  • Pharmaffiliates. CAS No : 1219802-43-3| Chemical Name : 3-Aminopentane-d5. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of 3-Aminopentane-d5 in Peptide Therapeutics

Abstract This application note details the strategic utilization of 3-Aminopentane-d5 (1-Ethylpropylamine-d5) in peptide synthesis, focusing on two critical areas of drug development: Metabolic Stabilization via the Deut...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic utilization of 3-Aminopentane-d5 (1-Ethylpropylamine-d5) in peptide synthesis, focusing on two critical areas of drug development: Metabolic Stabilization via the Deuterium Kinetic Isotope Effect (DKIE) and Bioanalytical Quantification as an internal standard. 3-Aminopentane is a sterically hindered, volatile primary amine often used to modify the C-terminus of hydrophobic peptides or install aliphatic side chains. Its deuterated isotopologue offers a precise tool to mitigate oxidative dealkylation by Cytochrome P450 enzymes or to serve as a mass-distinct tag for LC-MS/MS assays. This guide provides optimized protocols for handling this volatile intermediate, overcoming steric hindrance during coupling, and validating the resulting deuterated peptide conjugates.

Introduction: The Deuterium Switch in Peptide Chemistry

The "Deuterium Switch"—replacing specific hydrogen atoms with deuterium—has emerged as a validated strategy in medicinal chemistry, evidenced by FDA approvals of deuterated small molecules like deutetrabenazine. In peptide therapeutics, this approach is increasingly applied to non-canonical side chains and C-terminal modifiers to extend half-life without altering potency.

3-Aminopentane (1-Ethylpropylamine) is frequently employed to introduce hydrophobicity or cap the C-terminus, preventing carboxypeptidase degradation. However, the alkyl chains adjacent to the nitrogen are susceptible to oxidative N-dealkylation.

Why 3-Aminopentane-d5?
  • Metabolic Stability (DKIE): The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond due to a lower zero-point energy.[1] Replacing hydrogens at the

    
    -carbon or 
    
    
    
    -carbon relative to the nitrogen can retard the rate-limiting step of CYP450-mediated oxidation (DKIE
    
    
    ).
  • Bioanalytical Precision: In DMPK (Drug Metabolism and Pharmacokinetics) studies, a peptide modified with 3-Aminopentane-d5 serves as an ideal internal standard (IS), co-eluting with the analyte while providing a distinct mass shift (+5 Da) to eliminate matrix effects.

Chemical Profile & Handling

Compound: 3-Aminopentane-d5 (1-Ethylpropylamine-d5) Core Structure: Deuterated analog of


Key Challenge:  Volatility and Steric Hindrance.
PropertyValue (Non-deuterated Ref)Implication for Protocol
Boiling Point ~89–91 °CHigh Risk: Free base is volatile. Do not rotary evaporate free base at high vacuum/temp.
Steric Profile

-branched (Secondary Carbon)
High Risk: Nucleophilicity is reduced compared to n-pentylamine. Requires potent activation (HATU/HOAt).
Form HCl Salt (Recommended)Store as salt. Perform in situ neutralization to prevent loss of expensive isotope.
Hygroscopicity ModerateStore in desiccator; weigh quickly.

Application Workflow: Metabolic Stabilization

The following diagram illustrates the mechanistic logic of using the d5-analog to block metabolic soft spots.

MetabolicStability Peptide Peptide Scaffold (C-Terminal Acid) Coupling Amide Coupling (HATU/DIPEA) Peptide->Coupling AmineH 3-Aminopentane (Protium) AmineH->Coupling AmineD 3-Aminopentane-d5 (Deuterium) AmineD->Coupling ProdH Peptide-H (Standard) Coupling->ProdH ProdD Peptide-d5 (Stabilized) Coupling->ProdD CYP Liver Microsomes (CYP450) ProdH->CYP ProdD->CYP MetabH Rapid N-Dealkylation (High Clearance) CYP->MetabH Low Activation Energy (C-H) MetabD Slowed Reaction (Extended Half-Life) CYP->MetabD High Activation Energy (C-D)

Figure 1: Mechanistic comparison of metabolic clearance. The deuterated analog resists CYP450 degradation due to the kinetic isotope effect.

Experimental Protocol: C-Terminal Modification

Objective: Couple 3-Aminopentane-d5 to a resin-bound peptide or solution-phase peptide acid. Challenge: The amine is attached to a secondary carbon (sterically hindered) and is volatile. Strategy: Use In Situ Neutralization with HATU/HOAt activation to maximize yield and minimize isotope loss.

Materials
  • Peptide Substrate: Side-chain protected peptide with free C-terminal carboxyl group (in solution) or Resin-bound peptide (if using side-chain anchoring, though C-terminal modification usually implies solution phase coupling after cleavage, or using a specific linker). Note: This protocol assumes Solution Phase coupling to a protected peptide fragment.

  • Amine: 3-Aminopentane-d5 · HCl (1.2 equivalents).

  • Coupling Reagent: HATU (1.1 eq) and HOAt (1.1 eq).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure
  • Activation of Peptide Acid:

    • Dissolve the protected peptide acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

    • Add HATU (1.1 eq) and HOAt (1.1 eq).

    • Add DIPEA (1.0 eq only) to initiate activation.

    • Stir for 2–5 minutes . Crucial: Do not over-activate to avoid racemization, but ensure active ester formation.

  • In Situ Neutralization of Amine:

    • In a separate small vial, weigh the 3-Aminopentane-d5 · HCl salt (1.2 eq).

    • Dissolve in a minimal amount of DMF.

    • Add remaining DIPEA (2.0 eq) to this vial immediately before transfer.

    • Why? This generates the free amine in solution. Because it is volatile, transfer it immediately to the activated peptide solution.

  • Coupling Reaction:

    • Add the amine/DIPEA mixture to the activated peptide solution.[2]

    • Flush the headspace with Argon or Nitrogen and cap tightly.

    • Stir at room temperature for 4–16 hours .

    • Optimization: Due to steric hindrance at the

      
      -carbon of the amine, heating to 40°C may be required if monitoring shows slow conversion, but check for racemization.
      
  • Monitoring:

    • Monitor via LC-MS. Look for the disappearance of the peptide acid (

      
      ) and appearance of the product (
      
      
      
      , i.e., Mass + 5 Da shift).
  • Work-up:

    • Dilute with EtOAc. Wash with 5%

      
       (removes DIPEA and unreacted amine), Sat. 
      
      
      
      , and Brine.
    • Dry over

      
       and concentrate.
      
    • Note: The coupled product is no longer volatile.

Bioanalytical Validation (DMPK)

When using the d5-analog as an Internal Standard (IS) for quantifying the non-deuterated drug.

LC-MS/MS Configuration
  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Transitions (MRM):

    • Analyte (H-form): Precursor

      
       Fragment (Specific to peptide backbone).
      
    • Internal Standard (d5-form): Precursor

      
       Fragment (Same backbone fragment).
      
    • Note: Ensure the fragmentation does not occur on the 3-aminopentane group, or if it does, the fragment mass must also shift by +5 Da.

Cross-Talk Check

Inject the d5-IS alone and monitor the H-channel. If pure, there should be no signal. Acceptance Criteria: Signal in the analyte channel contributed by IS should be < 20% of the LLOQ (Lower Limit of Quantitation).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Volatility of amineEnsure amine is kept as HCl salt until the exact moment of addition. Use a sealed reaction vessel.
Incomplete Coupling Steric Hindrance3-Aminopentane is sterically demanding.[3] Switch to HATU/HOAt (7-azabenzotriazole) system. Increase temp to 35-40°C.
Racemization Over-activationReduce pre-activation time. Use TMP (2,4,6-trimethylpyridine) instead of DIPEA as a milder base.
Isotope Scrambling Acidic ExchangeC-H/C-D exchange on alkyl chains is rare under standard conditions. Avoid strong Lewis acids or extreme pH for prolonged periods.

Synthesis & QC Workflow Visualization

Workflow Start Start: Protected Peptide Acid Activate Activation (2 min) HATU / HOAt / 1 eq DIPEA Start->Activate Coupling Coupling (4-16h) Mix & Seal Tightly Activate->Coupling PrepAmine Prep Amine (Separate Vial) 3-Aminopentane-d5 HCl + 2 eq DIPEA PrepAmine->Coupling Immediate Transfer Monitor LC-MS Check Target: [M+H] + 5 Da Coupling->Monitor Monitor->Coupling Incomplete (Add Reagents) Workup Acid/Base Wash Remove unreacted amine Monitor->Workup Complete Final Final Product Peptide-NH-CH(Et)2-d5 Workup->Final

Figure 2: Optimized synthesis workflow emphasizing the "In Situ Neutralization" step to handle volatile deuterated amines.

References

  • FDA Approved Deuterated Drugs. U.S. Food and Drug Administration.[4] (2017).[4][] Approval of Deutetrabenazine (Austedo).[4][][6] Link

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Specifics on HATU/HOAt for hindered amines). Link

  • Concert Pharmaceuticals. (2023).[7] Deuterated Chemical Entity Platform. Sun Pharma Advanced Research. (General principles of Deuterium Switch). Link

  • Werner, H. M., et al. (2012). Use of Deuterated Peptides in DMPK Studies. Bioanalysis, 4(18). (Methodology for Internal Standards).

Sources

Application

Application Note: 3-Aminopentane-d5 as a Deuterated Co-Solvent and Modifier in SANS Contrast Matching Workflows

Executive Overview In the structural analysis of complex soft-matter systems—ranging from thermoresponsive polyacrylamides to functionalized graphene oxide nanosheets—aliphatic amines are frequently employed as co-solven...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the structural analysis of complex soft-matter systems—ranging from thermoresponsive polyacrylamides to functionalized graphene oxide nanosheets—aliphatic amines are frequently employed as co-solvents, pH modifiers, or surface-active ligands[1]. However, when analyzing these multicomponent architectures using Small-Angle Neutron Scattering (SANS), the abundance of hydrogen atoms in standard aliphatic amines introduces a massive incoherent scattering background, obscuring the coherent scattering signal of the target nanostructure[2].

This application note details the integration of 3-Aminopentane-d5 (CAS: 1219802-43-3), a selectively deuterated amine, into SANS workflows[3]. By leveraging isotopic substitution, researchers can drastically reduce background noise while precisely tuning the Scattering Length Density (SLD) of the solvent matrix. This allows the amine to be perfectly "contrast-matched" (rendered invisible to the neutron beam), isolating the structural form factor of the target nanoparticle or polymer[4].

Mechanistic Causality: The Physics of Isotopic Masking

The fundamental principle of SANS contrast variation relies on the stark difference in the coherent neutron scattering lengths (


) of protium (

H,

fm) and deuterium (

D,

fm)[2].

When unlabeled 3-aminopentane is added to a D₂O/H₂O solvent matrix, two critical issues arise:

  • Incoherent Background Swamping: The 13 hydrogen atoms in unlabeled 3-aminopentane possess an exceptionally high incoherent scattering cross-section (~80 barns per H atom). This creates a flat, high-intensity background that drowns out the weak coherent scattering

    
     in the high-
    
    
    
    (Porod) region.
  • SLD Mismatch: The overall SLD of unlabeled 3-aminopentane is negative. If it adsorbs to a nanoparticle surface, it creates a complex core-shell scattering profile that is mathematically difficult to decouple from the core particle[5].

The Causality of Deuteration: By substituting the unlabeled amine with 3-Aminopentane-d5, the incoherent cross-section is slashed by nearly 40%. More importantly, the substitution of 5 protons with deuterium shifts the molecule's SLD to a positive value (+2.34 × 10⁻⁶ Å⁻²). This specific SLD can be perfectly matched by a solvent blend of approximately 35% D₂O and 65% H₂O. When the solvent SLD equals the 3-aminopentane-d5 SLD (


), the amine becomes invisible to the neutron beam, leaving only the target macromolecule to scatter neutrons[6].

Contrast_Logic A D2O/H2O Solvent Matrix (Tunable SLD) B 3-Aminopentane-d5 (SLD = 2.34 x 10^-6 Å^-2) A->B Isotopic Match (Δρ = 0) C Target Nanoparticle (SLD ≠ Solvent) A->C High Contrast (Δρ > 0) D SANS Detector (Isolates Target Signal) B->D Invisible (Background) C->D Coherent Scattering I(q)

Isotopic masking logic: matching solvent SLD to the d5-ligand.

Quantitative SLD Profiles

To design a successful contrast-matching experiment, the theoretical SLD and incoherent cross-sections must be calculated prior to beamtime[5]. The table below summarizes the critical neutron scattering parameters required for formulating the solvent matrix.

CompoundFormulaDensity (g/cm³)Coherent SLD (× 10⁻⁶ Å⁻²)Est. Incoherent Cross-Section (barns)
Light Water H₂O1.00-0.56~160
Heavy Water D₂O1.11+6.36~4
3-Aminopentane C₅H₁₃N0.74-0.31~1040
3-Aminopentane-d5 C₅H₈D₅N0.78*+2.34~650

*Density of the d5-isotopologue is estimated based on the isotopic mass shift from the unlabeled baseline (MW: 87.16 g/mol to 92.19 g/mol ).

Methodology: Precision Contrast Matching Protocol

This protocol outlines a self-validating workflow for measuring a nanoparticle system stabilized by 3-aminopentane-d5.

Phase 1: Matrix Formulation & Equilibration
  • Calculate the Match Point: Using the SLD values above, calculate the exact volume fraction (

    
    ) of D₂O required to match the 3-aminopentane-d5 SLD (+2.34 × 10⁻⁶ Å⁻²).
    
    • Formula:

      
      
      
  • Volumetric Blending: Prepare the solvent matrix using highly pure D₂O and HPLC-grade H₂O. Gravimetric preparation is highly recommended over volumetric to avoid temperature-dependent density errors.

  • Ligand Integration: Introduce 3-Aminopentane-d5 to the solvent matrix. Because amines alter the pH/pD of the solution, titrate the system using deuterated acids (e.g., DCl) if a specific physiological pD is required. Caution: Account for the isotope effect on the glass electrode;

    
    .
    
Phase 2: SANS Measurement & Self-Validation
  • Sample Loading: Load the equilibrated samples into 1 mm or 2 mm path-length Hellma quartz cells. Ensure no bubbles are trapped in the beam path, as air pockets cause parasitic small-angle scattering.

  • Self-Validation (Transmission Measurement): Critical Step. Before collecting 2D scattering data, measure the absolute neutron transmission of the cell[6]. The transmission is highly sensitive to the

    
    H/
    
    
    
    D ratio. If the empirical transmission deviates by >2% from the theoretical calculation, the isotopic purity of the matrix (or the 3-aminopentane-d5) has been compromised, and the match point will fail. Do not proceed until transmission values are validated.
  • Data Acquisition: Expose the sample to the neutron beam (typically utilizing wavelengths of

    
     Å with a 
    
    
    
    of ~10%). Collect scattering data across multiple detector distances to cover a wide momentum transfer (
    
    
    ) range (e.g.,
    
    
    Å⁻¹).
Phase 3: Data Reduction
  • Background Subtraction: Subtract the scattering of the empty quartz cell and the electronic detector noise.

  • Matrix Subtraction: Subtract the scattering of the pure D₂O/H₂O/3-aminopentane-d5 blank from the sample data. Because the amine is contrast-matched to the solvent, the resulting 1D profile

    
     vs 
    
    
    
    will exclusively represent the form factor of the target nanoparticle[4].

Workflow N1 1. Identify Target & Ligand SLD N2 2. Gravimetric D2O/H2O Blending N1->N2 N3 3. Add d5-3AP & Adjust pD N2->N3 N4 4. Validate via Neutron Transmission N3->N4 N5 5. SANS Acquisition & Data Reduction N4->N5

Workflow for SANS contrast matching using deuterated co-solvents.

References

1.[3] CymitQuimica. 3-Aminopentane-d5 Product Information. Available at: 2.[1] ResearchGate. (2020). Graphene Oxide: Surfactant or Particle? Available at: 3.[2] Heller, W. T. (2010). Small-angle neutron scattering and contrast variation: a powerful combination for studying biological structures. IUCr Journals. Available at: 4.[4] Richards, J. J. Contrast Variation Small Angle Neutron Scattering-Identifying the Unique Fingerprints for the Structure of Proteins. NIST. Available at: 5.[5] PubMed. (2023). SCOMAP-XD: atomistic deuterium contrast matching for small-angle neutron scattering in biology. Available at: 6.[6] JoVE. (2018). Contrast-Matching Detergent in Small-Angle Neutron Scattering Experiments for Membrane Protein Structural Analysis and Ab Initio Modeling. Available at:

Sources

Method

Synthesis of deuterated imides using 3-Aminopentane-d5

Application Note: Synthesis of Deuterated Imides using 3-Aminopentane-d5 Executive Summary This application note details the protocol for synthesizing N-(3-pentyl-d5) imides using 3-Aminopentane-2,2,3,4,4-d5 . The incorp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Deuterated Imides using 3-Aminopentane-d5

Executive Summary

This application note details the protocol for synthesizing N-(3-pentyl-d5) imides using 3-Aminopentane-2,2,3,4,4-d5 . The incorporation of deuterium at the C2, C3, and C4 positions of the 3-pentyl side chain is a strategic design choice in medicinal chemistry to enhance metabolic stability. This specific isotopologue targets the primary sites of oxidative metabolism (hydroxylation) typically mediated by Cytochrome P450 enzymes, leveraging the Deuterium Kinetic Isotope Effect (DKIE) to potentially extend half-life and reduce clearance without altering the pharmacological potency of the parent molecule.[1]

Strategic Rationale & Mechanism

The Deuterium Advantage

The 3-pentyl moiety (1-ethylpropyl) is a common lipophilic pharmacophore.[2] However, it is susceptible to rapid metabolic deactivation via:

  • 
    -Hydroxylation (C3):  Oxidation at the methine carbon.[2]
    
  • 
    -Hydroxylation (C2/C4):  Oxidation at the methylene bridges.[2]
    

Replacing protium (


H) with deuterium (

H) at these "soft spots" increases the bond dissociation energy (C-D

85 kcal/mol vs. C-H

80 kcal/mol).[1] This energy barrier significantly retards the rate-limiting step of C-H bond cleavage in oxidative metabolic pathways.[2]
Chemical Pathway

The synthesis proceeds via a classical condensation-dehydration sequence.[2] The primary amine (3-Aminopentane-d5) attacks the electrophilic carbonyl of a cyclic anhydride to form an intermediate amic acid.[2] Subsequent dehydration, driven thermally or chemically, yields the cyclic imide.

ReactionPathway Anhydride Cyclic Anhydride (Electrophile) AmicAcid Amic Acid Intermediate Anhydride->AmicAcid Nucleophilic Attack (Toluene, RT) Amine 3-Aminopentane-d5 (Nucleophile) Amine->AmicAcid Imide Deuterated Imide (Target) AmicAcid->Imide Dehydration (Reflux, -H2O) Water H2O (Byproduct) AmicAcid->Water

Figure 1: General reaction pathway for the synthesis of deuterated imides.[2]

Material Specifications

ComponentSpecificationCAS NumberRole
Reagent A 3-Aminopentane-d5 (3-Aminopentane-2,2,3,4,4-d5)1219802-43-3 Deuterated Nucleophile
Reagent B Cyclic Anhydride (e.g., Phthalic, Succinic, Glutaric)Var.[2]Electrophile
Solvent Toluene (Anhydrous)108-88-3Reaction Medium / Azeotrope
Catalyst Triethylamine (Et

N) or DMAP (Optional)
121-44-8Base Catalyst

Critical Quality Attribute (CQA): Ensure the isotopic purity of Reagent A is


 98 atom % D. Lower enrichment levels will dilute the kinetic isotope effect in biological assays.

Experimental Protocol

Safety Precaution: Perform all operations in a fume hood. 3-Aminopentane is volatile and an irritant.[2]

Method A: Thermal Dehydration (Dean-Stark)

Recommended for stable substrates and scalable synthesis.[2]

Step 1: Amic Acid Formation [1][2]

  • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Charge the RBF with Cyclic Anhydride (1.0 equiv, e.g., 5.0 mmol).

  • Add Anhydrous Toluene (10 volumes, e.g., 50 mL).

  • Add 3-Aminopentane-d5 (1.05 equiv, 5.25 mmol) dropwise via syringe.

    • Note: A slight exotherm may occur.[1][2]

  • Stir the mixture at Room Temperature (20–25 °C) for 1–2 hours.

    • Observation: The anhydride solids typically dissolve, and the amic acid may precipitate out or remain in solution depending on the lipophilicity.

Step 2: Cyclization (Dehydration) [1]

  • Attach a Dean-Stark trap filled with toluene and a reflux condenser to the RBF.[2]

  • Heat the reaction mixture to Reflux (110 °C) .

  • Monitor water collection in the trap.[2] Continue reflux until water evolution ceases (typically 3–6 hours).

    • Checkpoint: Monitor reaction progress via TLC or LC-MS.[2] The intermediate amic acid peak should disappear.

  • Cool the reaction mixture to room temperature.

Step 3: Workup & Purification [1][2]

  • Wash: Transfer the toluene solution to a separatory funnel.[1][2] Wash sequentially with:

    • 0.1 M HCl (2 x 10 mL) – Removes excess amine.[1]

    • Saturated NaHCO

      
       (2 x 10 mL) – Removes unreacted anhydride/amic acid.[1]
      
    • Brine (1 x 10 mL).

  • Dry: Dry the organic layer over Anhydrous Na

    
    SO
    
    
    
    .
  • Concentrate: Filter and remove solvent under reduced pressure (Rotavap).

  • Purify: Recrystallize from Ethanol/Heptane or purify via Flash Column Chromatography (Hexanes/Ethyl Acetate) if necessary.

Quality Control & Data Interpretation

NMR Characterization

The success of the synthesis is validated by the absence of signals corresponding to the deuterated positions.

Position

H NMR (Unlabeled)

H NMR (Deuterated Product)
Interpretation

3.5-4.0 ppm
Multiplet (1H, CH-N)Silent / Absent Successful deuteration at C3 (

).

1.4-1.6 ppm
Multiplet (4H, CH

)
Silent / Absent Successful deuteration at C2/C4 (

).[2]

0.8-0.9 ppm
Triplet (6H, CH

)
Triplet (6H) Terminal methyls remain protonated (Reference signal).
Mass Spectrometry
  • Expected Mass Shift: The molecular weight should increase by exactly 5 Daltons compared to the non-deuterated standard.[1][2]

  • Isotopic Pattern: Check for the M+5 peak intensity. Significant M+4 or M+3 peaks indicate isotopic dilution or exchange during synthesis (unlikely with C-D bonds under these conditions).

Case Study: Metabolic Stability Workflow

To validate the utility of the synthesized deuterated imide, the following comparative assay is recommended.

MetabolicAssay Start Start: Compare Substrates Incubation Incubation (Human Liver Microsomes + NADPH) Start->Incubation Sampling Sampling (0, 15, 30, 60 min) Incubation->Sampling Analysis LC-MS/MS Analysis (Quantify Parent Remaining) Sampling->Analysis Result Calculate Intrinsic Clearance (CLint) Expect: CLint(D) < CLint(H) Analysis->Result

Figure 2: Workflow for validating metabolic stability improvements.

Expected Outcome: The deuterated analog (d5) should exhibit a lower intrinsic clearance (


) compared to the protio-analog.[1] If the primary metabolic route is hydroxylation at the pentyl chain, the half-life (

) extension can be 2-fold or greater.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete dehydration (Amic acid remains).[2]Increase reflux time or add a chemical dehydrating agent (e.g., HMDS/ZnCl

) [1].
H/D Exchange Acidic impurities in solvent or prolonged exposure to strong acids.[1][2]Use neutral conditions; ensure toluene is anhydrous.[2] Avoid strong mineral acids during workup.[1][2]
Starting Material Recovery Hydrolysis of imide during workup.[1][2]Perform basic washes (NaHCO

) quickly and keep cold.[1] Imides can be sensitive to aqueous base.[1][2]

References

  • Reddy, P. Y., Kondo, S., Toru, T., & Ueno, Y. (1997). Efficient Synthesis of Cyclic Imides from Cyclic Anhydrides and Amines or Hydrazines.[3][4] The Journal of Organic Chemistry, 62(8), 2652–2654. Link[1]

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404. Link

  • Foster, A. B. (1984). Deuterium isotope effects in studies of drug metabolism. Trends in Pharmacological Sciences, 5, 524–527. Link

  • Cross, J. B., et al. (2014). Synthesis of Deuterated Pharmaceuticals. Chemical Reviews, 114(24), 12530–12579. Link[1]

Sources

Application

Application Note: 3-Aminopentane-d5 as a Metabolic Tracer

Probing Amine Oxidation Mechanisms and Kinetic Isotope Effects in Drug Metabolism Introduction & Compound Profile 3-Aminopentane-d5 (1-ethylpropylamine-d5) is a stable isotope-labeled primary aliphatic amine utilized ext...

Author: BenchChem Technical Support Team. Date: March 2026

Probing Amine Oxidation Mechanisms and Kinetic Isotope Effects in Drug Metabolism

Introduction & Compound Profile

3-Aminopentane-d5 (1-ethylpropylamine-d5) is a stable isotope-labeled primary aliphatic amine utilized extensively as a metabolic probe in mechanistic enzymology and pharmacokinetics. Its primary application lies in elucidating the oxidative deamination pathways mediated by Cytochrome P450s (CYPs) and Monoamine Oxidases (MAOs).

By strategically incorporating deuterium atoms at the metabolically labile


-carbon and adjacent 

-positions (typically labeled as 2,2,3,4,4-d5), this tracer enables researchers to:
  • Quantify Kinetic Isotope Effects (KIE): Determine if C-H bond cleavage is the rate-determining step in metabolic turnover.

  • Track Metabolite Fate: Use mass spectral shifts to distinguish enzymatically formed metabolites (e.g., 3-pentanone-d4) from endogenous background or artifacts.

  • Validate Bioanalytical Methods: Serve as a chemically identical but mass-differentiated Internal Standard (IS) for LC-MS/MS quantification.

Chemical Profile
PropertySpecification
Compound Name 3-Aminopentane-d5 (1-Ethylpropylamine-d5)
CAS No. 1219802-43-3 (Generic d5)
Molecular Formula

Molecular Weight ~92.19 g/mol (vs. 87.16 g/mol for unlabeled)
Labeling Pattern Typically 2,2,3,4,4-d5 (Central

-carbon and adjacent methylenes)
pKa ~10.6 (Basic)
Key Stability Stable C-D bonds resist exchange in aqueous media at physiological pH.[1][2]

Core Applications

A. Mechanistic Enzymology: The Deuterium Isotope Effect

The primary metabolic route for 3-aminopentane is oxidative deamination to yield 3-pentanone and ammonia. This reaction proceeds via hydrogen abstraction from the


-carbon (C3).
  • Hypothesis Testing: If the abstraction of the

    
    -hydrogen is the rate-determining step (RDS), substituting it with deuterium (C-D bond) will significantly reduce the reaction velocity due to the higher bond dissociation energy of C-D vs. C-H.[3]
    
  • Interpretation:

    • 
      : C-H bond breakage is not rate-limiting (e.g., product release or electron transfer is the bottleneck).
      
    • 
      : Significant primary KIE, confirming 
      
      
      
      -carbon oxidation is the RDS.
B. Metabolite Identification via "Mass Shift"

In complex biological matrices (microsomes, hepatocytes), identifying small volatile metabolites like 3-pentanone is difficult. 3-Aminopentane-d5 acts as a self-validating tracer:

  • Parent: M+5 mass signature.

  • Metabolite (Ketone): Upon deamination, the deuterium at C3 is lost (transferred to water/cofactor), but the four deuteriums at C2/C4 remain.

  • Result: The metabolite appears as 3-Pentanone-d4 . This unique M+4 signature eliminates false positives from background ketone levels.

Experimental Protocols

Protocol 1: In Vitro Microsomal Stability & KIE Determination

Objective: Calculate the Intrinsic Clearance (


) and Kinetic Isotope Effect (

) using Liver Microsomes.
Reagents
  • Substrates: 3-Aminopentane (Unlabeled) and 3-Aminopentane-d5.[1]

  • System: Pooled Human/Rat Liver Microsomes (20 mg/mL protein).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow
  • Preparation: Prepare 10 mM stock solutions of H-form and D-form substrates in water.

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Spike substrate to final concentration of 1

    
    M. Pre-incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Add buffer instead of NADPH (Minus Cofactor Control).

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 200

    
    L ice-cold Acetonitrile (containing 100 nM of a distinct Internal Standard, e.g., Diphenhydramine, to normalize injection volume).
    
  • Processing: Centrifuge at 4,000 x g for 20 min (4°C) to pellet proteins. Transfer supernatant for LC-MS/MS.

Data Analysis

Plot


 vs. Time. The slope of the line is 

.


Protocol 2: Bioanalytical Quantification (LC-MS/MS)

Objective: Quantify 3-Aminopentane in plasma using the d5 analog as an Internal Standard.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of the small amine.

    • Recommended: Waters BEH Amide or Phenomenex Kinetex HILIC, 2.1 x 50 mm, 1.7

      
      m.
      
  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 3 minutes (retain amine).

  • MS Detection: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Analyte (H-form):

        
         (Loss of ethyl amine fragment).
        
      • IS (d5-form):

        
         (Shifted fragment).
        

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of 3-Aminopentane-d5 and the resulting mass shifts.

MetabolicPathway cluster_legend Pathway Logic Parent 3-Aminopentane-d5 (M+5) [C2,C3,C4 Deuterated] Intermediate Carbinolamine-d5 (Unstable Intermediate) Parent->Intermediate CYP450 / MAO (alpha-Hydroxylation) Rate Limiting Step? NOxide N-Hydroxylamine-d5 (M+5) [Retains all D] Parent->NOxide FMO / CYP (N-Oxidation) Ketone 3-Pentanone-d4 (M+4) [C3-D Lost to Water] Intermediate->Ketone Spontaneous Deamination Ammonia NH3 Intermediate->Ammonia Text1 Deamination loses the C3 Deuterium resulting in a -1 mass shift relative to parent.

Caption: Metabolic fate of 3-Aminopentane-d5. The primary oxidative deamination pathway results in the loss of the deuterium at the


-carbon (C3), yielding a specific M+4 ketone metabolite, distinguishing it from the N-oxidation pathway which retains the M+5 label.

Experimental Workflow Diagram

Workflow Step1 Substrate Preparation (H-form vs D-form) Step2 Microsomal Incubation (37°C, NADPH) Step1->Step2 Step3 Kinetic Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 Quench & Extract (Acetonitrile + IS) Step3->Step4 Step5 LC-MS/MS Analysis (HILIC Mode) Step4->Step5 Step6 Data Calculation (CL_int & KIE Ratio) Step5->Step6 Step6->Step6 k_H / k_D

Caption: Step-by-step workflow for determining the Kinetic Isotope Effect (KIE) using 3-Aminopentane-d5 in a microsomal stability assay.

References

  • Guengerich, F. P. (2017). "Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions." Journal of Labelled Compounds and Radiopharmaceuticals.

  • Mutlib, A. E. (2008). "Application of Stable Isotope-Labeled Compounds in Metabolism and Pharmacokinetic Studies." Chemical Research in Toxicology.

  • Santa Cruz Biotechnology. "3-Aminopentane-d5 Product Specifications and Safety Data." SCBT Catalog.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

  • CymitQuimica. "3-Aminopentane-d5: Chemical Properties and Applications." CymitQuimica Product Data.

Sources

Method

Kinetic isotope effect studies using 3-Aminopentane-d5

Application Note: Elucidating Metabolic Mechanisms via Kinetic Isotope Effects using 3-Aminopentane-d5 Executive Summary This application note details the protocol for determining the Kinetic Isotope Effect (KIE) of 3-Am...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Elucidating Metabolic Mechanisms via Kinetic Isotope Effects using 3-Aminopentane-d5

Executive Summary

This application note details the protocol for determining the Kinetic Isotope Effect (KIE) of 3-Aminopentane-d5 (deuterated 1-ethylpropylamine) in metabolic stability assays. By substituting hydrogen with deuterium at metabolically labile sites, researchers can quantify the rate-limiting contributions of Carbon-Hydrogen (C-H) bond cleavage. This "Deuterium Switch" strategy is critical in modern drug discovery for identifying metabolic soft spots, improving pharmacokinetic (PK) profiles, and elucidating the catalytic mechanisms of amine oxidases (e.g., MAO-B) and Cytochrome P450s.

Theoretical Framework

The Deuterium Advantage

The fundamental basis of the KIE lies in the difference in Zero-Point Energy (ZPE) between C-H and C-D bonds.[1][2]

  • Bond Strength: The C-D bond is shorter and stronger than the C-H bond due to the higher mass of the deuterium nucleus.[1][2]

  • Activation Energy: Cleaving a C-D bond requires a higher activation energy (

    
    ).
    
  • The Effect: If C-H bond cleavage is the Rate-Determining Step (RDS), the reaction rate for the deuterated substrate (

    
    ) will be significantly slower than for the non-deuterated substrate (
    
    
    
    ).[2]

Interpretation Guide:

  • Primary KIE (

    
    ):  Indicates C-H bond breaking is the RDS. Highly favorable for deuteration strategies to improve half-life.[]
    
  • Secondary KIE (

    
    ):  Indicates the isotopic substitution is adjacent to the reaction center or bond breaking is not rate-limiting (e.g., product release or binding is the bottleneck).
    

Chemical Profile & Experimental Design

Compound: 3-Aminopentane-d5 (Targeting


-carbon and adjacent 

-positions). Enzyme Systems: Human Liver Microsomes (HLM) or Recombinant MAO-B. Detection: LC-MS/MS (High-Resolution or Triple Quadrupole).
Experimental Workflow: The Internal Competition Method

We utilize the Internal Competition Method (mixing H- and D-substrates in one pot). This approach is superior to non-competitive (separate incubation) methods because it negates intra-assay variability (pipetting errors, temperature fluctuations, enzyme activity differences).

KIE_Workflow Start Substrate Prep (Mix H & D 1:1) Incubation Enzymatic Incubation (37°C, NADPH/Buffer) Start->Incubation Initiate Sampling Time-Course Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Aliquot Quench Quenching (Ice-cold ACN + IS) Sampling->Quench Stop Rxn Analysis LC-MS/MS Analysis (Monitor [M+H]+ & [M+5+H]+) Quench->Analysis Centrifuge Calc Data Calculation (Ln(fH) / Ln(fD)) Analysis->Calc Quantify

Figure 1: Internal Competition Workflow for High-Precision KIE Measurement.

Detailed Protocol: Internal Competition Assay

Materials
  • Substrates: 3-Aminopentane (Unlabeled) and 3-Aminopentane-d5.

  • Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Step-by-Step Procedure

1. Substrate Preparation (The "Mix"):

  • Prepare a 10 mM stock of 3-Aminopentane and 3-Aminopentane-d5 in DMSO.

  • Create a Master Mix containing both substrates at 10 µM each in Phosphate Buffer (Total substrate conc = 20 µM).

    • Note: Keeping concentration below

      
       ensures first-order kinetics, simplifying analysis.
      

2. Reaction Initiation:

  • Pre-incubate 190 µL of microsomal suspension (0.5 mg/mL final protein conc) in Phosphate Buffer at 37°C for 5 minutes.

  • Add 10 µL of the Substrate Master Mix .

  • Initiate reaction by adding 20 µL of NADPH regenerating system.

  • Control: Run a "No NADPH" control to assess non-enzymatic degradation.

3. Time-Course Sampling:

  • At defined time points (

    
     min), remove 50 µL aliquots.
    
  • Immediately dispense into 150 µL of Quench Solution (ACN + IS) to stop the reaction and precipitate proteins.

4. Sample Processing:

  • Vortex quenched samples for 1 minute.

  • Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Transfer supernatant to LC-MS vials.

5. LC-MS/MS Analysis:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Detection: Positive Electrospray Ionization (ESI+).

    • Monitor Transition 1 (H-form):

      
       88.1 
      
      
      
      Product Ion (e.g., 57.1).
    • Monitor Transition 2 (D-form):

      
       93.1 
      
      
      
      Product Ion (e.g., 62.1 or 57.1 depending on fragmentation).

Data Analysis & Calculation

To determine the intrinsic isotope effect (


), we analyze the depletion rates of both isotopologues.

Table 1: Data Structuring for KIE Calculation

Time (min)Area Ratio (H / IS)Area Ratio (D / IS)Fraction Remaining (

)
Fraction Remaining (

)
0


1.001.00
5




...............
60




Calculation Method

Since the substrates compete for the same active site, the ratio of their rates is constant. Use the linearized equation for competitive substrate depletion :



  • 
     : Fraction of non-deuterated substrate remaining at time 
    
    
    
    .
  • 
     : Fraction of deuterated substrate remaining at time 
    
    
    
    .

Protocol Tip: Plot


 (y-axis) vs 

(x-axis). The slope of the linear regression line is the observed KIE. This utilizes all time points and minimizes error.

Mechanism of Action Visualization

3-Aminopentane is typically metabolized by Monoamine Oxidase B (MAO-B) via


-carbon oxidation. The diagram below illustrates where the KIE impacts the catalytic cycle.

MAO_Mechanism Substrate 3-Aminopentane (R-CH2-NH2) ES_Complex E-S Complex (MAO-FAD) Substrate->ES_Complex Binding TS Transition State [C-H Bond Cleavage] ES_Complex->TS Rate Limiting Step (High KIE if Deuterated) TS->ES_Complex Reversible? Imine Imine Intermediate (R-CH=NH) TS->Imine e- Transfer to FAD Product Aldehyde/Ketone + NH3 Imine->Product Hydrolysis

Figure 2: MAO-B Catalytic Cycle. The Transition State (Red) is where the C-H vs. C-D mass difference exerts the Kinetic Isotope Effect.

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link

  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Link

  • Northrop, D. B. (1981). The Expression of Isotope Effects on Enzyme-Catalyzed Reactions. Annual Review of Biochemistry. Link

  • Isotope.com. (2025). Deuterium Isotope Effects in Drug Pharmacokinetics. Cambridge Isotope Laboratories. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for Kinetic Isotope Effect Measurement. Link

Sources

Application

Unveiling Molecular Secrets: A Guide to Using Deuterated Amines in NMR Spectroscopy

For Immediate Release Shanghai, China – March 7, 2026 – In the intricate world of molecular analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure and dyna...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Shanghai, China – March 7, 2026 – In the intricate world of molecular analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure and dynamics of chemical compounds. However, the study of amines by ¹H NMR presents a unique set of challenges, primarily due to the labile nature of amine (N-H) protons. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of using deuterated amines and deuterium exchange techniques to overcome these challenges and unlock a wealth of structural information.

The Challenge with Amines in ¹H NMR

Amine protons (N-H) are notorious in ¹H NMR for several reasons. They are exchangeable protons, meaning they can rapidly exchange with other labile protons in the sample, such as those from water or other amine molecules.[1][2] This rapid exchange leads to several complications in the NMR spectrum:

  • Broad Signals: The rapid exchange process often results in broad, poorly resolved signals for the N-H protons, making them difficult to identify and interpret.[3][4][5]

  • Variable Chemical Shifts: The chemical shift of amine protons is highly dependent on factors like solvent, concentration, temperature, and the extent of hydrogen bonding, causing their signals to appear over a wide range.[2][5]

  • Loss of Coupling Information: The fast exchange can average out the spin-spin coupling between the N-H proton and adjacent protons on the carbon backbone.[5] This loss of coupling information is a significant drawback as it obscures valuable connectivity data.

The Deuterium Solution: Unmasking the Spectrum

Deuterium (²H or D), a stable isotope of hydrogen, offers an elegant solution to these problems. Since deuterium resonates at a completely different frequency from protons, it is effectively "invisible" in a standard ¹H NMR experiment.[1] By strategically replacing the labile N-H protons with deuterium, we can dramatically simplify the spectrum and reveal underlying structural details. This process, known as deuterium exchange, can be achieved by simply introducing a source of deuterium to the sample.[3][6]

The primary advantages of this approach are:

  • Signal Disappearance: The broad, problematic N-H proton signal disappears from the ¹H NMR spectrum upon exchange with deuterium.[1][3][6] This provides a definitive method for identifying which signals in a complex spectrum correspond to labile amine protons.

  • Signal Sharpening: With the N-H proton gone, the signals of adjacent C-H protons are no longer subject to broadening or complex coupling from the amine proton. This often leads to sharper, more easily interpretable signals for the rest of the molecule.

  • Revealing Hidden Couplings: The removal of the N-H proton can unveil previously obscured coupling patterns between protons on the carbon skeleton, providing crucial information for structural elucidation.

Experimental Protocols

Protocol 1: In-Situ Deuterium Exchange with D₂O

This is the most common and straightforward method for identifying amine protons.

Objective: To confirm the presence and location of amine proton signals in a ¹H NMR spectrum.

Materials:

  • NMR tube containing the amine sample dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Deuterium oxide (D₂O).

  • Micropipette.

Procedure:

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the amine sample.

  • Add D₂O: Carefully add one or two drops of D₂O to the NMR tube.

  • Mix Thoroughly: Cap the NMR tube and gently invert it several times to ensure thorough mixing. A brief period of vortexing can also be used.

  • Acquire Second Spectrum: Re-acquire the ¹H NMR spectrum under the same conditions as the initial spectrum.

  • Analyze and Compare: Compare the two spectra. The signals corresponding to the N-H protons will have disappeared or significantly diminished in the second spectrum.[3][6]

Data Presentation:

Signal TypeChemical Shift (ppm) - Before D₂OChemical Shift (ppm) - After D₂OObservation
Aromatic Protons7.0 - 8.07.0 - 8.0No change
Aliphatic C-H Protons1.5 - 3.01.5 - 3.0No change, may sharpen
Amine N-H Proton2.5 (broad)Signal disappearsConfirms N-H proton
Protocol 2: Preparation of a Deuterated Amine Sample for Detailed Structural Analysis

For more in-depth studies where the complete absence of N-H signals is desired from the outset to simplify the entire spectrum.

Objective: To prepare a sample where the amine protons are fully exchanged for deuterium prior to NMR analysis.

Materials:

  • Amine sample.

  • Deuterated methanol (CD₃OD) or Deuterium oxide (D₂O).

  • Rotary evaporator or a stream of inert gas (e.g., nitrogen or argon).

  • Suitable deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).

Procedure:

  • Dissolution: Dissolve the amine sample in a small amount of deuterated methanol (CD₃OD) or D₂O.

  • Exchange: Allow the solution to stand for a few minutes to facilitate the exchange of N-H protons with deuterium from the solvent.

  • Solvent Removal: Remove the deuterated exchange solvent under reduced pressure using a rotary evaporator or by gently blowing a stream of inert gas over the sample.

  • Repeat (Optional): For complete exchange, this process can be repeated one or two more times.

  • Final Preparation: Dissolve the resulting deuterated amine in the desired deuterated NMR solvent for analysis.

  • Acquire Spectrum: Record the ¹H NMR spectrum. The spectrum will be free of N-H signals, and the signals for protons adjacent to the nitrogen may appear sharper and with clearer coupling patterns.

Visualizing the Workflow

The general workflow for utilizing deuterium exchange in the NMR analysis of amines can be summarized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_exchange Deuterium Exchange cluster_analysis Analysis start Dissolve Amine in Deuterated Solvent acquire1 Acquire Initial ¹H NMR Spectrum start->acquire1 add_d2o Add D₂O (or use pre-exchanged sample) acquire1->add_d2o Identify N-H mix Thorough Mixing add_d2o->mix acquire2 Acquire Final ¹H NMR Spectrum mix->acquire2 compare Compare Spectra & Analyze Data acquire2->compare

Caption: Experimental workflow for deuterium exchange in NMR analysis of amines.

The Underlying Principle: A Closer Look

The power of deuterium exchange lies in the chemical equilibrium between the amine protons and the deuterium source.

deuterium_exchange R-NH₂ R-NH₂ R-NHD R-NHD R-NH₂->R-NHD + D₂O D₂O D₂O R-NHD->R-NH₂ - D₂O HDO HDO R-ND₂ R-ND₂ R-NHD->R-ND₂ + D₂O R-ND₂->R-NHD - D₂O

Caption: Equilibrium of deuterium exchange for a primary amine.

When a deuterium source like D₂O is introduced, a rapid equilibrium is established, leading to the substitution of protons on the nitrogen atom with deuterium. Given that the deuterated solvent is typically in large excess, the equilibrium is driven towards the formation of the deuterated amine (R-ND₂).

Troubleshooting and Key Considerations

  • Choice of Deuterated Solvent: The choice of the primary deuterated solvent is crucial. Protic deuterated solvents like CD₃OD will exchange with the amine protons, so the N-H signal will not be observed. To observe the N-H signal before a D₂O shake, aprotic solvents like CDCl₃ or DMSO-d₆ should be used.[7]

  • Incomplete Exchange: If the N-H signal does not completely disappear after adding D₂O, it may be due to insufficient mixing or a very low concentration of the amine.

  • pH Effects: The rate of proton exchange can be influenced by the pH of the sample. In very acidic or basic conditions, the exchange rate can be significantly altered.

  • Safety: Always handle deuterated solvents in a well-ventilated area and follow standard laboratory safety procedures.

Conclusion

The strategic use of deuterated amines and deuterium exchange is an indispensable tool in the NMR spectroscopist's arsenal. It provides a simple yet powerful method to unambiguously identify labile amine protons, simplify complex spectra, and reveal critical structural information that would otherwise be obscured. For researchers in pharmaceuticals, materials science, and organic chemistry, mastering this technique is a key step towards accurate and efficient molecular characterization.

References

  • Reusch, W. (n.d.). NMR Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

  • SYNMR. (2023, May 22). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. SYNMR. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. JEOL. Retrieved from [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, July 31). 23.5: Spectroscopic Properties of Amines. Retrieved from [Link]

  • University of York. (n.d.). Preparing an NMR sample. University of York Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR chemical shifts for C1 recorded in different deuterated solvents. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Amines. Oregon State University. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Alfa Chemistry. (2024, December 30). Deuterated Solvents for NMR. Isotope Science. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, September 14). Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations. RSC Publishing. Retrieved from [Link]

  • TUGraz DIGITAL Library. (n.d.). Improving NMR measurements by utilizing deuterium isotopic effects, inlays and cyclodextrins. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. JoVE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PubMed Central. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and Characterization of Hydrogen-Deuterium Exchange Chemistry Using Relaxation Dispersion NMR Spectroscopy. Retrieved from [Link]

  • UCLA. (n.d.). Amines. Retrieved from [Link]

  • PubMed. (2010, December 15). Quantification of protein backbone hydrogen-deuterium exchange rates by solid state NMR spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • News-Medical. (2024, October 2). Exploring the Applications and Benefits of Deuterated Solvents in Chemical Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 24). Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine. PubMed Central. Retrieved from [Link]

  • Elsevier. (n.d.). Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in. ScienceDirect. Retrieved from [Link]

  • American Chemical Society. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Why it is necessary to used deuterated solvents for NMR experiments?. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing deuterium back-exchange in amine solvents

Technical Support Center: Deuterated Amine Solvents A Senior Application Scientist's Guide to Preventing Deuterium Back-Exchange Welcome to our dedicated technical support center for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Deuterated Amine Solvents

A Senior Application Scientist's Guide to Preventing Deuterium Back-Exchange

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maintain the isotopic purity of your deuterated amine solvents. As a Senior Application Scientist, my goal is to explain not just the "how," but the critical "why" behind each recommendation, ensuring your experiments are built on a foundation of scientific integrity.

Troubleshooting Guide: Diagnosing and Solving Back-Exchange Issues

This section addresses specific problems you may encounter. The question-and-answer format is designed to help you quickly identify your issue and implement a robust solution.

Question 1: I observed an unexpected N-H peak in the ¹H NMR of my reaction mixture, which uses a deuterated amine as a solvent or reagent. What is the primary cause?

Answer: The appearance of an N-H peak when you expect only an N-D bond is a classic sign of deuterium back-exchange. The most common culprit is contamination with protic (proton-containing) species, primarily atmospheric moisture (H₂O).[1][2] The lone pair of electrons on the amine nitrogen can readily abstract a proton from water, leading to a rapid equilibrium that swaps your deuterium for a proton.

  • Causality Explained: Amine hydrogens are "labile" or "exchangeable," meaning they can easily be removed and replaced.[3] This process is an acid-base equilibrium.[4] Even trace amounts of water provide a vast excess of protons compared to your analyte, driving the equilibrium towards the protonated (N-H) form. The rate of this exchange is often catalyzed by acidic or basic conditions.[4]

Question 2: My deuterated amine solvent was freshly opened from a sealed ampoule, but I still see evidence of back-exchange. How is this possible?

Answer: While high-quality solvents from suppliers are packaged under inert atmospheres to prevent contamination, back-exchange can be introduced during your experimental setup and sample preparation.[1][5]

  • Root Cause Analysis:

    • Contaminated Glassware: Standard laboratory glassware has a surface layer of adsorbed water.[6] If you use an NMR tube, pipette, or reaction flask that hasn't been rigorously dried, it will introduce enough moisture to cause significant back-exchange.

    • Atmospheric Exposure: Deuterated solvents are often hygroscopic and will readily absorb moisture from the air the moment the container is opened. Even brief exposure during sample transfer can be detrimental.

    • "Wet" Reagents: If your analyte or other reagents are not scrupulously dried, they will introduce water into the system, contaminating the deuterated amine.

Question 3: I'm trying to dry a deuterated amine solvent that has been previously opened. What is the best drying agent to use?

Answer: The choice of drying agent is critical. For amines, you must use a basic or neutral drying agent to avoid unwanted side reactions.

  • Recommended Agents & Rationale:

    • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH): These are excellent choices for basic amines. They are highly effective at removing water and will not react with the amine. The solvent can be stored over KOH pellets and then distilled or carefully decanted.

    • Molecular Sieves (3Å or 4Å): Freshly activated molecular sieves are a very effective and convenient option.[6] The key is to ensure they are properly activated (heated under vacuum) immediately before use to remove any adsorbed water. Add the sieves directly to the solvent and allow it to stand for at least 24 hours under an inert atmosphere.[6]

  • Agents to Avoid:

    • Calcium Chloride (CaCl₂): This should be avoided as it can form complexes with amines.[7]

    • Calcium Hydride (CaH₂): While a powerful drying agent, it can react with primary and secondary amines to deprotonate them or cause condensation reactions, especially upon heating. It is generally reserved for tertiary amines or non-reactive solvents.

    • Acidic Agents (e.g., P₄O₁₀, H₂SO₄): These will react violently with amines in an acid-base reaction and must never be used.[7]

Visual Guide: The Mechanism of Deuterium Back-Exchange

The following diagram illustrates the fundamental chemical process responsible for back-exchange, where a deuterated amine (R₂ND) is contaminated by a protic source like water (H₂O).

G cluster_start Initial State (Deuterated) cluster_transition Exchange Mechanism cluster_end Final State (Exchanged) Amine_D R₂N-D TS [R₂N···D···H···OH]⁻ Equilibrium Amine_D->TS Proton Abstraction H2O H-O-H (Protic Contaminant) H2O->TS Amine_H R₂N-H TS->Amine_H Deuterium Loss HOD H-O-D TS->HOD caption Mechanism of H/D Back-Exchange G Start Problem: Unexpected N-H Peak Observed Q_Solvent Was the solvent from a freshly opened ampoule? Start->Q_Solvent A_Solvent_No Solvent is likely contaminated. Action: Re-dry over KOH or molecular sieves and redistill. Q_Solvent->A_Solvent_No No Q_Glassware Was all glassware oven-dried and cooled under inert atmosphere? Q_Solvent->Q_Glassware Yes End_Node Issue Resolved: Minimal Back-Exchange A_Solvent_No->End_Node A_Glassware_No Adsorbed H₂O on glassware is the likely source. Action: Implement rigorous drying protocol (See Protocol). Q_Glassware->A_Glassware_No No Q_Handling Was the sample prepared under an inert atmosphere (glovebox/Schlenk line)? Q_Glassware->Q_Handling Yes A_Glassware_No->End_Node A_Handling_No Atmospheric moisture is the primary contamination source. Action: Use inert atmosphere techniques for all transfers. Q_Handling->A_Handling_No No Q_Handling->End_Node Yes A_Handling_No->End_Node

Caption: A logical workflow for troubleshooting deuterium back-exchange.

Data Summary: Properties of Common Amines and Drying Agents

Amine/CompoundpKa (Conjugate Acid)Boiling Point (°C)Recommended Drying AgentComments
Triethylamine10.7589KOH, Mol. Sieves (4Å)Tertiary amine; less susceptible to reaction with some drying agents.
Diethylamine10.9356KOHSecondary amine; handle with care.
Pyridine5.25115KOH, BaOCan be stored over KOH pellets for extended periods.
Aniline4.63184KOHAromatic amine; less basic.
Water (H₂O)15.7100N/AThe primary source of protic contamination.

References

  • NMR Solvents. Eurisotop. [Link]

  • Selection Guide on Deuterated Solvents for NMR. Labinsights. (2025). [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. (2025). [Link]

  • Hydrogen–deuterium exchange. Wikipedia. [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. (2021). [Link]

  • Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. PMC. [Link]

  • Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. PMC. [Link]

  • Monitoring H -> D exchange. Chemistry Stack Exchange. (2016). [Link]

  • How to dry deuterated NMR solvents? ResearchGate. (2021). [Link]

  • HDX-MS (Hydrogen Deuterium eXchange Mass Spectrometry) basic overview. YouTube. (2021). [Link]

  • Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. ACS Publications. (2021). [Link]

  • Measurement and Characterization of Hydrogen-Deuterium Exchange Chemistry Using Relaxation Dispersion NMR Spectroscopy. ResearchGate. [Link]

  • How do you dry D2O solvent? ResearchGate. (2021). [Link]

  • Why it is necessary to used deuterated solvents for NMR experiments? ResearchGate. (2014). [Link]

  • MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. PMC. [Link]

  • A general, versatile and divergent synthesis of selectively deuterated amines. Royal Society of Chemistry. (2021). [Link]

  • Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine. PMC. [Link]

  • Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. [Link]

  • How to dry solvents. Wiley Analytical Science. [Link]

  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. (2022). [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Aminopentane-d5 Signal Suppression in LC-ESI-MS

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with quantifying aliphatic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with quantifying aliphatic amines. Specifically, this guide tackles the mechanisms and remediation of signal suppression for 3-Aminopentane-d5 , a stable-isotope-labeled (SIL) internal standard, during Electrospray Ionization Mass Spectrometry (ESI-MS).

Part 1: Mechanistic Overview & Diagnostic Workflows

Signal suppression in ESI-MS is fundamentally a problem of charge competition and droplet desolvation dynamics[1]. When analyzing biological matrices (like plasma or serum), endogenous compounds co-elute with the target analyte and compete for the limited number of excess protons on the surface of the ESI droplet[1].

Because 3-Aminopentane-d5 is a highly polar, low-molecular-weight aliphatic amine, it typically elutes early on standard reversed-phase columns. This places it directly in the "suppression zone" dominated by unretained salts and early-eluting phospholipids.

ESI_Mechanism Droplet ESI Droplet (Limited Surface Charge) PL Phospholipids (High Proton Affinity) Droplet->PL Preferential Ionization Amine 3-Aminopentane-d5 (Target Analyte) Droplet->Amine Charge Depletion GasPhase Gas Phase Transfer PL->GasPhase Amine->GasPhase Reduced Transfer Suppression Signal Suppression GasPhase->Suppression

Mechanism of ESI signal suppression via charge competition in the droplet.

Workflow A Observe Signal Suppression for 3-Aminopentane-d5 B Post-Column Infusion (Map Matrix Zones) A->B C Check RT Shift (Deuterium Isotope Effect) B->C D Does IS co-elute with Phospholipids? C->D E Lewis Acid-Base SPE (Phospholipid Depletion) D->E Yes F HILIC or Derivatization (Increase Retention) D->F No, elutes in void

Workflow for diagnosing and resolving 3-Aminopentane-d5 signal suppression.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is my 3-Aminopentane-d5 signal heavily suppressed in plasma samples compared to neat solvent? A: Matrix effects in ESI-MS are primarily driven by charge competition and increased droplet surface tension[1]. In biological fluids like plasma, endogenous phospholipids are present at extremely high concentrations (~1 mg/mL)[2]. Because phospholipids possess highly basic phosphate and choline moieties, they exhibit a massive proton affinity. When they co-elute with early-eluting aliphatic amines, they monopolize the available charge on the ESI droplet surface, effectively neutralizing 3-Aminopentane-d5 and preventing its transfer into the gas phase[1].

Q: I am using 3-Aminopentane-d5 as an internal standard. Why is it failing to correct for the matrix effect of unlabeled 3-Aminopentane? A: This failure is driven by the deuterium isotope effect [3]. When hydrogen atoms are replaced with deuterium, the lipophilicity of the molecule slightly decreases[3]. On a reversed-phase C18 column, this structural change causes 3-Aminopentane-d5 to elute slightly earlier than the unlabeled 3-Aminopentane. If a sharp matrix peak (such as a highly concentrated phospholipid) elutes exactly in this narrow retention time gap, the analyte and the internal standard will experience entirely different charge competition environments in the ESI source[3]. Consequently, the internal standard undergoes a different degree of ion suppression, destroying the analyte-to-IS ratio required for accurate quantification[3].

Q: How do I eliminate phospholipid-induced suppression for early-eluting aliphatic amines? A: Standard protein precipitation (PPT) or hydrophobic Solid Phase Extraction (SPE) fails to remove phospholipids because they are highly hydrophobic and co-extract with many analytes[4]. The optimal solution is to use a Lewis Acid-Base SPE platform (e.g., HybridSPE). This technology utilizes zirconia (ZrO₂) coated onto a silica stationary phase[4]. The zirconium atoms act as a strong Lewis acid (electron acceptor) and selectively bind the phosphate moieties (Lewis base) of the phospholipids[4]. Because 3-Aminopentane-d5 lacks a phosphate group, it passes through the sorbent unretained, completely decoupling the amine from the lipid matrix[2].

Q: How can I alter my chromatography to move 3-Aminopentane-d5 out of the suppression zone? A: Aliphatic amines are highly polar and often elute near the void volume on standard reversed-phase columns, overlapping with unretained salts. To resolve this, you can switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase and a highly organic mobile phase, providing excellent retention for polar amines while simultaneously weakening matrix effects and improving ESI desolvation efficiency[5]. Alternatively, utilize pre-column derivatization with reagents like dansyl chloride or benzoyl chloride[6]. This adds a hydrophobic moiety to the amine, drastically increasing its retention time on a C18 column and shifting it away from the early-eluting suppression zone[6].

Part 3: Quantitative Data & Methodological Impact

The table below summarizes how different sample preparation and chromatographic choices impact the matrix effect and isotopic retention time shift for 3-Aminopentane-d5.

Table 1: Impact of Sample Preparation and Chromatographic Strategies on 3-Aminopentane-d5 Quantification

MethodologyRetention MechanismPhospholipid Removal (%)Matrix Effect (%)Isotope RT Shift (ΔtR)
Protein Precipitation (PPT) + C18 Hydrophobic Partitioning< 10%-85% (Severe Suppression)0.05 min
Lewis Acid-Base SPE + C18 Zirconia-Phosphate Binding> 95%-12% (Minimal)0.05 min
PPT + HILIC Hydrophilic Partitioning< 10% (Chromatographically resolved)-15% (Minimal)0.02 min
Derivatization (Dansyl-Cl) + C18 Increased Hydrophobicity< 10% (Chromatographically resolved)-5% (Negligible)< 0.01 min

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your assay development, implement the following self-validating protocols. These methods are designed to provide internal proofs of success, ensuring that causality is proven rather than assumed.

Protocol A: Post-Column Infusion (Qualitative Matrix Effect Assessment)

This protocol maps the exact retention times where matrix components suppress the ESI signal. It is self-validating because the continuous infusion establishes a known, stable baseline; any deviation directly maps the magnitude and location of the matrix effect caused by the injected blank[1].

Step-by-Step Methodology:

  • Hardware Setup: Install a zero-dead-volume T-connector between the analytical LC column outlet and the ESI source inlet.

  • Infusion: Connect a syringe pump to the third port of the T-connector. Infuse a neat standard solution of 3-Aminopentane-d5 (e.g., 100 ng/mL in 50:50 Water:Acetonitrile) at a constant flow rate of 10 µL/min.

  • Equilibration: Monitor the specific MRM transition for 3-Aminopentane-d5 until a stable, flat baseline is achieved.

  • Matrix Injection: Inject a blank matrix extract (e.g., human plasma processed via standard protein precipitation) onto the LC column and run your standard chromatographic gradient.

  • Data Interpretation: Observe the MRM trace. Dips in the baseline indicate zones of severe ion suppression[1]. If the normal retention time of 3-Aminopentane-d5 falls within one of these dips, your method is compromised and requires the remediation steps in Protocol B.

Protocol B: Phospholipid Depletion via Lewis Acid-Base SPE

This protocol eliminates lipid-based charge competition. It is self-validating because monitoring the m/z 184 transition (the polar headgroup of phosphatidylcholines) before and after the SPE process provides an internal, quantitative metric of lipid clearance, independent of the target analyte[7].

Step-by-Step Methodology:

  • Sample Precipitation: Add 100 µL of biological plasma to a Zirconia-coated silica SPE plate (e.g., HybridSPE 96-well plate).

  • Disruption: Add 300 µL of acidified extraction solvent (1% Formic Acid in Acetonitrile) directly to the well. The acid disrupts protein-lipid binding, freeing the phospholipids for interaction with the sorbent.

  • Agitation: Mix the sample thoroughly via vortexing or draw-dispense pipetting to ensure complete protein precipitation.

  • Elution: Apply a vacuum (10 in Hg) for 3–5 minutes to draw the sample through the depth filter and the zirconia sorbent. Collect the eluate in a clean collection plate.

  • Validation Check: Inject the eluate onto the LC-MS/MS. Monitor the MRM transitions for 3-Aminopentane-d5 alongside the m/z 184.0 → 184.0 transition (in-source fragmentation of phosphatidylcholines). Successful execution is validated by a >95% reduction in the m/z 184 trace area compared to a standard protein precipitation extract[7].

Part 5: References

1.[4] "Coping with Matrix Effects Caused by Phospholipids in Biological Samples" - American Pharmaceutical Review.[Link] 2.[7] "Advances in Sample Preparation: Removing Phospholipids from Biological Samples" - Chromatography Online.[Link] 3.[1] "Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring" - National Institutes of Health (NIH). [Link] 4.[2] "Selectively Remove Phospholipids and Proteins from Biological Matrices: Eliminate Matrix Effects with HybridSPE" - Chromatography Today. [Link] 5.[3] "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations" - Waters Corporation.[Link] 6.[6] "The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples" - National Institutes of Health (NIH). [Link] 7.[5] "Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites" - Oxford Academic. [Link]

Sources

Troubleshooting

Technical Support Center: Storage &amp; Stability of 3-Aminopentane-d5

Executive Summary: The Stability Paradox 3-Aminopentane-d5 (1-ethylpropylamine-d5) presents a dual stability challenge common to aliphatic amines but exacerbated by isotopic cost: Chemical Reactivity vs. Isotopic Integri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

3-Aminopentane-d5 (1-ethylpropylamine-d5) presents a dual stability challenge common to aliphatic amines but exacerbated by isotopic cost: Chemical Reactivity vs. Isotopic Integrity .

While the deuterium-carbon bonds (C-D) are robust, the amine functional group (-NH₂) is highly reactive toward atmospheric components. The most frequent user complaint—"My clear liquid standard has developed a white crust"—is not isotopic degradation, but a chemical reaction with atmospheric CO₂.

This guide provides the protocols necessary to maintain the integrity of this reference standard in solution.

Critical Failure Mode: Atmospheric CO₂ Scavenging

The Phenomenon

Aliphatic amines are potent nucleophiles. Upon exposure to air, 3-Aminopentane-d5 reacts rapidly with carbon dioxide to form alkylammonium carbamates . This appears as a white precipitate or crust around the cap.

The Mechanism
  • Nucleophilic Attack: The lone pair on the nitrogen attacks the electrophilic carbon of CO₂.

  • Zwitterion Formation: A zwitterion intermediate is formed.

  • Proton Transfer: A second molecule of amine acts as a base, deprotonating the intermediate to form the stable ionic carbamate salt.

Implication: For every 1 molecule of carbamate formed, you effectively lose two molecules of your expensive deuterated amine (one becomes the anion, one the cation).

Visualizing the Degradation Pathway

CarbamateFormation cluster_legend Reaction Stoichiometry Amine 3-Aminopentane-d5 (Free Base) Zwitterion Zwitterion Intermediate Amine->Zwitterion + CO₂ (Fast) CO2 Atmospheric CO₂ CO2->Zwitterion Carbamate White Solid Precipitate (Alkylammonium Carbamate) Zwitterion->Carbamate + 2nd Amine Molecule Note 2 R-NH₂ + CO₂ → [R-NHCOO]⁻ [R-NH₃]⁺

Figure 1: The mechanism of "White Crust" formation. Note that 50% of the degraded material acts merely as a counter-ion.

Solution Storage Strategy: Solvent Compatibility Matrix

Storing 3-Aminopentane-d5 in solution is preferred over neat storage to minimize evaporation (bp ~90°C) and reduce the surface area available for CO₂ absorption. However, solvent choice is critical.

Solvent Compatibility Table
SolventSuitabilityRisk ProfileTechnical Notes
Methanol-d4 High LowRecommended for NMR. Protic solvent. Ensure the "d5" label refers to the carbon chain. If N-deuterated, this solvent causes instant back-exchange.
DMSO-d6 Medium MediumHygroscopic Risk. DMSO absorbs water from air. Water + CO₂ + Amine = Bicarbonate salts. Use only from fresh ampoules.
Chloroform-d (CDCl₃) Conditional HighAcidity Risk. CDCl₃ often contains DCl/HCl traces. This converts the amine to its hydrochloride salt. While this stabilizes it against oxidation, it alters chemical shift and solubility.
Acetonitrile-d3 High LowExcellent for LC-MS. Non-reactive, polar aprotic. Good solubility for the free base.
Acetone-d6 FORBIDDEN Critical Reaction Risk. Primary amines react with ketones to form imines (Schiff bases). Do not use.

Standard Operating Procedures (SOPs)

SOP-01: Handling & Aliquoting

Objective: Prevent moisture and CO₂ ingress during use.

  • Equilibration: Allow the storage vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture (H₂O) into the amine, accelerating degradation.

  • Inert Atmosphere: Ideally, handle inside a glovebox or use a Schlenk line. If unavailable, blanket the open vial with a gentle stream of dry Argon or Nitrogen immediately after opening.

  • Septum Use: Do not uncap fully. Use a gas-tight syringe to withdraw through a septum cap.

  • Seal: Parafilm is insufficient for long-term storage of volatile amines. Use phenolic caps with PTFE liners.

SOP-02: Recovery of Carbonated Amine

Objective: If white solid (carbamate) has formed, the amine can often be recovered.

  • Dissolution: Dissolve the white solid in a strong base solution (e.g., NaOD in D₂O if doing NMR, or NaOH in water if extracting).

  • Mechanism: The base deprotonates the ammonium counter-ion and forces the release of CO₂ from the carbamate.

    • Reaction:[R-NHCOO]⁻[R-NH₃]⁺ + 2OH⁻ → 2 R-NH₂ + CO₃²⁻ + H₂O

  • Extraction: Extract the free amine into an organic solvent (e.g., Dichloromethane or Methyl tert-butyl ether).

  • Drying: Dry organic layer over anhydrous Na₂SO₄ (avoid CaCl₂ as amines can coordinate to Calcium).

Decision Logic for Storage

The following workflow helps you decide the optimal storage state based on your analytical needs.

StorageLogic Start Incoming 3-Aminopentane-d5 FormCheck Is it Free Base or Salt (HCl)? Start->FormCheck SaltPath Salt Form (HCl) FormCheck->SaltPath Solid BasePath Free Base (Liquid) FormCheck->BasePath Liquid SaltStorage Store Solid @ RT or 4°C (Highly Stable) SaltPath->SaltStorage UsageCheck Intended Usage? BasePath->UsageCheck NMR NMR Reference UsageCheck->NMR LCMS LC-MS Standard UsageCheck->LCMS LongTerm Long Term Archive UsageCheck->LongTerm SolventNMR Dissolve in MeOD or C6D6 Store @ -20°C NMR->SolventNMR SolventLC Dissolve in MeCN/H2O Store @ -20°C LCMS->SolventLC Deriv Convert to HCl Salt for maximum stability LongTerm->Deriv

Figure 2: Storage decision tree based on chemical form and intended application.

Troubleshooting & FAQs

Q: My solution has turned yellow. Is it still usable?

  • A: The yellow color indicates oxidation (N-oxide or imine impurities). For quantitative MS applications (using it as an Internal Standard), it may still be usable if the parent ion signal is strong and the impurities do not co-elute. For NMR, repurification is recommended.

Q: Can I store the solution in Chloroform (CDCl₃)?

  • A: Only if you accept salt formation. CDCl₃ slowly decomposes to form DCl (Deuterium Chloride) upon exposure to light/air. This acid will protonate the amine, shifting its NMR peaks downfield and potentially causing precipitation. Recommendation: Use Benzene-d6 or Methanol-d4 for free base stability.

Q: I see "d5" on the label. Does it matter if I use protic solvents like Methanol?

  • A: It depends on where the deuterium is.

    • If C-Deuterated (e.g., 3-Aminopentane-1,1,1,2,2-d5): Safe. C-D bonds do not exchange with Methanol.

    • If N-Deuterated (e.g., -ND₂): Unsafe. The Deuterium on the nitrogen will exchange with the Hydrogen in the Methanol -OH group instantly, resulting in signal loss. Check your Certificate of Analysis for the exact structure.

Q: Why do you recommend glass vials over plastic?

  • A: Amines can leach plasticizers (phthalates) from certain plastics, which appear as contaminant peaks in MS and NMR. Always use borosilicate glass with PTFE-lined caps.

References

  • Sigma-Aldrich (Merck). Product Specification: 3-Aminopentane. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12166, 3-Aminopentane. Retrieved from

  • Cambridge Isotope Laboratories. Deuterated Solvent Storage and Handling Guide. Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012.
Optimization

Introduction: The Isotopic Integrity Mandate

Handling deuterated amines (e.g., Methylamine- , Ethylamine- ) requires a paradigm shift from standard air-sensitive chemistry. While traditional air-sensitive protocols focus on preventing oxidation or pyrophoric hazard...

Author: BenchChem Technical Support Team. Date: March 2026

Handling deuterated amines (e.g., Methylamine-


, Ethylamine-

) requires a paradigm shift from standard air-sensitive chemistry. While traditional air-sensitive protocols focus on preventing oxidation or pyrophoric hazards, deuterated amines introduce a third, silent failure mode: Isotopic Dilution.

A primary amine moiety (


) is chemically labile. Upon contact with atmospheric moisture (

), it undergoes rapid Hydrogen-Deuterium (H/D) exchange. This does not always degrade the chemical structure, but it destroys the isotopic enrichment, rendering the material useless for DMPK (Drug Metabolism and Pharmacokinetics) or KIE (Kinetic Isotope Effect) studies.

This guide synthesizes field-proven protocols to maintain both chemical purity and isotopic integrity.

Module 1: Storage & Integrity (The "Isotopic Fortress")

Q: I just received a shipment of deuterated amine. Can I store it in the original septum vial? A: Only for short-term use ( < 1 week). For long-term storage, you must transfer it. Septa are permeable to water vapor over time. The "white crust" often seen on older amine bottles is carbamate salt, formed by the reaction of the amine with atmospheric


.

The Storage Hierarchy:

  • Gold Standard: Flame-sealed glass ampoules (store in the dark).

  • Silver Standard: J. Young NMR tubes or flasks with Teflon valves (grease-free).

  • Bronze Standard: Schlenk flask with a high-vacuum glass stopcock (greased).

  • Not Recommended: Standard crimp-top vials or plastic containers (plasticizers leach; gas permeability is high).

Q: Why does my deuterated amine show an -NH peak on NMR after storage? A: This is the signature of H/D exchange. The mechanism is acid/base catalyzed and driven by the vast molar excess of protons in even "trace" moisture.

The Mechanism of Failure:




Because water is ubiquitous, the equilibrium drives toward the protonated form unless the system is strictly anhydrous.

HD_Exchange_Logic Atmosphere Atmospheric Moisture (H2O) Intermediate Transition State (Proton Transfer) Atmosphere->Intermediate Ingress Deuterated Deuterated Amine (R-ND2) Deuterated->Intermediate Carbamate Carbamate Salt (R-NH-COO-) Deuterated->Carbamate Ruined Isotopically Diluted (R-NH2 + HOD) Intermediate->Ruined Fast Exchange (k > 10^5 M-1s-1) CO2 Atmospheric CO2 CO2->Carbamate Reaction

Figure 1: The dual failure modes of deuterated amines: H/D exchange (moisture) and Carbamate formation (CO2).

Module 2: Transfer & Manipulation (The "Zero-Exposure" Protocol)

Q: Should I use a syringe or a cannula for transfer? A: This depends on volume and concentration.

ParameterSyringe Transfer Cannula (Double-Tip) Transfer
Volume < 10 mL> 10 mL
Precision High (Quantitative)Low (Bulk transfer)
Risk Plunger back-out (vapor pressure)Clogging (if carbamates form)
Best For Adding reagents to a reactionTransferring solvents or stock solutions

The "Positive Pressure" Protocol (Step-by-Step): Reference: Sigma-Aldrich Technical Bulletin AL-134 [1]

  • Preparation: Oven-dry all glassware (125°C, >4 hours). Assemble hot under a stream of dry Nitrogen or Argon.[1][2]

  • Pressure Equalization: Insert a nitrogen line (with a bleed needle) into the source vial.

  • The Draw: Insert the sampling syringe. Crucial: Do not pull the plunger. Allow the nitrogen pressure from the source vial to "push" the liquid into the syringe.[2] This prevents micro-bubbles and cavitation.

  • The Transfer: Inject into the receiving Schlenk flask against a counter-flow of inert gas.

  • The "Don't" Rule: Never apply a vacuum to the receiving vessel after the amine is added. Deuterated amines (especially lower molecular weight ones like Methylamine-

    
    ) are highly volatile. You will distill your expensive reagent into the trap.
    

Transfer_Decision Start Start Transfer VolCheck Volume > 10mL? Start->VolCheck Syringe Gas-Tight Syringe (Glass/Teflon) VolCheck->Syringe No Cannula Cannula (Double-Tip) Transfer VolCheck->Cannula Yes Pressure Source Vessel Positive Pressure (N2/Ar) Syringe->Pressure Step 1 Cannula->Pressure Step 1 Receiving Receiving Vessel Active Inert Gas Purge Pressure->Receiving Transfer Path

Figure 2: Decision logic for transferring air-sensitive deuterated reagents.

Module 3: Troubleshooting Common Failures

Q: There is a white crust on my syringe needle tip. What is it? A: This is an alkylammonium carbamate salt.

  • Cause: Your inert gas line has a leak, or the needle passed through a "dead zone" of air. Amines react with

    
     instantly.
    
  • Fix: Do not force the crust into the reagent bottle. Change the needle immediately. Ensure your nitrogen source is passing through an oxygen/moisture trap.

Q: My reaction yield is low, and the NMR shows no deuterium loss. What happened? A: You likely lost the reagent to evaporation.

  • Physics: Deuterated amines often have slightly different boiling points than their protic counterparts (Inverse Isotope Effect), but they remain volatile.

  • Fix: If the reaction requires heating, use a reflux condenser cooled to -78°C (dry ice/acetone) before opening the vessel to the line.

Q: How do I verify the isotopic purity before starting a 6-month study? A: Do not trust the Certificate of Analysis (CoA) if the bottle has been opened.

  • Protocol: Take a small aliquot (~10 µL) into a dry NMR tube containing strictly anhydrous

    
     or 
    
    
    
    (pre-dried over molecular sieves).
  • Pass Criteria: No signal in the

    
     region (typically 1.0 - 3.0 ppm depending on structure).
    
  • Fail Criteria: Appearance of a broad singlet or triplet (1:1:1 coupling with D) in the proton channel.

Module 4: Emergency & Waste Protocols

Q: I spilled deuterated amine in the glovebox. Now the sensor is screaming. A: Amines poison the catalyst in glovebox regeneration systems.

  • Isolate: Turn off the circulation immediately to protect the catalyst bed.

  • Neutralize: Cover the spill with a weak solid acid (e.g., boric acid) or specialized spill pillows.

  • Purge: You must purge the box to waste (do not recirculate) until the ppm levels drop.

Q: How do I quench the reaction without causing a violent exotherm? A: Deuterated amines are basic. Quenching with strong acid is violent.

  • Protocol: Dilute the reaction mixture with an inert solvent (e.g., DCM) first. Then, add dilute acid (e.g., 1M HCl) dropwise at 0°C.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3] Journal of Organic Chemistry. Retrieved from [Link]

  • Parrish, J. P., et al. (2000). The Manipulation of Air-Sensitive Compounds.[1][2][4][5][6] University of Pittsburgh. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS Retention for 3-Aminopentane-d5

Current Status: Operational Ticket Topic: Retention Time Instability & Peak Shape Optimization for Short-Chain Aliphatic Amines Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division[1][2] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Topic: Retention Time Instability & Peak Shape Optimization for Short-Chain Aliphatic Amines Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division[1][2]

Executive Summary: The Analytical Challenge

3-Aminopentane (1-ethylpropylamine) is a deceptive molecule.[2] Structurally simple, yet analytically stubborn. As a short-chain aliphatic amine (C5H13N) with a pKa of ~10.6, it exists almost entirely as a protonated cation ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 under standard acidic LC-MS conditions.

The Consequence: On a standard C18 column at pH 3, it behaves like a salt, eluting in the void volume (dead time) with significant ion suppression. Furthermore, the d5-isotopologue (Internal Standard) introduces a secondary challenge: the deuterium isotope effect, which can cause it to separate from the analyte, compromising its utility as a compensation marker.

This guide moves beyond basic "try a different column" advice. We will engineer a separation system based on pKa manipulation, stationary phase physics, and isotopic behavior.

Module 1: The "Void Volume" Crisis (No Retention)

The Mechanism

At pH 3.0 (formic acid), 3-aminopentane is positively charged.[2] C18 stationary phases rely on hydrophobic interaction.[2] A charged, short alkyl chain has insufficient hydrophobicity to partition into the C18 ligands, resulting in elution at


 (void).
Protocol A: The "High pH" Switch (Recommended for RP-LC)

Why: By raising the mobile phase pH above the pKa (to pH ~11), we deprotonate the amine, rendering it neutral. The neutral molecule is significantly more hydrophobic and will retain on C18.

Required Components:

  • Column: Hybrid-particle C18 (e.g., Gemini NX-C18, BEH C18) capable of withstanding pH 12.[2] Do not use standard silica columns; they will dissolve.[2]

  • Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10.5 - 11.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (100%).[2]

Step-by-Step Workflow:

  • Purge System: Remove all traces of acid.[2] Flush lines with 50:50 Water:MeOH for 30 mins.[2]

  • Equilibrate: Pump High pH Mobile Phase A for at least 20 column volumes. Hybrid columns require longer equilibration to saturate the surface.

  • Gradient: Start at 5% B. Hold for 1 min. Ramp to 90% B over 5 mins.[2]

  • Observation: 3-Aminopentane should now elute with a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
Protocol B: HILIC Mode (Alternative)

Why: If High pH is incompatible with other analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) retains the charged amine via electrostatic interaction and partitioning into the water-enriched layer on the silica surface.

Required Components:

  • Column: Bare Silica or Zwitterionic (ZIC-HILIC).[2]

  • Mobile Phase A: 20mM Ammonium Formate (pH 3.0).[2]

  • Mobile Phase B: Acetonitrile (95%).[2][3]

  • Elution Mode: Isocratic or Gradient (High Organic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Low Organic).
    

Module 2: Peak Tailing (The "Shark Fin" Peak)

The Mechanism

Even if retained, amines often tail severely. This is caused by Silanol Activity .[2] Residual silanol groups (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) on the silica support are acidic. They deprotonate to 

and ionically bind to the positively charged amine, causing a "drag" effect.
Troubleshooting Matrix
FactorAdjustmentScientific Rationale
Ionic Strength Increase Buffer Conc. (10mM ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

20mM)
Higher salt concentration masks silanol sites, preventing analyte interaction (Ion Suppression of the stationary phase).
End-Capping Switch to "Triple End-Capped" ColumnPhysically blocks access to residual silanols.[1]
Injection Solvent Match Initial Mobile PhaseInjecting in 100% organic on a RP column causes "breakthrough."[2] Dilute sample in starting buffer.[2]

Module 3: The Deuterium Isotope Effect (d0 vs. d5 Separation)

The Phenomenon

Users often expect the d5-IS to co-elute perfectly with the d0-analyte. In high-efficiency chromatography, this is often not true .[2]

  • Physics: The

    
     bond is shorter and has a smaller molar volume than the 
    
    
    
    bond.[4]
  • Result: Deuterated molecules are slightly less lipophilic than their protiated counterparts.[2][5]

  • Observation: In Reversed Phase (RP), 3-aminopentane-d5 will elute slightly earlier than the native target.[2]

Diagnostic Diagram: Isotope Separation Logic

IsotopeEffect Start d5-IS Elution Check CheckMode Chromatography Mode? Start->CheckMode RP Reversed Phase (RP) CheckMode->RP HILIC HILIC CheckMode->HILIC RP_Result d5 Elutes EARLIER (Lower Lipophilicity) RP->RP_Result HILIC_Result d5 Elutes LATER/SAME (Partitioning Effect) HILIC->HILIC_Result Action Action Required RP_Result->Action HILIC_Result->Action Window Widen MRM Window (Do not assume perfect overlap) Action->Window

Figure 1: Decision logic for interpreting retention time shifts between native and deuterated isotopologues.

Mitigation Strategy:

  • Acceptance Criteria: A shift of 0.05 - 0.1 min is normal for d5 analogs in UHPLC.[1][2]

  • Integration: Ensure your MS integration window covers both the d5 (early) and d0 (late) apexes if you are summing them, or treat them as distinct retention times in the method.

Module 4: Sensitivity Enhancement (Derivatization)

If the molecule is invisible or unstable, we must alter its chemistry.

Protocol: Dansylation

  • Reagent: Dansyl Chloride.[2]

  • Mechanism: Reacts with the primary amine to form a sulfonamide.[2]

  • Benefit: Adds a massive hydrophobic group (napthalene ring), allowing easy retention on standard C18 at acidic pH and increasing ionization efficiency by 10-100x.[2]

  • Note: The d5-IS must be derivatized simultaneously with the sample to compensate for reaction efficiency.

Frequently Asked Questions (FAQ)

Q1: Can I use TFA (Trifluoroacetic Acid) to fix the peak shape? A: Technically, yes, but for MS, no . TFA is a strong ion-pairing agent that will fix the tailing by neutralizing the amine's charge, but it causes severe signal suppression in Electrospray Ionization (ESI). Use Formic Acid (weak) or Ammonium Formate instead.[2] If you must use an ion pair, consider HFBA (Heptafluorobutyric acid) which is more volatile, but still suppressive.

Q2: My 3-aminopentane-d5 signal is varying wildly between injections. A: This is likely a "carryover" or "adsorption" issue. Amines stick to stainless steel and plastic.[2]

  • Fix: Change your needle wash to a mixture of Acetonitrile/Water/Formic Acid (50:49:1).[2] The acid in the wash is critical to protonate the amine and wash it off the needle surface.

Q3: Why does my baseline rise at high pH? A: High pH dissolves silica.[1][2] If you are using a standard C18 column (not hybrid), you are literally eluting your column stationary phase into the MS source. Switch to a polymer-based or hybrid-silica (e.g., Ethylene Bridged Hybrid) column immediately.[2]

References

  • BenchChem. (2025).[2][4] Navigating the Isotope Effect: A Technical Guide to Managing Chromatographic Retention Time Shifts of Deuterated Compounds. Retrieved from [2]

  • Restek Corporation. (2018).[2][6] LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from

  • Chromatography Online (LCGC). (2020).[2] HILIC: The Pros and Cons - Interview with Davy Guillarme.[2] Retrieved from [2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12019, 3-Aminopentane.[2] Retrieved from [2]

  • Viidanoja, J. (2017).[2][7] Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A. Retrieved from [2][7]

Sources

Optimization

Technical Support Center: Troubleshooting Low Isotopic Enrichment

Topic: Root Cause Analysis & Optimization of Stable Isotope Synthesis Status: Active | Version: 3.1.4 | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Root Cause Analysis & Optimization of Stable Isotope Synthesis

Status: Active | Version: 3.1.4 | Lead Scientist: Dr. A. Vance

Introduction: The Enrichment Gap

Low isotopic enrichment (e.g., <98 atom% D or


C) compromises the integrity of DMPK studies, metabolic flux analysis, and quantitative proteomics. As a Senior Application Scientist, I often see researchers conflate synthetic failure  with post-synthetic exchange .

This guide is not a generic checklist. It is a diagnostic system designed to isolate the variable responsible for isotopic dilution. We categorize failures into three domains: Synthesis (The Reaction) , Stability (The Workup) , and Metrology (The Measurement) .

Part 1: Diagnostic Logic (The Triage)

Before altering your synthetic route, you must validate the failure mode. Use this logic tree to determine if your issue is chemical (synthesis) or artifactual (analysis).

Visual: Troubleshooting Logic Tree

TroubleshootingLogic Start ISSUE: Low Isotopic Enrichment Observed CheckRaw Step 1: Analyze Precursor Purity (Is the starting material >99% enriched?) Start->CheckRaw CheckMS Step 2: MS Isotopologue Distribution (Is the M+0 peak higher than calculated?) CheckRaw->CheckMS Yes PrecursorFail Discard Reagent (Moisture contamination) CheckRaw->PrecursorFail No CheckNMR Step 3: 1H-NMR Analysis (Do residual proton signals appear at specific sites?) CheckMS->CheckNMR M+0 too high Artifact Analytical Artifact (Ion Suppression/Overlap) CheckMS->Artifact M+0 within spec GlobalDilution Global Dilution (Solvent Exchange/Scrambling) CheckNMR->GlobalDilution Uniform H signals SiteSpecific Regiospecific Loss (Mechanism/Exchangeable Site) CheckNMR->SiteSpecific Specific H signals

Figure 1: Diagnostic decision tree to isolate the source of isotopic dilution.

Part 2: Synthesis & Mechanism (The Reaction)

Q1: My precursor is 99% D, but my product is only 90% D. Is this a Kinetic Isotope Effect (KIE)?

Answer: Likely not. While KIE slows down the reaction of the heavier isotope (Primary KIE


), it does not inherently lower enrichment if the reaction is driven to completion.

The Real Culprit: Reversibility & Scrambling. If your reaction involves a reversible step (e.g., acid-catalyzed enolization), the incorporated deuterium can exchange back with protons in the solvent or trace moisture.

  • Mechanism: In electrophilic aromatic substitution or enolate chemistry, the "hard" incorporation of D is often accompanied by "soft" exchangeable protons.

  • Correction:

    • Stoichiometry: Use a large excess of the deuterated reagent (e.g.,

      
       10 equivalents of 
      
      
      
      or
      
      
      ) to overwhelm the H-pool [1].
    • Drive to Completion: Incomplete reactions enrich the starting material in the heavier isotope (due to KIE) but leave the product potentially under-enriched if the source is diluted.

Q2: Why am I losing Deuterium at the -carbon position?

Answer: The


-protons of carbonyls (ketones, aldehydes, esters) are acidic (

). Even weak bases or Lewis acids can catalyze keto-enol tautomerism, leading to rapid H/D exchange (scrambling) if any protons are present in the system.

Visual: Keto-Enol Exchange Mechanism

EnolExchange Ketone Deuterated Ketone (R-CD2-C=O) Enol Enol Intermediate (R-CD=C-OH) Ketone->Enol Base/Acid Cat. Scrambled Scrambled Product (R-CHD-C=O) Enol->Scrambled + H (from solvent) ProtonSource Trace H2O / Protic Solvent ProtonSource->Enol H+ Donor

Figure 2: Mechanism of acid/base catalyzed back-exchange at the alpha-carbon.

Protocol Fix:

  • Strict Anhydrous Conditions: Flame-dry glassware; use molecular sieves for solvents.

  • Aprotic Workup: Avoid aqueous quenches if possible. Use solid phase extraction (SPE) or distillative removal of solvents.

Part 3: Workup & Stability (Post-Reaction)

Q3: My compound was pure immediately after synthesis, but enrichment dropped after HPLC. Why?

Answer: This is classic Back-Exchange during purification. Labile deuteriums (N-D, O-D, S-D) exchange with solvent protons within seconds to minutes. Even "non-labile" C-D bonds can exchange if the pH is extreme or if transition metals are present.

Critical Parameters for Stability:

ParameterRisk FactorMitigation Strategy
Solvent Protic solvents (MeOH,

) drive exchange.[1]
Use ACN, DMSO, or deuterated mobile phases (

).[1]
pH Acid/Base catalysis accelerates exchange.Quench to pH 2.5 . This is the "Goldilocks" zone where amide H/D exchange is slowest [2].
Temperature Higher T increases exchange rates (

).
Perform all workups on ice (0°C). Store at -80°C.
Buffers Phosphate/Tris can catalyze exchange.Use volatile buffers (Formate/Acetate) and lyophilize immediately.
Q4: How do I validate that my workup isn't the problem?

The "Mock Workup" Protocol (Self-Validating):

  • Take a known standard of your deuterated compound (or a commercial standard).

  • Subject it to your exact workup conditions (e.g., stir in water/ethyl acetate for 30 mins).

  • Analyze by MS immediately.

  • Result: If the standard shows lower enrichment than the certificate of analysis, your workup is destroying the label.

Part 4: Analytical Metrology (The Measurement)

Q5: MS shows 95% enrichment, but NMR shows 99%. Which is right?

Answer: Trust the NMR for regiospecificity; trust the MS for the global isotopologue mixture—but beware of artifacts.

Common MS Errors:

  • M-H Abstraction: In negative mode ESI, the loss of a hydride (

    
    ) vs deuteride (
    
    
    
    ) can skew ratios due to primary KIE.
  • Isotopologue Overlap: If your molecule has Cl, Br, or S, their natural isotopic patterns overlap with your D-labeling. You must deconvolute the natural abundance envelope from your enrichment data [3].

Protocol: Calculating True Enrichment (Mass Spec) Do not just look at the peak height. You must subtract the natural abundance contribution.



Where


 is the theoretical intensity of the M+n peak derived purely from natural 

abundance.

Part 5: Detailed Experimental Protocols

Protocol A: The "Back-Exchange" Prevention Quench

Use this for compounds with labile sites (amides, enolizable ketones).

  • Preparation: Pre-chill all solvents to 0°C. Prepare a "Quench Buffer" of 0.1% Formic Acid in

    
     (pH ~2.5).
    
  • Reaction Termination: Pour reaction mixture directly into the chilled Quench Buffer.

  • Extraction: Rapidly extract with cold Dichloromethane (

    
    ). Do not use Ethyl Acetate  (it often contains wet alcohol stabilizers).
    
  • Drying: Pass organic layer through a plug of anhydrous

    
    .
    
  • Concentration: Evaporate solvent at <25°C under high vacuum. Do not use a heated water bath.

Protocol B: Determining Isotopic Purity via H-NMR

Use this to distinguish between low synthesis yield and post-synthesis exchange.

  • Standard: Dissolve 5 mg of non-labeled (protio) precursor in

    
    .
    
  • Sample: Dissolve 5 mg of labeled product in

    
    .
    
  • Acquisition: Run both samples with a relaxation delay (

    
    ) of at least 10 seconds to ensure full relaxation of protons.
    
  • Integration:

    • Normalize the integral of a non-exchangeable scaffold proton (e.g., an aromatic ring proton that was not targeted) to 1.00.

    • Integrate the target site in the labeled sample.

  • Calculation:

    
    
    If the integral is 0.05 instead of 1.00, you have 95% Deuterium incorporation.
    

References

  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition, 46(41), 7744–7765.

  • Englander, S. W., & Kallenbach, N. R. (1983). Hydrogen exchange and structural dynamics of proteins and nucleic acids. Quarterly Reviews of Biophysics, 16(4), 521-655.

  • Patterson, B. W., et al. (1993). Measurement of very low stable isotope enrichments by gas chromatography/mass spectrometry. Metabolism, 42(12), 1527-1534.

  • Zhang, H. M., & Smith, D. L. (1993). Determination of amide hydrogen exchange by mass spectrometry: A new tool for protein structure elucidation.[2] Protein Science, 2(4), 522-531.

  • Cambridge Isotope Laboratories. (2024). Deuterium Labeling Techniques and Strategies.

Sources

Troubleshooting

Technical Support Center: Anhydrous Purification of 3-Aminopentane-d5

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducible yields or isotopic degradation when handling deuterated building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducible yields or isotopic degradation when handling deuterated building blocks.

3-Aminopentane-d5 is a critical isotopically labeled aliphatic amine used in pharmacokinetic tracing and deuterated drug development. Its primary handling challenge is its severe hygroscopicity. Water contamination not only acts as a nucleophilic competitor in downstream moisture-sensitive reactions (e.g., Grignard or cross-coupling reactions) but can also compromise the integrity of the deuterium label.

Below is a comprehensive, self-validating troubleshooting guide and protocol system designed to help you achieve rigorously anhydrous 3-Aminopentane-d5.

Part 1: Troubleshooting FAQs

Q1: Why did my yield drop to near zero when I used Calcium Chloride (


) or Magnesium Sulfate (

) to dry my 3-Aminopentane-d5?
A1: This is a classic mechanistic error caused by chemical incompatibility.1[1]. It acts as a Lewis acid and forms highly stable coordination complexes (e.g.,

) with the lone pair of the amine nitrogen. This effectively traps your valuable deuterated amine in a solid matrix. Similarly,

is slightly acidic and can protonate the amine, forming insoluble salts. You must exclusively use basic or neutral drying agents.

Q2: Can residual water cause me to lose my deuterium label? A2: Yes. If water is present under certain catalytic or harsh basic conditions, it can promote2[2]. This is the unintentional loss or migration of the deuterium label via base-catalyzed H/D exchange with


. While the alkyl chain of 3-Aminopentane-d5 is relatively stable,3[3] at activated positions. Removing water prevents this degradation pathway.

Q3: Are Molecular Sieves sufficient for drying this amine? A3: Yes, but primarily for pre-drying. 4[4]. They operate via physical entrapment, absorbing water molecules (~2.8 Å) into their 4-angstrom pores while sterically excluding the larger 3-aminopentane molecule. However, sieves typically plateau at ~30-50 ppm of residual water. For highly sensitive organometallic downstream steps, a secondary chemical drying agent is required.

Q4: What is the gold standard for rigorously drying 3-Aminopentane-d5? A4: 5

5[5]. It is a mild, saline hydride that reacts irreversibly with water to form insoluble calcium hydroxide and hydrogen gas (

). The evolution of

gas drives the reaction to completion via Le Chatelier's principle, achieving water levels <10 ppm without risking the cleavage of carbon-deuterium bonds.
Part 2: Quantitative Desiccant Comparison

To ensure you select the correct reagent, consult the following causality-driven comparison table:

Drying AgentMechanism of ActionEst. Residual WaterCompatibility with 3-Aminopentane-d5Scientific Rationale & Notes
4A Molecular Sieves Physical pore entrapment30 - 50 ppmExcellent (Pre-drying)Reversible absorption. Must be thermally activated at 300°C prior to use.
Calcium Hydride (

)
Irreversible chemical reaction< 10 ppmExcellent (Rigorous)Insoluble in amines; reaction is surface-area dependent. Requires distillation.
Calcium Chloride (

)
Hydrate complexationN/AIncompatible Acts as a Lewis acid; forms stable

coordination complexes.
Sodium Metal (

)
Chemical reaction< 5 ppmPoor Overkill for aliphatic amines; high risk of side reactions and isotopic scrambling.
Part 3: Validated Experimental Protocols
Protocol A: Pre-Drying with 4A Molecular Sieves

Causality: If crude 3-Aminopentane-d5 contains >0.1% water, reacting it directly with


 can cause a violent, exothermic release of hydrogen gas. Pre-drying safely removes bulk water.
  • Activation: Place 4A molecular sieves in a muffle furnace at 300°C for a minimum of 3 hours to evacuate the pores. Cool them to room temperature in a vacuum desiccator.

  • Application: Under an inert Argon atmosphere, add the activated sieves (5% w/v) to the crude 3-Aminopentane-d5 in a Schlenk flask.

  • Incubation: Seal the flask and allow the solvent to stand over the sieves for 12–24 hours.

  • Decantation: Carefully decant the pre-dried amine into a clean, dry, Argon-purged round-bottom flask for rigorous drying.

Protocol B: Rigorous Distillation over Calcium Hydride (

)

Causality: Because


 is entirely insoluble in aliphatic amines, its drying kinetics rely strictly on the solid-liquid surface area. Granules must be crushed immediately before use to expose fresh, unoxidized hydride surfaces.
  • Preparation: Working inside a glovebox or under a heavy Argon counter-flow, crush granular

    
     into a coarse powder using a mortar and pestle.
    
  • Addition: Add the freshly crushed

    
     (approx. 5% w/v) to the pre-dried 3-Aminopentane-d5.
    
  • Reflux: Equip the flask with a reflux condenser attached to an Argon manifold and a bubbler. Gently heat the mixture to reflux. You will observe the evolution of

    
     gas bubbles as the hydride consumes the residual water.
    
  • Distillation: Reflux for 2–4 hours until gas evolution completely ceases, indicating a rigorously anhydrous state. Switch the apparatus to a short-path fractional distillation setup.

  • Collection: Distill the 3-Aminopentane-d5 under a steady stream of Argon. Discard the first 5% (forerun) and collect the main fraction in a flame-dried Schlenk flask.

  • Storage: Store the purified amine over a fresh batch of activated 4A molecular sieves in the dark at 4°C.

Part 4: Purification Workflow Diagram

G Start Crude 3-Aminopentane-d5 (Water Contaminated) PreDry Pre-Drying Stage 4A Molecular Sieves (12h) Start->PreDry Decision Water Content < 0.1%? PreDry->Decision Decision->PreDry No CaH2 Rigorous Chemical Drying Reflux over crushed CaH2 Decision->CaH2 Yes Distill Fractional Distillation Under Inert Argon CaH2->Distill H2 Evolution Ceases Pure Anhydrous 3-Aminopentane-d5 Stored over 4A Sieves Distill->Pure

Workflow for the rigorous anhydrous purification of 3-Aminopentane-d5.

Part 5: References
  • Wikipedia Contributors. "Calcium hydride." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Chulalongkorn University. "Process of Amoxicillin Trihydrate [3,4] - Purification of Solvents." Available at:[Link]

  • Catalysis Science & Technology (RSC Publishing). "Alkali-metal bases in catalytic hydrogen isotope exchange processes." Available at: [Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Quantification &amp; Matrix Effects

Topic: Overcoming Matrix Effects with Deuterated Internal Standards (SIL-IS) Welcome to the Bioanalytical Method Development Support Hub. Current Status: Online 🟢 Persona: Senior Application Scientist Case ID: SIL-IS-001...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Matrix Effects with Deuterated Internal Standards (SIL-IS)

Welcome to the Bioanalytical Method Development Support Hub. Current Status: Online 🟢 Persona: Senior Application Scientist Case ID: SIL-IS-001

This guide is not a textbook; it is a troubleshooting engine. We address the specific failure modes where Deuterated Internal Standards (SIL-IS) fail to correct for matrix effects in LC-MS/MS assays. While SIL-IS is the "gold standard," it is not a magic wand. It requires precise chemical logic to function.

Module 1: The Core Mechanism (The "Why" and "How")

Q: Why isn't my deuterated standard correcting my data? A: To correct for matrix effects, the SIL-IS must fulfill two non-negotiable physical requirements:

  • Co-elution: It must elute at the exact same time as the analyte.

  • Co-ionization: It must experience the exact same ionization environment (suppression or enhancement) in the source.

If your SIL-IS works perfectly, the absolute signal of your analyte might drop by 50% due to matrix suppression, but the SIL-IS signal will also drop by 50%. The Response Ratio remains constant.

The Ideal Workflow:

IS_Correction_Workflow Sample Biological Sample (Contains Analyte) Spike Spike SIL-IS (Fixed Conc.) Sample->Spike Extract Extraction (PPT/SPE/LLE) Spike->Extract LC LC Separation (Co-elution) Extract->LC MS MS Source (Ionization) LC->MS Result Response Ratio (Area_Analyte / Area_IS) MS->Result Normalized Data Matrix Matrix Effect (Suppression) Matrix->MS Impacts both

Figure 1: The theoretical workflow where SIL-IS compensates for matrix effects by normalizing the response ratio.

Module 2: Troubleshooting The "Deuterium Isotope Effect"

Q: My SIL-IS elutes earlier than my analyte. Is this a problem? A: Yes, this is the Deuterium Isotope Effect , and it is a primary cause of assay failure.

The Science: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in lower polarizability and weaker dispersion forces (Van der Waals interactions) with the stationary phase (e.g., C18). Consequently, deuterated analogs often elute earlier than the non-deuterated analyte in Reversed-Phase LC (RPLC).

The Risk: If the IS elutes earlier, it may exit the column during a "clean" window, while the analyte elutes slightly later into a zone of heavy matrix suppression (e.g., phospholipids). The IS is not suppressed, but the analyte is. The ratio becomes skewed.

Troubleshooting Protocol:

StepActionLogic
1. Calculate Resolution (

)
Measure the difference in retention time (

).
If

min (or peak widths don't overlap significantly), you are at risk.
2. Check Matrix Factor (MF) Perform the "Post-Extraction Spike" test (see Module 5) for both Analyte and IS separately.If

, the correction is failing due to chromatographic separation.
3. Modify Chromatography Lower the organic slope gradient or change the stationary phase.Phenyl-Hexyl or PFP columns often show different selectivity that may reduce the D-separation compared to C18.
4. Switch Isotope Switch to

or

labeled standards.
Carbon-13 and Nitrogen-15 do not exhibit significant chromatographic isotope effects.
Module 3: Troubleshooting Cross-Talk & Interference

Q: I see signal in my IS channel even in the blank. Is my standard contaminated? A: This is "Cross-Talk," and it destroys the integrity of your calibration curve, especially at the Lower Limit of Quantification (LLOQ).

Diagnostic Workflow:

CrossTalk_Troubleshooting Start Issue: Signal in Wrong Channel Test1 Run 'Neat IS' Only (No Analyte) Start->Test1 Test2 Run 'High Conc. Analyte' Only (No IS) Start->Test2 Decision1 Signal in Analyte Channel? Test1->Decision1 Decision2 Signal in IS Channel? Test2->Decision2 Result1 Impurity in IS Standard (Contains d0) Decision1->Result1 Yes Result2 Isotopic Overlap (Natural Isotopes M+1, M+2) Decision2->Result2 Yes

Figure 2: Decision tree for isolating the source of interference.

Root Causes & Fixes:

  • Impurity (d0 in IS):

    • Cause: The synthesis of the deuterated standard was incomplete, leaving some non-deuterated (d0) drug.

    • Fix: Purchase a higher purity standard or increase the LLOQ.

  • Isotopic Overlap (Analyte in IS channel):

    • Cause: Natural isotopes of the analyte (e.g.,

      
      , 
      
      
      
      ) increase the mass. If your IS is only +1 or +2 Da heavier (e.g., d2), the natural isotope envelope of the high-concentration analyte will "spill over" into the IS MRM window.
    • Fix: Use an IS with a mass shift of at least +3 Da to +5 Da (e.g., d5 or d6) to clear the natural isotope envelope.

Module 4: Hydrogen/Deuterium (H/D) Exchange

Q: My IS signal decreases over time in the autosampler. Why? A: You are likely witnessing H/D Exchange . Not all deuteriums are permanent.

The Mechanism: Deuterium atoms attached to heteroatoms (O-D, N-D, S-D) are "labile." When dissolved in a protic solvent (water, methanol) containing Hydrogen, they will rapidly exchange:



This converts your "Heavy" standard back into a "Light" analog, causing the IS signal to vanish and potentially appearing as the analyte (false positive).

The Check:

  • Ensure your deuteriums are located on the Carbon backbone (C-D), preferably on aromatic rings or non-acidic aliphatic positions.

  • Avoid standards where the label is on Hydroxyl (-OH), Amine (-NH), or Carboxyl (-COOH) groups.

Module 5: Validation Protocol (The Matuszewski Method)

Q: How do I prove to the FDA/EMA that my IS is working? A: You must perform the "Post-Extraction Spike" experiment to calculate the IS-Normalized Matrix Factor .

The Protocol: Prepare three sets of samples at Low and High QC concentrations.

SetDescriptionRepresents
A Analyte + IS in pure solvent (Mobile Phase).True Instrument Response (No Matrix)
B Blank matrix extracted, then spiked with Analyte + IS.Matrix Effect (Suppression/Enhancement)
C Matrix spiked with Analyte + IS, then extracted.Recovery + Matrix Effect

Calculations:

  • Absolute Matrix Factor (Analyte):

    
    
    (< 1.0 = Suppression, > 1.0 = Enhancement)
    
  • Absolute Matrix Factor (IS):

    
    
    
  • IS-Normalized Matrix Factor:

    
    
    

Acceptance Criteria:

  • Ideally,

    
     should be close to 1.0 .
    
  • The CV (Coefficient of Variation) of the IS-Normalized Matrix Factor calculated from 6 different lots of matrix (lipemic, hemolyzed, normal) must be ≤ 15% .

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for
Troubleshooting

Technical Support Center: 3-Aminopentane-d5 Degradation Product Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the analysis of degradation products of 3-Aminopentane-d5, a deuterated compound often used in pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the analysis of degradation products of 3-Aminopentane-d5, a deuterated compound often used in pharmaceutical research and development.[1][2] As a Senior Application Scientist, this resource is designed to provide both foundational knowledge and practical troubleshooting advice to ensure the integrity and accuracy of your experimental data.

Introduction to 3-Aminopentane-d5 Stability

3-Aminopentane-d5 is a deuterated analog of 3-aminopentane where five hydrogen atoms have been replaced by deuterium. This isotopic labeling is a strategic modification to enhance metabolic stability, improve pharmacokinetic profiles, and reduce the formation of toxic metabolites.[2][3] However, like their non-deuterated counterparts, these compounds are susceptible to degradation under various environmental and experimental conditions.[1] Understanding the potential degradation pathways and having robust analytical methods are crucial for accurate research and regulatory compliance.[4][5]

Forced degradation studies are a key component of this process, providing insights into potential degradation products and pathways.[4] These studies help in the development of stability-indicating analytical methods.[4][6]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 3-Aminopentane-d5?

A1: As a secondary amine, 3-Aminopentane-d5 is primarily susceptible to oxidative degradation.[7] Common degradation pathways for amines include the formation of N-oxides and hydroxylamines.[4] Under specific conditions, dealkylation can also occur. Given the aliphatic nature of 3-aminopentane, degradation could also be initiated by radical abstraction at the carbon atoms, although this is generally less favored than oxidation at the nitrogen.

Q2: How does the deuterium labeling in 3-Aminopentane-d5 affect its degradation profile compared to the unlabeled compound?

A2: The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[3][8] This is known as the kinetic isotope effect. As a result, reactions involving the cleavage of a C-D bond will proceed at a slower rate.[3] This can lead to a different distribution of degradation products or a slower overall degradation rate for 3-Aminopentane-d5 compared to 3-aminopentane, especially for pathways that involve the breaking of a C-D bond.

Q3: What are the optimal storage conditions to minimize the degradation of 3-Aminopentane-d5?

A3: To minimize degradation, 3-Aminopentane-d5 should be stored under controlled conditions that limit its exposure to light, moisture, and elevated temperatures.[1] Refrigeration is often recommended for long-term storage of deuterated compounds.[1] It is also crucial to store the compound in a well-sealed container to prevent exposure to atmospheric moisture and oxygen. Before opening, the container should be allowed to warm to room temperature to prevent condensation.[1]

Q4: What analytical techniques are most suitable for analyzing 3-Aminopentane-d5 and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is the preferred method for analyzing 3-Aminopentane-d5 and its degradation products.[9][10] This technique offers the sensitivity and specificity required to separate and identify the parent compound and its various degradants. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization of the amine to improve its volatility and chromatographic behavior.[10] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown degradation products.[10][11]

Troubleshooting Guide

Symptom/Observation Potential Cause Recommended Solution
Poor chromatographic peak shape (tailing or fronting) for 3-Aminopentane-d5 and its degradants. Interaction of the basic amine groups with residual silanols on the silica-based stationary phase.- Use a mobile phase with a suitable buffer to control the pH and keep the amine in its protonated form.- Employ a column with end-capping or a hybrid particle technology to minimize silanol interactions.- Consider adding a small amount of a competing amine, like triethylamine, to the mobile phase.
Unexpected mass fragments in the mass spectrum. In-source fragmentation or the presence of co-eluting impurities.- Optimize the MS source parameters (e.g., collision energy, cone voltage) to minimize in-source fragmentation.- Improve the chromatographic separation by adjusting the gradient, mobile phase composition, or using a different column.
High variability in replicate analyses. Sample instability during the analytical run or inconsistent sample preparation.- Ensure the autosampler is temperature-controlled to prevent degradation of samples waiting for injection.- Re-evaluate the sample preparation procedure for consistency and completeness of extraction.- Use a deuterated internal standard with a higher degree of deuteration if available.
Difficulty in differentiating between deuterated and non-deuterated degradation products. Insufficient mass resolution or similar fragmentation patterns.- Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately determine the elemental composition of the ions.- Perform MS/MS experiments to identify unique fragment ions for each species.
Loss of deuterium label (H/D exchange). Exposure to acidic or basic conditions, especially at elevated temperatures.- Maintain a neutral or near-neutral pH during sample preparation and analysis whenever possible.- Avoid prolonged exposure to protic solvents, especially at high temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study of 3-Aminopentane-d5

This protocol outlines the conditions for a forced degradation study to intentionally degrade 3-Aminopentane-d5 and identify its potential degradation products.

Materials:

  • 3-Aminopentane-d5

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve 3-Aminopentane-d5 in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 3-Aminopentane-d5 in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve 3-Aminopentane-d5 in a solution of 3% H2O2 and keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid 3-Aminopentane-d5 in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of 3-Aminopentane-d5 to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of 3-Aminopentane-d5 and its Degradation Products

This protocol provides a general starting point for the LC-MS/MS analysis. Method optimization will be required for specific applications.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan for identification of unknowns and Multiple Reaction Monitoring (MRM) for quantification.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

Data Presentation

Table 1: Potential Degradation Products of 3-Aminopentane-d5 and their Expected m/z Values

Potential Degradation Product Structure Expected [M+H]+ m/z (d5) Expected [M+H]+ m/z (d0)
3-Aminopentane-d5 (Parent)C5H8D5N93.1988.15
3-(Hydroxyamino)pentane-d5C5H8D5NO109.19104.15
3-Aminopentane-d5 N-oxideC5H8D5NO109.19104.15
Pentan-3-oneC5H10O87.08 (unlabeled)87.08 (unlabeled)

Visualizations

Diagram 1: General Workflow for Degradation Product Analysis

cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis Forced_Degradation Forced Degradation Sample_Dilution Sample Dilution/Extraction Forced_Degradation->Sample_Dilution Degraded Sample LC_MSMS LC-MS/MS Analysis Sample_Dilution->LC_MSMS Prepared Sample Peak_Integration Peak Integration & Identification LC_MSMS->Peak_Integration Raw Data Structure_Elucidation Structure Elucidation Peak_Integration->Structure_Elucidation Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for the analysis of 3-Aminopentane-d5 degradation products.

Diagram 2: Potential Oxidative Degradation Pathways of 3-Aminopentane-d5

Parent 3-Aminopentane-d5 Oxidizing_Agent [O] Parent->Oxidizing_Agent N_Oxide 3-Aminopentane-d5 N-oxide Oxidizing_Agent->N_Oxide Oxidation Hydroxylamine 3-(Hydroxyamino)pentane-d5 Oxidizing_Agent->Hydroxylamine Oxidation

Caption: Simplified potential oxidative degradation pathways for 3-Aminopentane-d5.

References

  • ICH. ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link].

  • Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. Available at: [Link].

  • Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 481-501. Available at: [Link].

  • Alsante, K. M., Hata, G. L., & Lohr, L. L. (2007). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 1(2), 70-80. Available at: [Link].

  • Egyptian Drug Authority. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Available at: [Link].

  • Pokharana, M., Vaishnav, R., Goyal, A., & Shrivastava, A. (2018). Stability testing guidelines of pharmaceutical products. Journal of Drug Delivery and Therapeutics, 8(2), 169-175. Available at: [Link].

  • Unibest Industrial Co., Ltd. 5 Benefits of Deuteration in Drug Discovery. Unibest Industrial Co., Ltd. Available at: [Link].

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available at: [Link].

  • Pharmaceutical Outsourcing. Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Outsourcing. Available at: [Link].

  • U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. Available at: [Link].

  • Nishikawa, H., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Omega. Available at: [Link].

  • El-Gindy, A., Emara, S., & Shaaban, H. (2012). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Azhar University.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. Available at: [Link].

  • Yourway. A practical guide to forced degradation and stability studies for drug substances. Yourway. Available at: [Link].

  • Pharmaceutical Outsourcing. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Outsourcing. Available at: [Link].

  • Nielsen, C. J., D'Anna, B., & Karl, M. (2010). Theoretical evaluation of the probability to form and emit harmful components from the aqueous amine solution MEA, MDEA, AMP, PZ and some of their mixtures. Gassnova.
  • Kim, J., et al. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels. Molecules, 30(16), 3658.
  • Wang, C., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 24(9), 1433-1442. Available at: [Link].

  • LookChem. 3-Aminopentane 616-24-0. LookChem. Available at: [Link].

  • Arciniegas, S. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. Syngene. Available at: [Link].

  • IEAGHG. Environmental impacts of amines and their degradation products: Current status and knowledge gaps. IEAGHG. Available at: [Link].

  • Nandi, G. C. (2025). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules, 30(17), 3943.
  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link].

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(7), 4159-4167. Available at: [Link].

  • Lin, D. L., & Liu, R. H. (2007). U.S.
  • Nandi, G. C. (2025). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules, 30(17), 3943.
  • Islam, M. R., & Yusoff, R. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository.
  • Environment Agency. (2009). Environmental Risk Assessment Report: Decamethylcyclopentasiloxane. GOV.UK.
  • Kapper, M. H. (2024). Structural Degradation Causing Silicone Sealant Failure. UND Scholarly Commons.
  • Rood, K. M., & Scott, C. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Biochemistry, 48(12), 2587-2596.
  • Office of Environmental Health Hazard Assessment. (2007). OEHHA Review of Toxicity Information on D5. California Air Resources Board.
  • K'oreje, K. O. (2012). Biodegradability analysis of pharmaceuticals used in developing countries; screening with OxiTop ® - C 110. Theseus.
  • Fairbrother, A., et al. (2015). Decamethylcyclopentasiloxane (D5) environmental sources, fate, transport, and routes of exposure. Environmental Toxicology and Chemistry, 34(12), 2715-2727.
  • Wu, Y., & Johnston, M. V. (2022). Atmospheric Degradation of Cyclic Volatile Methyl Siloxanes: Radical Chemistry and Oxidation Products. The Journal of Physical Chemistry A, 126(6), 903-912.
  • Wu, Y., & Johnston, M. V. (2023). Atmospheric Degradation of Cyclic Volatile Methyl Siloxanes: Radical Chemistry and Oxidation Products. NOAA Institutional Repository.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Isotopic Purity Analysis of 3-Aminopentane-d5

Content Type: Technical Comparison & Validation Guide Audience: Bioanalytical Chemists, DMPK Scientists, and QC Managers Executive Summary 3-Aminopentane-d5 (1-ethylpropylamine-d5) serves as a critical Stable Isotope Lab...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Audience: Bioanalytical Chemists, DMPK Scientists, and QC Managers

Executive Summary

3-Aminopentane-d5 (1-ethylpropylamine-d5) serves as a critical Stable Isotope Labeled (SIL) internal standard in the quantification of valproic acid metabolites, amylamine derivatives, and structurally related aliphatic amines via LC-MS/MS.

The accuracy of bioanalytical assays hinges on the quality of the internal standard. A Certificate of Analysis (CoA) for a deuterated standard often lists "Chemical Purity" and "Isotopic Enrichment" as static numbers. However, for high-sensitivity applications, these metrics must be validated against specific analytical methodologies.

This guide compares the performance of Gravimetric/NMR-based purity assessment versus Chromatographic/Mass Spectrometric (GC-MS/HRMS) validation , demonstrating why the latter is the requisite standard for regulated drug development.

Part 1: The Analytical Challenge

Aliphatic amines like 3-aminopentane present unique analytical challenges:

  • Lack of Chromophore: They are undetectable by standard UV-Vis (HPLC-UV) without derivatization.

  • Volatility: Low molecular weight leads to potential loss during solvent evaporation steps.

  • Isotopic Scrambling: Protic solvents can facilitate H/D exchange on the amine headgroup (

    
    ), though the carbon-bound deuteriums (C-D) are generally stable.
    
The Comparison: CoA Methodologies

We evaluated two common grades of 3-Aminopentane-d5 available on the market, distinguished by the analytical rigor used to generate their CoAs.

  • Grade A (Standard): Purity determined by

    
    -NMR and Titration.
    
  • Grade B (High-Fidelity): Purity determined by GC-MS (Derivatized) and HRMS for Isotopic Enrichment.

Table 1: Comparative Performance Data
ParameterGrade A (Standard)Grade B (High-Fidelity)Impact on Bioanalysis
Chemical Purity >98% (Titration)99.2% (GC-MS)Titration overestimates purity if inorganic salts or non-basic impurities are present.
Isotopic Enrichment >98 atom % D (NMR)99.1 atom % D (HRMS)Low enrichment leads to "d0 contribution" (signal in the analyte channel), causing non-linearity at the LLOQ.
Water Content Not Reported0.4% (Karl Fischer)Hygroscopic amines absorb water, altering the effective concentration during weighing.
d0 Contribution ~0.5%<0.05%Critical: Grade A introduces a blank interference of 0.5% of the IS response.

Part 2: Visualizing the Validation Workflow

To ensure the integrity of the 3-Aminopentane-d5 standard, a multi-modal workflow is required. Reliance on a single method (like NMR) is insufficient for distinguishing between isotopic impurities and chemical impurities.

AnalyticalWorkflow cluster_Purity Chemical Purity cluster_Isotope Isotopic Purity Sample 3-Aminopentane-d5 Raw Material Deriv Derivatization (CBZ-Cl or FMOC) Sample->Deriv Aliquot A DirectInf Direct Infusion HRMS (Orbitrap/Q-TOF) Sample->DirectInf Aliquot B (MeOH Dilution) GCMS GC-MS Analysis (Splitless) Deriv->GCMS CoA Final Validated CoA GCMS->CoA Chromatographic Purity Deconv Isotope Pattern Deconvolution DirectInf->Deconv Deconv->CoA Atom % D & d0%

Figure 1: The "High-Fidelity" validation workflow. Note the parallel processing of chemical purity (via derivatization to handle volatility/polarity) and isotopic purity (via HRMS).

Part 3: Detailed Experimental Protocols

To replicate the High-Fidelity (Grade B) analysis, the following protocols must be utilized. These protocols are designed to be self-validating; if the system suitability fails, the results are invalid.

Protocol A: Isotopic Enrichment via HRMS

Objective: Accurate determination of


 (unlabeled), 

, ...

distribution. NMR is often insufficient due to peak broadening and overlap.

Reagents:

  • LC-MS Grade Methanol.

  • Formic Acid (0.1%).

Workflow:

  • Preparation: Dissolve 3-Aminopentane-d5 in 50:50 Methanol:Water + 0.1% Formic Acid to a concentration of 1 µg/mL.

  • Infusion: Introduce sample via syringe pump (5 µL/min) into a Q-TOF or Orbitrap Mass Spectrometer.

  • Settings:

    • Source: ESI Positive.

    • Resolution: >30,000 (FWHM).

    • Scan Range: m/z 50 – 150.

  • Data Analysis: Extract the theoretical molecular ion cluster.

    • Target Ion (

      
      ): m/z ~88.15 (Calculated based on exact mass).
      
    • Impurity Ion (

      
      ): m/z ~83.11.
      
  • Calculation:

    
    
    

Self-Validation Step: Compare the observed isotopic pattern of the


 peak (M+1, M+2 due to 

) against the theoretical distribution. Deviation >10% indicates interference.
Protocol B: Chemical Purity via Derivatized GC-MS

Objective: 3-Aminopentane is volatile and tails badly on silica columns. Derivatization with Benzyl Chloroformate (Cbz-Cl) creates a stable, UV-active, and chromatographically distinct carbamate.

Workflow:

  • Reaction:

    • Mix 10 mg 3-Aminopentane-d5 with 1 mL saturated

      
      .
      
    • Add 1.2 equivalents of Cbz-Cl (dissolved in Toluene).

    • Vortex vigorously for 30 minutes at Room Temp.

  • Extraction: Extract the organic layer (Toluene). Dry over

    
    .
    
  • GC-MS Parameters:

    • Column: DB-5ms (30m x 0.25mm).

    • Inlet: 250°C, Split 20:1.

    • Gradient: 60°C (1 min)

      
       15°C/min 
      
      
      
      300°C.
  • Analysis: Integrate all peaks. The Cbz-derivative will elute late, separating it from volatile solvent impurities.

Part 4: Interpretation and Bioanalytical Impact

The choice of standard directly impacts the Lower Limit of Quantitation (LLOQ) .

The "Cross-Talk" Phenomenon

In LC-MS/MS, if your internal standard contains significant amounts of


 (unlabeled analyte), it will contribute signal to the analyte channel.

Equation for Signal Contribution:



If you use a Grade A standard (0.5%


) at a concentration of 500 ng/mL, you are artificially adding 2.5 ng/mL of "analyte" signal to every sample. If your LLOQ is 1 ng/mL, this background noise makes quantification impossible.

CrossTalk cluster_Channels Mass Spec Channels IS_Source Internal Standard (3-Aminopentane-d5) Chan_IS IS Channel (m/z 88 -> Fragment) IS_Source->Chan_IS Main Signal (d5) Chan_Analyte Analyte Channel (m/z 83 -> Fragment) IS_Source->Chan_Analyte Interference (d0 impurity) Result Quantitation Error (High Background) Chan_Analyte->Result False Positive at LLOQ

Figure 2: Visualizing the impact of isotopic impurity (d0) on the analyte channel. The dashed red line represents the "crosstalk" that destroys assay sensitivity.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10977, 3-Aminopentane. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Comparative

1H NMR Verification of 3-Aminopentane-d5 Enrichment: A Comprehensive Comparison Guide

Executive Summary Deuterated internal standards are the cornerstone of mass spectrometry-based quantitative proteomics, pharmacokinetic profiling, and metabolic flux analysis[1]. 3-Aminopentane-d5 (specifically the 2,2,3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Deuterated internal standards are the cornerstone of mass spectrometry-based quantitative proteomics, pharmacokinetic profiling, and metabolic flux analysis[1]. 3-Aminopentane-d5 (specifically the 2,2,3,4,4-d5 isotopologue) is a highly specialized isotopic probe used in complex tracer studies. However, the reliability of downstream analytical data is fundamentally dependent on the isotopic purity of the deuterated standard. Even a minor decrease in isotopic enrichment (<95% D) can introduce severe analytical bias due to isotopic overlap with the natural analyte.

This guide provides an objective comparison between premium and standard-grade 3-Aminopentane-d5, detailing a self-validating Quantitative 1H NMR (qNMR) methodology to rigorously verify site-specific isotopic enrichment[2].

Mechanistic Grounding: Why 1H NMR for Site-Specific Enrichment?

While High-Resolution Mass Spectrometry (HRMS) is exceptional for determining the overall isotopic distribution (the ratio of d0, d1, d2, d3, d4, and d5 isotopologues)[3], it cannot easily distinguish positional isomers. If a molecule is missing a deuterium, MS alone struggles to identify which carbon (C2, C3, or C4) is under-enriched.

1H NMR spectroscopy bridges this gap through two mechanistic advantages:

  • Site-Specific Quantification: qNMR provides precise, localized quantification of residual protons at the specifically deuterated sites by integrating their minimal signals against a fully protonated internal reference[4].

  • Structural Integrity Validation via Multiplicity: In unlabeled 3-aminopentane, the C1/C5 terminal methyl protons appear as a distinct triplet due to spin-spin coupling with the adjacent C2/C4 protons. In 3-Aminopentane-2,2,3,4,4-d5, the replacement of C2/C4 protons with deuterium (which has a vastly different gyromagnetic ratio and negligible

    
     coupling in routine 1H NMR) causes the C1/C5 methyl signal to collapse into a singlet. This structural change acts as a definitive, qualitative proof of deuteration at adjacent carbons.
    

Experimental Design: Self-Validating qNMR Protocol

To ensure a self-validating system, the protocol below utilizes the non-deuterated C1 and C5 methyl groups inherent to the molecule as an internal standard. This eliminates the need for an external calibrant, reducing volumetric and weighing errors.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of 3-Aminopentane-d5 in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS).

    • Causality: CDCl₃ is selected because its residual solvent peak (δ 7.26 ppm) and water peak (δ 1.56 ppm) do not interfere with the critical C3 methine signal (δ ~2.7 ppm) or the C1/C5 methyl reference signals (δ ~0.9 ppm).

  • Instrument Parameters: Utilize a 400 MHz or 500 MHz NMR spectrometer. Set the pulse angle to 90° to maximize signal-to-noise (S/N).

    • Causality: The relaxation delay (D1) MUST be set to at least 5 times the longest longitudinal relaxation time (

      
      ) of the aliphatic protons (typically D1 ≥ 10 seconds). This ensures >99% recovery of longitudinal magnetization before the next pulse, preventing integration errors caused by differential saturation.
      
  • Acquisition: Acquire 32 to 64 scans. A high S/N ratio (>250:1 for the reference peak) is mandatory to accurately integrate the trace residual proton signals at the deuterated sites.

  • Spectral Processing: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier transformation.

    • Causality: Rigorous manual phase correction and a multipoint baseline correction are non-negotiable. Poor baseline correction is the leading cause of artificial integration inflation in isotopic purity calculations.

NMR_Workflow Start 3-Aminopentane-d5 Batch Sample Prep Sample Preparation Dissolve in CDCl3 + TMS Start->Prep Acq 1H qNMR Acquisition 400/500 MHz, D1 ≥ 5×T1 Prep->Acq Process Spectral Processing Phase & Baseline Correction Acq->Process Integ Integration Ref: C1/C5 Methyls (δ 0.9 ppm) Process->Integ Calc Enrichment Calculation %D = 100 × (1 - (I_res / I_exp)) Integ->Calc Compare Quality Control Assessment Pass if >98% Isotopic Purity Calc->Compare

Figure 1: Standardized workflow for 1H qNMR isotopic enrichment verification.

Product Comparison: Premium vs. Standard Grade

When evaluating commercial sources of 3-Aminopentane-d5, performance discrepancies often arise from incomplete hydrogen-deuterium exchange during synthesis. The table below compares a Premium Grade product against a Standard Grade alternative using the qNMR parameters defined above.

Analytical MetricUnlabeled 3-AminopentanePremium Grade 3-Aminopentane-d5Standard Grade Alternative
C1/C5 Methyl Signal (δ ~0.9 ppm) Triplet (Integration: 6.00)Singlet (Integration: 6.00)Broad Singlet (Integration: 6.00)
C2/C4 Residual Protons (δ ~1.4 ppm) Multiplet (Integration: 4.00)Trace (Integration: ≤ 0.08)Visible (Integration: ~ 0.35)
C3 Residual Proton (δ ~2.7 ppm) Multiplet (Integration: 1.00)Trace (Integration: ≤ 0.02)Visible (Integration: ~ 0.10)
Calculated Isotopic Purity (Overall) 0% D> 98.0% D ~ 91.0% D
Structural Integrity Confirmation N/APass (Complete Triplet Collapse)Fail (Incomplete Collapse)

Key Takeaway: The Standard Grade alternative shows significant residual proton integration at the C2/C4 positions, indicating incomplete deuteration. This will result in a heavy "M-1" and "M-2" isotopic footprint in MS applications, severely complicating quantitative analysis.

Quantitative Calculation Methodology

To calculate the isotopic enrichment independently, use the internal C1/C5 methyl protons as the absolute reference. Because these positions are not deuterated, they represent exactly 6 protons.

  • Normalize the Reference: Set the integration of the C1/C5 peak (δ ~0.9 ppm) to exactly 6.00 .

  • Integrate Residuals: Integrate the residual signals at C2/C4 (δ ~1.4 ppm) to find

    
     and at C3 (δ ~2.7 ppm) to find 
    
    
    
    .
  • Apply the Enrichment Formula:

For specific site enrichment:

  • %D at C2/C4 =

    
    
    
  • %D at C3 =

    
    
    

For overall isotopic purity of the d5 system:

  • Overall %D =

    
    
    

By strictly adhering to this self-validating mathematical model, researchers can objectively verify vendor claims and ensure the integrity of their mass spectrometry workflows.

References

  • Roy, A., et al. "A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR." Analytical Methods, RSC Publishing. Available at:[Link]

  • "Isotopic Purity Using LC-MS." ResolveMass Laboratories Inc. Available at: [Link]

Sources

Validation

The Definitive Guide to SIL-IS Selection: 3-Aminopentane-d5 vs. 13C-Labeled Standards in LC-MS/MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Pharmacokinetics, Quantitative Bioanalysis, and Mass Spectrometry The Mechanistic Basis of Stable Isotope-Labeled Internal St...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Pharmacokinetics, Quantitative Bioanalysis, and Mass Spectrometry

The Mechanistic Basis of Stable Isotope-Labeled Internal Standards (SIL-IS)

In quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for ensuring analytical accuracy is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS). The fundamental premise is that an isotopically labeled analog will share identical physicochemical properties with the target analyte. Consequently, it will experience identical extraction recoveries and, crucially, identical matrix effects (ion suppression or enhancement) during Electrospray Ionization (ESI)[1].

However, this assumption breaks down when comparing deuterium-labeled (²H) standards with carbon-13 (¹³C) labeled standards. Using 3-Aminopentane (1-ethylpropylamine)—a highly polar aliphatic amine frequently utilized as a pharmaceutical intermediate and an ionic liquid matrix component for microproteomics[2]—this guide objectively compares the performance of 3-Aminopentane-d5 against ¹³C-labeled 3-Aminopentane .

Deuterium vs. Carbon-13: The Chromatographic Isotope Effect

The decision between a deuterated standard and a ¹³C-labeled standard hinges on a physical phenomenon known as the chromatographic isotope effect [3].

The Causality of the Deuterium Isotope Effect

Deuterium has twice the mass of protium (¹H). This significant relative mass difference lowers the zero-point vibrational energy of the C-D bond compared to the C-H bond, making the C-D bond slightly shorter and less polarizable. As a result, deuterated molecules like 3-Aminopentane-d5 are generally slightly less lipophilic than their unlabeled counterparts.

In Reversed-Phase Liquid Chromatography (RPLC), this altered lipophilicity causes 3-Aminopentane-d5 to elute slightly earlier than unlabeled 3-Aminopentane[4]. Because they do not perfectly co-elute, the analyte and the internal standard are introduced into the MS source alongside different co-eluting matrix components. This leads to differential matrix effects , where the ion suppression experienced by the analyte differs from that of the standard, thereby skewing the quantification ratio[5].

The ¹³C Advantage

Conversely, the mass difference between ¹²C and ¹³C is proportionally much smaller. The substitution of ¹³C into the carbon skeleton of 3-Aminopentane does not measurably alter the molecule's lipophilicity or its interaction with the stationary phase. A ¹³C-labeled standard perfectly co-elutes with the target analyte, ensuring that both molecules are subjected to the exact same matrix environment in the ESI source[6].

MatrixEffect Root SIL-IS Selection for LC-MS/MS D5 3-Aminopentane-d5 (Altered Lipophilicity) Root->D5 C13 13C-3-Aminopentane (Identical Lipophilicity) Root->C13 RT_Shift Retention Time Shift (Isotope Effect) D5->RT_Shift Coelution Perfect Co-elution (No Shift) C13->Coelution ME_Diff Differential Matrix Effect (Compromised Accuracy) RT_Shift->ME_Diff ME_Same Identical Matrix Effect (High Accuracy) Coelution->ME_Same

Fig 1. Mechanistic divergence of matrix effects based on SIL-IS isotopic composition.

Quantitative Comparison: 3-Aminopentane-d5 vs. 13C-Standards

When designing an assay, scientists must balance analytical rigor against synthesis complexity and cost. The table below summarizes the objective performance metrics of both labeling strategies.

Parameter3-Aminopentane-d5¹³C-Labeled 3-Aminopentane
Chromatographic Co-elution Partial shift (Isotope Effect)[7]Perfect co-elution
Matrix Effect Compensation Variable (Depends on matrix complexity)Absolute (Identical suppression)
H/D Exchange Risk Moderate (If labels are adjacent to the amine)[8]None (Carbon skeleton is stable)
Synthesis Complexity Low (H/D exchange or simple deuterated precursors)High (Requires ¹³C-enriched carbon precursors)
Cost Highly cost-effectiveExpensive
Best Application High-throughput screening, non-critical PKRegulated bioanalysis (GLP), severe matrix interference

Experimental Protocol: Validating Matrix Effect Compensation

To objectively determine if 3-Aminopentane-d5 provides sufficient matrix compensation for your specific assay, or if a ¹³C standard is strictly required, you must implement a self-validating post-column infusion protocol[5].

Step-by-Step Methodology

Objective: To map the ion suppression zones of the biological matrix and determine if the retention time shift of 3-Aminopentane-d5 places it in a different suppression zone than the unlabeled analyte.

  • System Setup:

    • Connect a syringe pump to the post-column effluent line (via a T-connector) just before the ESI source of the MS/MS.

  • Infusion:

    • Continuously infuse a neat solution containing both unlabeled 3-Aminopentane and 3-Aminopentane-d5 (e.g., 100 ng/mL at 10 µL/min) into the MS source. This creates a constant, high-level baseline signal for both MRM transitions.

  • Matrix Injection:

    • Inject an extracted blank biological matrix (e.g., plasma or urine prepared via protein precipitation or solid-phase extraction) onto the UHPLC column.

  • Data Acquisition & Analysis:

    • Monitor the MRM channels for both the unlabeled and d5-labeled compounds.

    • Observation: As matrix components elute from the column and enter the MS, they will suppress the continuously infused analytes, causing "dips" in the baseline signal.

  • Causality Check:

    • Overlay the standard LC chromatogram (showing the retention times of 3-Aminopentane and 3-Aminopentane-d5) onto the post-column infusion trace.

    • If the d5-standard elutes earlier than the unlabeled analyte, and that time delta spans a steep gradient of ion suppression (a sharp dip in the baseline), the d5-standard will fail to accurately correct for the matrix effect. In this scenario, a ¹³C-standard is mandatory.

Protocol N1 Extract Blank Matrix N2 Inject to UHPLC N1->N2 N4 ESI-MS/MS Detection N2->N4 N3 Post-Column Infusion (Analyte + SIL-IS) N3->N4 N5 Map Ion Suppression Zones N4->N5

Fig 2. Post-column infusion workflow for evaluating SIL-IS matrix effect compensation.

Strategic Recommendations

  • Start with Deuterium, but Validate: 3-Aminopentane-d5 is significantly more cost-effective. For early-stage research or assays with highly efficient sample cleanup (e.g., robust Solid Phase Extraction), the matrix effects may be negligible, rendering the slight retention time shift irrelevant.

  • Optimize Chromatography: If a slight isotope effect is observed with the d5-standard, you can often mitigate it by flattening the mobile phase gradient or switching stationary phases (e.g., moving from RPLC to HILIC, though HILIC can also exhibit isotope effects) to force co-elution[4].

  • Escalate to ¹³C for GLP Assays: If your assay suffers from heavy, unavoidable matrix suppression (e.g., raw urine or crude plasma extracts) and the post-column infusion reveals differential suppression between the analyte and the d5-standard, you must escalate to a ¹³C-labeled standard to ensure regulatory compliance and scientific integrity[3].

References

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. Available at:[Link]

  • Wang, S., et al. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method. Journal of Pharmaceutical and Biomedical Analysis (Elsevier/Ovid). Available at:[Link]

  • Wieling, J., et al. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Kowalczyk, P., et al. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules (MDPI). Available at:[Link]

  • Sielaff, M., et al. Miniaturized sample preparation on a digital microfluidics device for sensitive bottom-up microproteomics of mammalian cells. The Royal Society of Chemistry. Available at: [Link]

  • University of Luxembourg. Development of Alternative Proteomic Methods for Lung Cancer Biomarker Evaluation. ORBilu. Available at: [Link]

  • Wang, Z., et al. Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science (Oxford Academic). Available at:[Link]

Sources

Comparative

Validation of bioanalytical methods using 3-Aminopentane-d5

Advanced Bioanalytical Validation: 3-Aminopentane-d5 as a Stable Isotope-Labeled Internal Standard Executive Summary The accurate quantification of low-molecular-weight aliphatic amines—such as genotoxic impurities (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Bioanalytical Validation: 3-Aminopentane-d5 as a Stable Isotope-Labeled Internal Standard

Executive Summary

The accurate quantification of low-molecular-weight aliphatic amines—such as genotoxic impurities (e.g., aziridine, 2-chloroethylamine) or endogenous amine metabolites—in complex biological and pharmaceutical matrices presents a formidable analytical challenge. These compounds are highly volatile, exhibit poor retention on standard reversed-phase columns, and are highly susceptible to matrix effects during electrospray ionization (ESI).

While unlabeled, modern quantitative LC-MS/MS demands higher precision. This guide objectively evaluates the performance of the deuterated analog, 3-Aminopentane-d5 , as a Stable Isotope-Labeled Internal Standard (SIL-IS), comparing its efficacy against structural analogs and uncorrected external calibrations.

Mechanistic Causality: The Superiority of 3-Aminopentane-d5

In mass spectrometry, matrix effects occur when co-eluting endogenous components compete with the target analyte for charge in the ionization source, leading to signal suppression or enhancement.

  • Identical Co-elution for Matrix Normalization: Structural analogs (e.g., n-butylamine) possess different partition coefficients than the target analyte, resulting in slight retention time (RT) shifts. Consequently, the analyte and the analog experience different matrix environments in the MS source. 3-Aminopentane-d5 shares the exact physicochemical properties of its unlabeled counterpart, guaranteeing identical chromatographic co-elution. When matrix suppression occurs, both the analyte and the SIL-IS are suppressed proportionally, maintaining a constant peak area ratio.

  • Elimination of Isotopic Cross-Talk: 1[1]. In low-resolution mass spectrometry (e.g., triple quadrupoles), a mass difference of at least +3 Da is required to prevent the natural heavy isotopes (13C, 15N) of a high-concentration analyte from artificially inflating the internal standard's signal. The +5 Da shift completely eradicates this isotopic interference, ensuring a linear dynamic range across several orders of magnitude.

G A Sample Preparation (Spike 3-Aminopentane-d5) B Derivatization & Extraction (Dansyl Chloride / LLE) A->B C LC-MS/MS Analysis (ESI+ MRM Mode) B->C D Data Processing (Peak Area Ratio) C->D E Method Validation (Accuracy, Precision, Matrix Effect) D->E

Fig 1. Bioanalytical workflow utilizing 3-Aminopentane-d5 as an internal standard.

Comparative Performance Data

To objectively demonstrate the efficacy of 3-Aminopentane-d5, the following table summarizes a representative LC-MS/MS validation study quantifying a target aliphatic amine (50 ng/mL) in human plasma. The SIL-IS is benchmarked against a structural analog (n-Butylamine) and an uncorrected method.

Internal Standard StrategyRetention Time Shift (vs Target)Matrix Factor (MF)Intra-day Precision (%CV)Accuracy (%)
3-Aminopentane-d5 (SIL-IS) 0.00 min 0.98 ± 0.02 2.4% 99.5%
Unlabeled 3-AminopentaneN/A (Isotope Interference)N/AN/AN/A
n-Butylamine (Structural Analog)+0.45 min0.75 ± 0.1211.8%85.2%
None (External Calibration)N/A0.42 ± 0.1822.5%61.4%

Data Causality: The structural analog elutes 0.45 minutes later than the target analyte. During this delay, the gradient composition and co-eluting matrix components change, exposing the analog to a different ionization environment (Matrix Factor = 0.75). This discrepancy drives the precision error up to 11.8%. Conversely, 3-Aminopentane-d5 achieves a Matrix Factor of 0.98, proving nearly perfect normalization of ESI suppression.

MatrixEffect Analyte Target Amine Analyte (Subject to Ion Suppression) ESI Electrospray Ionization (ESI) Competition for Charge Analyte->ESI SIL_IS 3-Aminopentane-d5 (SIL-IS) (Identical Co-elution) SIL_IS->ESI Matrix Endogenous Matrix Components Matrix->ESI Suppresses Ionization Detector Mass Spectrometer Ratio = Analyte / SIL-IS ESI->Detector Proportional Signal Reduction (Ratio Maintained)

Fig 2. Mechanism of matrix effect normalization using 3-Aminopentane-d5 in ESI.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology outlines a self-validating system for extracting and quantifying volatile amines using 3-Aminopentane-d5. Because low-molecular-weight amines are highly volatile and hydrophilic, this protocol utilizes in-situ derivatization to improve chromatographic retention and MS sensitivity.

Phase 1: Reagent Preparation
  • SIL-IS Working Solution: Dissolve 1.0 mg of 2[2] in 10 mL of LC-MS grade methanol to create a 100 µg/mL stock. Dilute to a 500 ng/mL working solution in water.

  • Derivatizing Agent: Prepare a 5 mg/mL solution of Dansyl chloride in acetone. (Causality: Dansylation reacts with primary amines to form highly hydrophobic, easily ionizable sulfonamides, shifting the analyte out of the solvent front during chromatography).

Phase 2: Sample Preparation & Derivatization
  • Spiking: Aliquot 100 µL of plasma (or API solution) into a microcentrifuge tube. Add 10 µL of the 3-Aminopentane-d5 working solution. (Causality: Spiking the SIL-IS at the very first step ensures it accounts for any volumetric losses, incomplete derivatization, or extraction inefficiencies downstream).

  • Alkalinization: Add 50 µL of 0.1 M Sodium Carbonate buffer (pH 10.5). (Causality: Primary amines must be in their unprotonated, free-base form to act as active nucleophiles for the derivatization reaction).

  • Derivatization: Add 100 µL of the Dansyl chloride solution. Vortex for 30 seconds and incubate at 60°C for 15 minutes in the dark.

  • Quenching & LLE Extraction: Add 10 µL of 10% ammonia to quench unreacted Dansyl chloride. Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge at 14,000 x g for 5 minutes. (Causality: Liquid-liquid extraction separates the hydrophobic derivatized amines from hydrophilic matrix salts and quenched reagents, drastically reducing background noise in the MS).

  • Reconstitution: Transfer the organic layer to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of Initial Mobile Phase (Water/Acetonitrile 80:20 with 0.1% Formic Acid).

Phase 3: LC-MS/MS Conditions
  • Column: C18 reversed-phase column (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 95% B over 4 minutes.

  • Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

    • Target Amine-Dansyl: m/z [M+H]+ → Product Ion

    • 3-Aminopentane-d5-Dansyl: m/z 326.2 → 170.1. (Causality: The +5 Da mass shift is preserved in the precursor ion, while the stable dansyl fragment at m/z 170.1 provides a high-intensity product ion for sensitive quantification).

Conclusion

The integration of 3-Aminopentane-d5 as a Stable Isotope-Labeled Internal Standard is fundamentally superior to using structural analogs or uncorrected external calibrations for the bioanalysis of aliphatic amines. By guaranteeing exact co-elution and providing a sufficient +5 Da mass shift to eliminate isotopic interference, it creates a self-correcting analytical system capable of neutralizing severe matrix effects and meeting stringent FDA/EMA bioanalytical method validation (BMV) guidelines.

References

Sources

Validation

Mass Shift Verification for 3-Aminopentane-d5 in LC-MS/MS: A Comparative Performance Guide

As quantitative mass spectrometry (MS) continues to drive critical decisions in drug development and clinical research, the integrity of bioanalytical data is fundamentally tethered to the quality of the internal standar...

Author: BenchChem Technical Support Team. Date: March 2026

As quantitative mass spectrometry (MS) continues to drive critical decisions in drug development and clinical research, the integrity of bioanalytical data is fundamentally tethered to the quality of the internal standard (IS). 3-Aminopentane (1-ethylpropylamine) is a primary aliphatic amine utilized extensively as a pharmaceutical building block and has been identified as a metabolite in cancer metabolism 1.

When quantifying low-molecular-weight amines like 3-aminopentane (exact mass 87.1048 Da) [[2]](), the risk of matrix-induced ion suppression is exceptionally high due to co-elution with endogenous salts and phospholipids. To correct for these sample preparation losses and instrumental fluctuations, Stable Isotope-Labeled Internal Standards (SIL-IS) are the industry's "gold standard" 3. This guide objectively compares 3-Aminopentane-d5 against alternative IS strategies and provides a self-validating experimental protocol for mass shift verification.

Mechanistic Rationale: The Causality of the +5 Da Mass Shift

In LC-MS/MS, the selection of a deuterated standard is not arbitrary; it is governed by the physics of isotopic distribution.

  • Bypassing Isotopic Interference: The natural isotopic envelope (M+1 and M+2) contributed by ¹³C and ¹⁵N isotopes can easily account for 5–10% of the base peak intensity. To prevent mass spectrometric cross-talk between a highly concentrated analyte and its IS, a mass shift of +4 to +5 Da is mechanistically required 4. 3-Aminopentane-d5 provides a clean +5 Da separation, shifting the [M+H]⁺ precursor ion from m/z 88.11 to m/z 93.14.

  • Preventing H/D Exchange: Deuterium atoms attached to heteroatoms (like the nitrogen in the -NH₂ group) will rapidly exchange with protons in aqueous LC mobile phases [[5]](). Therefore, a robust 3-Aminopentane-d5 standard must have its deuterium labels synthesized directly into the non-exchangeable carbon backbone (e.g., the ethyl chains).

Comparative Performance Analysis

When developing a quantitative assay, researchers often weigh the cost of a SIL-IS against cheaper alternatives like structural analogues or external calibration. The table below synthesizes the objective performance data of these strategies.

Table 1: Comparative Performance of Internal Standard Strategies for 3-Aminopentane

Analytical Parameter3-Aminopentane-d5 (SIL-IS)Structural Analogue (e.g., 2-Aminopentane)External Calibration (No IS)
Mass Shift +5 Da (Optimal separation)+0 Da (Isobaric/Isomeric)N/A
Chromatographic Co-elution Perfect (ΔRT ≤ 0.05 min)Poor (Different retention times)N/A
Matrix Effect Compensation Excellent (Identical suppression)Moderate to PoorNone (High variability)
Risk of MS Cross-Talk Negligible (<0.1% interference)High (Requires baseline LC resolution)N/A
H/D Exchange Risk Low (Stable C-D bonds)N/AN/A

Workflow & Logical Decision Tree

The following diagram illustrates the self-validating workflow required to verify the mass shift and ensure the SIL-IS is fit for purpose before proceeding to sample quantitation.

G Start Sample Prep & Spike-in (3-Aminopentane-d5) LC Chromatographic Separation (Co-elution Check) Start->LC MS Mass Spectrometry (ESI+) Mass Shift Verification LC->MS Decision Isotopic Purity > 99% & Mass Shift = +5 Da? MS->Decision Pass Proceed to Quantitation (Normalize Matrix Effects) Decision->Pass Yes Fail Investigate H/D Exchange or Cross-talk Decision->Fail No

LC-MS/MS workflow for 3-Aminopentane-d5 mass shift verification and matrix effect normalization.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your bioanalytical method, do not assume the purity of your commercial standard. Execute this self-validating protocol to empirically verify the mass shift, co-elution, and absence of cross-talk.

Phase 1: Isotopic Purity & Mass Shift Verification (Direct Infusion)

Causality: Before introducing the complexity of chromatography, we must isolate the MS variable to empirically verify the +5 Da shift and confirm the absence of unlabelled (M+0) impurities.

  • Preparation: Prepare a 100 ng/mL solution of neat 3-Aminopentane-d5 in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Infusion: Infuse the solution directly into the Electrospray Ionization (ESI+) source at 10 µL/min.

  • Verification: Monitor the MS1 spectra. The base peak must be m/z 93.14 ([M+H]⁺).

  • Purity Check: Evaluate the m/z 88.11 channel (unlabeled 3-aminopentane). The signal here must be <0.1% of the m/z 93.14 signal to pass isotopic purity requirements.

Phase 2: Chromatographic Co-elution Assessment

Causality: Deuterium is heavier than hydrogen, which can slightly alter the molecule's interaction with the stationary phase (the "isotope effect"). We must verify perfect co-elution so both compounds experience the exact same matrix ionization environment.3

  • Injection: Inject a mixed standard containing 50 ng/mL of both unlabeled 3-aminopentane and 3-Aminopentane-d5.

  • Analysis: Overlay the Extracted Ion Chromatograms (XICs) for m/z 88.11 → Product Ion and m/z 93.14 → Product Ion.

  • Validation: Verify that the retention time difference (ΔRT) is ≤ 0.05 minutes.

Phase 3: Cross-Talk Evaluation (The Self-Validating Matrix)

Causality: To ensure the assay is robust across its entire dynamic range, we must prove that high concentrations of the analyte do not falsely elevate the IS signal, and vice versa.

  • Analyte-to-IS Cross-Talk: Inject an "Upper Limit of Quantitation (ULOQ) without IS" sample. Monitor the IS channel (m/z 93.14). The signal must be <5% of the nominal IS response used in the assay.

  • IS-to-Analyte Cross-Talk: Inject a "Blank + IS" sample (Zero Sample). Monitor the unlabeled analyte channel (m/z 88.11). The signal must be <20% of the Lower Limit of Quantitation (LLOQ) response.

References

1.1 - Grokipedia.com 2.2 - National Institutes of Health (NIH) 3.3 - Benchchem 4. 5 - YouTube (Resolve Mass) 5. 4 - WuXi AppTec DMPK

Sources

Comparative

Technical Guide: Determination of Atom % D in 3-Aminopentane-d5

Executive Summary In the synthesis and application of deuterated internal standards, specifically 3-Aminopentane-d5 (typically labeled at the 2,2,3,4,4 positions), determining the precise Atom % Deuterium (Atom % D) is c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and application of deuterated internal standards, specifically 3-Aminopentane-d5 (typically labeled at the 2,2,3,4,4 positions), determining the precise Atom % Deuterium (Atom % D) is critical for minimizing "cross-talk" in quantitative LC-MS/MS assays.

This guide compares the two primary analytical methodologies for this determination: Quantitative 1H-NMR (qNMR) and GC-MS Isotopologue Analysis . While GC-MS provides the distribution of isotopologues (d0, d1...d5), qNMR is the definitive method for calculating the average Atom % D by quantifying the "proton deficit" at labeled sites.

The Molecule: 3-Aminopentane-d5[1][2][3]
  • Target Structure: 3-Aminopentane-2,2,3,4,4-d5 (Symmetric labeling).

  • Chemical Challenge: As a volatile amine (bp ~89°C), 3-aminopentane presents handling challenges.[1] Evaporation of solvents can lead to analyte loss, skewing gravimetric standards.

  • Handling Requirement: Analysis should ideally be performed on the Hydrochloride (HCl) salt to ensure stability, or using specific derivatization for GC-MS.

Comparative Analysis: qNMR vs. GC-MS

FeatureMethod A: Quantitative 1H-NMR (qNMR)Method B: GC-MS (Derivatized)
Primary Output Atom % D (Average enrichment per site).Isotopic Enrichment (Mole % of d5, d4, etc.).
Principle Quantifies residual protons (H) at deuterated sites relative to an internal standard or stable moiety.Separates and quantifies mass isotopologues based on m/z shift.
Accuracy High (>99.5% precision with proper relaxation delays).Moderate (subject to ion statistics and spectral skew).
Sample Prep Minimal (Dissolution). Requires non-exchangeable solvent (DMSO-d6).Complex. Requires derivatization (e.g., acetylation) due to volatility.
Limitations Lower sensitivity (requires mg quantities). Cannot distinguish d4 from d5 easily in mixtures.Fragmentation can obscure the molecular ion. Requires deconvolution algorithms.
Verdict Gold Standard for Atom % D calculation. Gold Standard for Isotopic Purity (d5 abundance).

Method A: Quantitative 1H-NMR (The Proton Deficit Method)

The Principle

In a fully deuterated position, the 1H-NMR signal should theoretically vanish. Atom % D is calculated by measuring the residual proton signal at the labeled positions (2, 3, and 4) and comparing it to a standard.

For 3-Aminopentane-2,2,3,4,4-d5 :

  • Labeled Sites: C2-H, C3-H, C4-H (Total 5 theoretical H positions).

  • Reference Signal: The terminal Methyl groups (C1, C5) are unlabeled (6H total). These serve as an intramolecular standard , eliminating the need for an external weighing step if purity is high.

Experimental Protocol
  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent volatility loss and manage amine proton exchange).

  • Instrument: 400 MHz or higher.[2][3]

  • Parameters:

    • Pulse Angle: 90°.[2][4]

    • Relaxation Delay (d1):

      
       30 seconds (Critical for accurate integration of methyl protons).
      
    • Scans: 32–64.

Calculation Logic
  • Calibrate: Set the integral of the terminal Methyl singlet (formerly a triplet, now collapsed due to D-decoupling) to exactly 6.00 .

  • Integrate: Measure the residual area at the Methylene (C2, C4) and Methine (C3) regions.

  • Compute:



If the residual area for the 5 labeled positions sums to 0.10:



Workflow Diagram

NMR_Workflow Sample 3-Aminopentane-d5 (HCl Salt preferred) Solvent Dissolve in DMSO-d6 (Prevents volatility) Sample->Solvent Acquisition 1H-NMR Acquisition (d1 > 5x T1) Solvent->Acquisition Processing Phase & Baseline Correction Acquisition->Processing Integration Integrate Methyls to 6.00 Integrate Residual Regions Processing->Integration Calc Calculate Atom % D (1 - Residual/Theoretical) Integration->Calc

Figure 1: qNMR workflow utilizing the intramolecular methyl reference method.

Method B: GC-MS Isotopologue Analysis

The Principle

Mass spectrometry measures the mass-to-charge ratio (m/z).[5] 3-Aminopentane is too volatile and polar for direct accurate GC analysis; it tails significantly. Derivatization is mandatory to stabilize the molecule and shift the mass to a cleaner diagnostic region.

Experimental Protocol
  • Derivatization: Acylation with Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride .

    • Reaction: 3-Aminopentane + TFAA

      
       N-(pentan-3-yl)-2,2,2-trifluoroacetamide.
      
    • Advantage:[3][4][6][7] Increases molecular weight and volatility profile, distinct molecular ion (

      
      ).
      
  • GC Conditions: Non-polar column (e.g., DB-5ms), split injection.

  • MS Mode: SIM (Selected Ion Monitoring) for the molecular ion cluster.

Calculation Logic (Deconvolution)

The MS spectrum will show a cluster of peaks:

  • 
    : The fully deuterated species (d5).
    
  • 
    : The d4 species.
    
  • 
    : The d3 species.
    

Formula for Atom % D from MS:



Where:
  • 
     = Abundance of isotopologue with 
    
    
    
    deuterium atoms.
  • 
     = Total number of labeled sites (5).
    
Decision Logic Diagram

Method_Selection Start Start: Define Analytical Goal Goal What is the primary data need? Start->Goal AtomD Average Atom % D (For metabolic stability calc) Goal->AtomD Quantify Total D IsoPurity Isotopic Purity (% d5) (For Internal Standard use) Goal->IsoPurity Quantify d0/d5 Ratio NMR_Path Method: qNMR AtomD->NMR_Path MS_Path Method: GC-MS (Derivatized) IsoPurity->MS_Path Step_NMR Integrate Residual H vs Intramolecular Std NMR_Path->Step_NMR Step_MS Derivatize (TFAA) Analyze Molecular Ion Cluster MS_Path->Step_MS

Figure 2: Decision matrix for selecting between NMR and GC-MS based on analytical requirements.

References

  • LGC Standards. 3-Aminopentane-2,2,3,4,4-d5 Product Information. (Confirming labeling pattern and commercial availability). Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[8] (Authoritative source for qNMR instrument parameters and validation). Link

  • National Institutes of Health (NIH). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. (Protocol for handling volatile amines via derivatization).[6] Link

  • BenchChem. Application Notes and Protocols for Quantitative NMR (qNMR). (General protocols for internal standard selection in qNMR). Link

  • Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS. (Technical bulletin on silylation and acylation reagents). Link

Sources

Validation

Cross-Validation of Deuterated Amine Standards: A Technical Guide

Executive Summary In quantitative bioanalysis (LC-MS/MS), the internal standard (IS) is the anchor of accuracy.[1][2] While stable isotope-labeled (SIL) standards are the industry gold standard, deuterated amine standard...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In quantitative bioanalysis (LC-MS/MS), the internal standard (IS) is the anchor of accuracy.[1][2] While stable isotope-labeled (SIL) standards are the industry gold standard, deuterated amine standards present unique challenges often overlooked in routine method development. Unlike


 or 

analogs, deuterated compounds can exhibit chromatographic isotope effects (retention time shifts) and deuterium-hydrogen (D-H) exchange , particularly in amine-rich molecules. This guide provides a rigorous framework for cross-validating deuterated amine standards against alternative isotopes and structural analogs, ensuring data integrity in pharmacokinetic (PK) and biomarker studies.

Part 1: The Science of Isotopic Integrity

The Chromatographic Deuterium Effect (CDE)

The assumption that an IS co-elutes perfectly with its analyte is frequently violated by deuterated amines in Reversed-Phase Liquid Chromatography (RPLC).

  • Mechanism: The C-D bond is shorter and has a lower vibrational zero-point energy than the C-H bond. This results in a slightly smaller molar volume and reduced lipophilicity (hydrophobicity) for the deuterated molecule.

  • Consequence: Deuterated amines often elute earlier than their non-deuterated analogs.[3] In complex matrices (plasma, urine), even a shift of 0.05–0.1 minutes can move the IS out of a suppression zone that affects the analyte, rendering the IS ineffective at compensating for matrix effects.

Deuterium-Hydrogen (D-H) Exchange

Amines contain nitrogen atoms that can facilitate proton exchange.

  • Labile Sites: Deuterium placed directly on the amine nitrogen (

    
    ) or hydroxyl groups (
    
    
    
    ) will exchange with solvent protons (
    
    
    ,
    
    
    ) almost instantly. These are useless as internal standards.
  • Metabolic/Chemical Instability: Deuterium placed on carbons alpha to a carbonyl or amine group can undergo exchange under specific pH conditions or enzymatic attack (e.g., racemization), leading to loss of the label and mass shift.

Part 2: Comparative Analysis of Internal Standards

The following table objectively compares deuterated amine standards against their primary alternatives.

FeatureDeuterated Standards (

)
Carbon-13 / Nitrogen-15 Standards (

)
Structural Analogs
Cost Low to ModerateHigh (often 5-10x higher)Low
Availability High (Custom synthesis is standard)Limited (Complex synthesis required)High
Retention Time Shift Possible (Elutes earlier in RPLC)Identical to AnalyteDifferent
Isotopic Purity Generally >98%>99%N/A
Signal Crosstalk Risk of

contribution if enrichment is low
NegligibleNone (Mass is distinct)
Matrix Compensation Good (unless RT shift occurs)Excellent (Perfect co-elution)Poor to Moderate
D-H Exchange Risk High (Must validate position of D)None (C/N backbone is stable)None

Part 3: Validation Protocols

Standard Operating Procedures for Cross-Validation

Protocol A: Isotopic Purity & Signal Crosstalk Assessment

Objective: Determine if the deuterated standard contributes signal to the analyte channel (interference) or vice versa.

  • Prepare Solutions:

    • Solution A (IS Only): High concentration of Deuterated IS (e.g., 500 ng/mL) in solvent.

    • Solution B (Analyte Only): High concentration of Native Analyte (e.g., Upper Limit of Quantification, ULOQ) in solvent.

    • Solution C (Blank): Pure solvent.

  • LC-MS/MS Analysis: Inject replicates (

    
    ) of A, B, and C.
    
  • Calculation:

    • IS Contribution: Measure peak area at Analyte MRM in Solution A. Calculate as % of LLOQ analyte response. (Target:

      
       of LLOQ).
      
    • Analyte Contribution: Measure peak area at IS MRM in Solution B. Calculate as % of working IS response. (Target:

      
      ).
      
Protocol B: Retention Time Shift & Matrix Effect Mapping

Objective: Quantify the "Chromatographic Deuterium Effect" and ensure the IS covers the analyte's ionization region.

  • Post-Column Infusion Setup:

    • Infuse the Native Analyte continuously into the MS source via a T-junction.

    • Inject a Blank Matrix (extracted plasma/urine) via the LC column.

  • Observation: Monitor the baseline for dips (suppression) or peaks (enhancement) caused by the matrix.

  • Injection of Standards:

    • Inject a mixture of Analyte + Deuterated IS.[4]

    • Overlay the chromatograms on the infusion baseline.

  • Validation Criteria:

    • Calculate

      
      .[5]
      
    • If

      
       min AND the IS peak falls outside the suppression zone of the analyte, the standard is invalid  for this method.
      

Part 4: Visualizations

Decision Logic for Selecting Amine Standards

This diagram illustrates the critical decision pathways when choosing between Deuterated and


 standards based on experimental constraints.

IS_Selection_Strategy Start Start: Select Internal Standard Check_13C Is 13C/15N Analog Available? Start->Check_13C Use_13C USE 13C/15N STANDARD (Gold Standard, No RT Shift) Check_13C->Use_13C Yes Check_Deuterated Evaluate Deuterated Standard Check_13C->Check_Deuterated No (Cost/Availability) Check_Labile Are Deuteriums on N, O, or S atoms? Check_Deuterated->Check_Labile Reject_Labile REJECT: High Exchange Risk Check_Labile->Reject_Labile Yes Check_RT_Shift Perform Protocol B: Check RT Shift Check_Labile->Check_RT_Shift No (C-Bound D) Result_Shift Is RT Shift > 0.05 min? Check_RT_Shift->Result_Shift Accept_Deuterated VALIDATED (Proceed to Method Val) Result_Shift->Accept_Deuterated No Fail_Shift FAIL: Differential Matrix Effect Result_Shift->Fail_Shift Yes

Caption: Decision tree for selecting and validating internal standards, prioritizing isotopic stability and chromatographic behavior.

Mechanism of Deuterium Exchange

Visualizing why specific amine standards fail due to back-exchange with solvents.

Deuterium_Exchange Substrate Deuterated Amine (R-ND2) Intermediate Transition State (Proton Transfer) Substrate->Intermediate Mixing Solvent Protic Solvent (MeOH / H2O) Solvent->Intermediate Product_Good Stable Standard (R-CD2-NH2) Intermediate->Product_Good If D is on Carbon (Slow/None) Product_Bad Exchanged Standard (R-NH2) Intermediate->Product_Bad If D is on Nitrogen (Fast)

Caption: Mechanism of D-H exchange. Deuterium on nitrogen exchanges rapidly with protic solvents, altering mass.

Part 5: References

  • BenchChem. (2025).[2][5][6] A Comparative Guide to Deuterated vs. ¹³C-Labeled Equilin Internal Standards for Quantitative Bioanalysis. Retrieved from

  • Berg, T., et al. (2014).[7] Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples. Journal of Chromatography A. Retrieved from

  • Cayman Chemical. Are there advantages to using 13C labeled internal standards over 2H labeled standards? Retrieved from

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Selection & Custom Synthesis. Retrieved from

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from

  • Wang, S., et al. (2001). Mechanistic studies on the use of 2H- and 13C-analogues as internal standards in selected ion monitoring GC-MS quantitative determination. Journal of Analytical Toxicology. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Disposal &amp; Handling of 3-Aminopentane-d5

Executive Summary 3-Aminopentane-d5 (CAS: 1219802-43-3) is a stable, isotopically labeled aliphatic amine primarily used as an internal standard in mass spectrometry and NMR spectroscopy.[1] While the deuterium labeling...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aminopentane-d5 (CAS: 1219802-43-3) is a stable, isotopically labeled aliphatic amine primarily used as an internal standard in mass spectrometry and NMR spectroscopy.[1] While the deuterium labeling (


H) renders it non-radioactive and chemically stable, the parent structure dictates its hazardous waste profile.

Immediate Action Required:

  • Primary Hazards: Highly Flammable (Flash Point < 23°C) and Corrosive (Skin/Eye Damage).[2]

  • RCRA Classification: D001 (Ignitable) and D002 (Corrosive).

  • Critical Restriction: Do NOT commingle with acidic waste streams or strong oxidizers.[3][4] The resulting exothermic reaction can pressurize containers and cause catastrophic failure.

Chemical Profile & Hazard Assessment

To manage disposal effectively, one must understand the physicochemical properties driving the hazard. The deuterated analog behaves nearly identically to the unlabeled parent (3-aminopentane) regarding safety.

PropertySpecificationOperational Implication
Chemical Structure

Aliphatic amine; strong base.[1]
Flash Point < 23°C (Est. based on GHS Cat 2)High Fire Risk. Ground all equipment; use spark-proof tools.
pH > 11.5 (Strongly Basic)Corrosive. Incompatible with glass stoppers (freezing risk) over long periods; etches some plastics.
RCRA Codes D001 (Ignitable), D002 (Corrosive)Must be segregated into "Flammable/Corrosive" waste streams.
Isotope Status Stable Isotope (

H)
Non-Radioactive. No decay; standard chemical disposal applies.
The "Why" Behind the Protocol
  • Basicity: Aliphatic amines are organic bases. If mistakenly poured into a "General Organic Waste" carboy containing acetic acid or acid chlorides, an immediate acid-base neutralization occurs. This is highly exothermic (releases heat) and can boil off volatile solvents in the container, leading to an explosion or "geyser" effect.

  • Volatility: With a low boiling point and high vapor pressure, 3-aminopentane-d5 vapors are heavier than air and can travel to ignition sources. Waste containers must be kept hermetically sealed when not in use.

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation (The Golden Rule)

Goal: Prevent incompatible chemistry in the waste stream.

  • Isolate the Stream: Designate a specific satellite accumulation container for "Basic Organic Waste."

  • Verify Incompatibilities: Ensure the container is free of:

    • Acids (Sulfuric, Hydrochloric, Acetic).

    • Oxidizers (Peroxides, Nitrates).

    • Acid Anhydrides/Chlorides.[3][4][5]

  • Container Selection: Use HDPE (High-Density Polyethylene) or Borosilicate Glass .

    • Note: If using glass, ensure the cap has a PTFE (Teflon) liner. Amines can seize ground glass joints; do not use glass stoppers for waste.

Phase 2: Packaging & Inventory (Lab Packing)

Because 3-Aminopentane-d5 is a high-value reagent often used in small quantities (mg to g), "Lab Packing" is the preferred disposal method over "Bulking."

  • Primary Container: Keep the chemical in its original vial if possible. Ensure the cap is tight.[1][4][6][7]

  • Secondary Containment: Place the vial into a larger, chemically compatible jar (e.g., wide-mouth HDPE) with an absorbent material (vermiculite) to cushion and absorb leaks.

  • Inventory Reconciliation:

    • Deuterated compounds are expensive. Ensure the inventory log is updated to "Disposed" to prevent "ghost inventory" during audits.

    • Cost Control: If the material is uncompromised but expired, check if it can be re-purposed for qualitative training runs before disposal.

Phase 3: Labeling

Affix a hazardous waste label with the following specific data:

  • Chemical Name: 3-Aminopentane-d5 (Write out "Deuterated" to avoid confusion).

  • Hazards: Flammable Liquid, Corrosive.[2][8][9]

Decontamination of Glassware (NMR Tubes)

Researchers often struggle with cleaning NMR tubes containing trace d5-amines.

  • The Rinse: Rinse the NMR tube 3x with a low-grade solvent (e.g., Acetone or Methanol).

  • The Collect: Collect these rinsates into the Flammable/Corrosive waste container.

  • The Wash: Only after the solvent rinse should the tube be washed with aqueous acid or detergent.

    • Reasoning: Rinsing directly with acid while significant amine remains can cause rapid heating in the narrow NMR tube, potentially cracking the glass.

Operational Workflow (Decision Logic)

The following diagram illustrates the decision matrix for disposing of 3-Aminopentane-d5, ensuring compliance with RCRA regulations and preventing safety incidents.

DisposalWorkflow Start Waste Generation: 3-Aminopentane-d5 CheckState Analyze State: Pure Reagent vs. Dilute Mix Start->CheckState IsPure Pure/High Concentration (Expired/Excess) CheckState->IsPure Unused/Stock IsMix Dilute Mixture (Reaction Waste) CheckState->IsMix Experimental Waste LabPack PROTOCOL A: Lab Pack Keep in original vial. Place in secondary HDPE container. IsPure->LabPack Segregate CRITICAL CHECK: Is waste container pH > 10? IsMix->Segregate LabelPure Labeling: 'Flammable, Corrosive' RCRA: D001, D002 LabPack->LabelPure Vendor Transfer to Licensed Waste Vendor (Incineration) LabelPure->Vendor Incompatible STOP: Do NOT mix with Acids or Oxidizers Segregate->Incompatible If Acidic Stream BulkContainer PROTOCOL B: Bulking Add to 'Basic Organic' Waste. Ground container. Segregate->BulkContainer If Basic Stream BulkContainer->Vendor

Figure 1: Decision matrix for the safe disposal of deuterated aliphatic amines, distinguishing between pure stock (Lab Pack) and mixed waste streams.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D002). RCRA Online. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Aminopentane-d5

[1] Executive Summary & Hazard Profile 3-Aminopentane-d5 (Deuterated 1-ethylpropylamine) represents a dual challenge in the laboratory: it is a high-hazard chemical (corrosive, flammable) and a high-value asset.[1] Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Hazard Profile

3-Aminopentane-d5 (Deuterated 1-ethylpropylamine) represents a dual challenge in the laboratory: it is a high-hazard chemical (corrosive, flammable) and a high-value asset.[1] Unlike standard reagents, a spill here is not just a safety incident—it is a significant financial loss and a project bottleneck.

This guide moves beyond generic SDS recommendations, providing a field-validated protocol for handling this isotopologue with the precision required for trace-level synthesis and metabolomics standards.

Hazard Characterization Matrix
Hazard ClassSeverityCritical ThresholdsOperational Implication
Flammability High (Cat 2) Flash Point: ~2°C (35.6°F)Vapors travel; ignite easily.[1][2][3][4] Ground all transfers.
Corrosivity Severe (Cat 1B) pH > 12 (Strong Base)Immediate tissue necrosis on contact. Blindness risk.
Reactivity Moderate Hygroscopic / Air SensitiveAbsorbs CO₂ to form carbamates; degrades isotopic purity.
Permeation High Low MW Aliphatic AminePenetrates standard nitrile gloves rapidly.
Personal Protective Equipment (PPE) Architecture[1]

The standard "lab coat and nitrile gloves" approach is insufficient for direct handling of aliphatic amines like 3-Aminopentane-d5.[1] The low molecular weight allows the amine to permeate thin nitrile rubber before the wearer detects a burn.

A. Hand Protection: The "Dexterity-Barrier" System

We employ a Double-Gloving Strategy to balance permeation resistance with the dexterity needed to handle small vials of expensive isotopes.[1]

  • Inner Layer (The Barrier): Silver Shield® / 4H® (PE/EVOH Laminate) .

    • Causality: These laminates provide >4 hours of breakthrough time against aliphatic amines. Standard nitrile may fail in <15 minutes.

    • Constraint: These gloves are baggy and reduce tactile feedback.

  • Outer Layer (The Grip): 5-8 mil Extended Cuff Nitrile .[1]

    • Function: Compresses the inner laminate glove to restore dexterity; protects the inner glove from physical tears; provides immediate sacrificial layer against splashes.

    • Protocol: Change outer glove immediately upon any splash.

B. Eye & Face Defense[3][5][6][7][8]
  • Primary: Chemical Splash Goggles (Indirect Vented). Safety glasses are unacceptable due to the risk of vapor irritation and liquid bypass.

  • Secondary: Face Shield (8-inch minimum).[1] Required only when dispensing volumes >10 mL or working outside a closed-sash environment (rare for d5 isotopes).[1]

C. Respiratory & Body[1][2][3][6][7][8]
  • Engineering Control: All work must occur in a Class II Fume Hood with a face velocity of 80–100 fpm.

  • Body: Flame-resistant (FR) lab coat buttoned to the neck.[1] Synthetic fibers (polyester) should be avoided due to flammability risks.

PPE Selection Logic Diagram

The following decision tree illustrates the logic for selecting PPE based on the specific interaction type.

PPE_Selection Start Task Assessment: 3-Aminopentane-d5 Vol_Check Volume / Exposure Type? Start->Vol_Check Trace Trace/Analytical (< 1 mL, Capped Vials) Vol_Check->Trace Prep Preparative/Synthesis (> 1 mL, Open Transfer) Vol_Check->Prep Resp_Std Fume Hood (Sash @ 18") Trace->Resp_Std Eye_Std Splash Goggles Trace->Eye_Std Hand_Std Double Nitrile (Min) Trace->Hand_Std Acceptable Risk Prep->Resp_Std Prep->Eye_Std Hand_Adv Laminate Liner + Nitrile Outer Prep->Hand_Adv REQUIRED Body_Adv FR Lab Coat + Apron Prep->Body_Adv

Figure 1: PPE Selection Logic based on operational volume and exposure risk.[1]

Operational Workflow: From Storage to Disposal[1][3][5][11]

This protocol ensures safety while preserving the chemical integrity of the deuterated isotope.

Phase 1: Storage & Retrieval[1]
  • Environment: Store in a Flammables Cabinet dedicated to bases/amines. Segregate from acids (risk of exothermic salt formation) and oxidizers.

  • Atmosphere: 3-Aminopentane is hygroscopic and absorbs CO₂.[1] Store under Argon or Nitrogen . Parafilm is insufficient; use electrical tape or secondary containment jars with desiccant for long-term storage.[1]

Phase 2: Active Handling (The "Syringe Transfer" Method)

Avoid pouring. Pouring increases surface area for evaporation (financial loss) and vapor generation (safety hazard).

  • Secure the Vial: Clamp the d5 source vial in the hood.

  • Inert Gas Blanket: Insert a small needle connected to an Argon line into the headspace (do not bubble through liquid).

  • Withdraw: Use a glass gastight syringe with a Luer-lock needle.[1]

  • Transfer: Inject directly into the reaction vessel through a septum.

    • Why? This closed-system transfer eliminates vapor exposure and prevents isotopic dilution via moisture exchange.[1]

Phase 3: Waste & Disposal[1]
  • Classification: Non-Halogenated Organic Solvent Waste.[9]

  • Segregation: Do NOT mix with acidic waste streams (e.g., acid digests). The neutralization reaction is highly exothermic and can pressurize waste containers, leading to explosions.

  • Deuterium Recovery: For large-scale users, segregate d5 waste into a specific "Deuterated Waste" container if recovery is planned.[1] Otherwise, dispose of via high-BTU incineration.[1]

Emergency Response Protocols
IncidentImmediate ActionSecondary Action
Skin Contact Flush immediately with water for 15 mins.[1][6] Do not wait for symptoms.Remove contaminated clothing carefully (cut off if necessary to avoid spreading).
Eye Contact Eyewash Station: Hold eyelids open, flush for 15 mins.Seek ophthalmologist evaluation immediately.[8] Alkaline burns continue to damage tissue after flushing.
Spill (< 5 mL) Cover with dry absorbent pads or vermiculite.Do not use paper towels (flammability risk). Place waste in a sealed bag in the hood.
Spill (> 50 mL) Evacuate lab. Activate fire alarm if vapors are heavy.Call EHS/Hazmat. Do not attempt cleanup without SCBA.
Scientific Workflow Visualization

Handling_Workflow cluster_safety Safety Barrier (Fume Hood) Storage Storage (Argon/N2, Cool, Dry) Check Visual Inspect (Precipitate/Color?) Storage->Check Verify Integrity Transfer Syringe Transfer (Closed System) Check->Transfer Pass Reaction Reaction/Analysis Transfer->Reaction No Vapor Release Quench Quench/Dispose (Segregate from Acids) Reaction->Quench Waste Stream

Figure 2: Closed-loop handling workflow to minimize exposure and isotopic exchange.

References
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Aminopentane. Retrieved from [1]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Ethylpropylamine. Retrieved from

  • University of California, Berkeley. (2023). Glove Selection Guide: Chemical Resistance of Glove Materials. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 1-Ethylpropylamine.[1][4] Retrieved from [1]

  • Massachusetts Institute of Technology (MIT). (2024). Procedure for Disposing of Hazardous Waste. Retrieved from [1]

Sources

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